molecular formula C8H14O2 B3422733 Ethyl 3-hexenoate CAS No. 26553-46-8

Ethyl 3-hexenoate

Cat. No.: B3422733
CAS No.: 26553-46-8
M. Wt: 142.20 g/mol
InChI Key: VTSFIPHRNAESED-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hexenoate is a fatty acid ethyl ester of 3-hexenoic acid. It has a role as a metabolite. It derives from a 3-hexenoic acid.
This compound is a natural product found in Opuntia ficus-indica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFIPHRNAESED-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885361
Record name 3-Hexenoic acid, ethyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Ethyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.901 (20°)
Record name Ethyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26553-46-8, 2396-83-0
Record name Ethyl (E)-3-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26553-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026553468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid, ethyl ester, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid, ethyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HEXENOATE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53D99S694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ethyl 3-hexenoate chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 3-hexenoate, a key flavor and fragrance component with potential applications in various research and development sectors. This document includes detailed data on its properties, experimental protocols for its synthesis and analysis, and visualizations of relevant chemical pathways.

Chemical and Physical Properties

This compound is a fatty acid ethyl ester that exists as two geometric isomers: (E)-ethyl 3-hexenoate and (Z)-ethyl 3-hexenoate. The properties of both isomers are crucial for their application and are summarized below.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₄O₂[1][2]
Molecular Weight142.20 g/mol [1][2]
IUPAC Nameethyl (E)-hex-3-enoate / ethyl (Z)-hex-3-enoate[1][2]
SMILESCC/C=C/CC(=O)OCC ((E)-isomer)[2]
InChIInChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ ((E)-isomer)[2]
InChIKeyVTSFIPHRNAESED-AATRIKPKSA-N ((E)-isomer)[2]

Table 2: Physical Properties of this compound Isomers

Property(E)-Ethyl 3-Hexenoate(Z)-Ethyl 3-HexenoateSource(s)
Appearance Colorless liquidColorless liquid[2]
Boiling Point 63-64 °C at 12 mmHg-[3]
Density 0.896 g/mL at 25 °C-[3]
Refractive Index 1.426 (n20/D)-[3]
Solubility Soluble in ethanol (B145695) and other organic solvents.Slightly soluble in water.[2]
Flash Point 54.44 °C-[4]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthesis and analysis of this compound.

This protocol is an adapted procedure based on the general principles of the Wittig reaction, a reliable method for alkene synthesis.[5][6]

Objective: To synthesize (E)-ethyl 3-hexenoate from propanal and a phosphorus ylide.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

  • Add propanal (1 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine (B44618) oxide.

  • Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (E)-ethyl 3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are obtained using a neat film of the compound on a sodium chloride plate.

Mass Spectrometry (MS):

  • Mass spectra are recorded using an electron ionization (EI) source at 70 eV.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-ethyl 3-hexenoate.

Table 3: ¹H NMR Spectral Data for (E)-Ethyl 3-Hexenoate

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
0.96t7.5-CH₂CH₃ (at C6)
1.25t7.1-OCH₂CH₃
2.03quintet7.4-CH₂ - (at C5)
3.08d6.8-CH₂ - (at C2)
4.14q7.1-OCH₂ CH₃
5.45-5.60m--CH=CH - (at C3 and C4)

Table 4: ¹³C NMR Spectral Data for (E)-Ethyl 3-Hexenoate

Chemical Shift (ppm)Assignment
13.6-CH₂CH₃ (at C6)
14.2-OCH₂CH₃
25.5-CH₂ - (at C5)
37.8-CH₂ - (at C2)
60.3-OCH₂ CH₃
122.1=C H- (at C3)
134.5=C H- (at C4)
171.9C =O

Table 5: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1655MediumC=C stretch (alkene)
1175StrongC-O stretch (ester)
965Medium=C-H bend (trans alkene)

Table 6: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
142[M]⁺Molecular Ion
113High[M - C₂H₅]⁺
97High[M - OC₂H₅]⁺
69Base Peak[C₅H₉]⁺
41High[C₃H₅]⁺

Synthesis and Logical Workflow Diagrams

The following diagrams illustrate the synthesis pathway and an experimental workflow for the purification of this compound.

Synthesis_of_Ethyl_3_Hexenoate propanal Propanal intermediate Betaine Intermediate propanal->intermediate Nucleophilic attack ylide (Carbethoxymethylene)triphenylphosphorane ylide->intermediate product (E)-Ethyl 3-hexenoate intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction for the synthesis of (E)-ethyl 3-hexenoate.

Purification_Workflow start Crude Reaction Mixture filtration Filtration start->filtration Remove solid byproduct extraction Liquid-Liquid Extraction (vs. aq. NaHSO₃, Brine) filtration->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the purification of this compound.

References

An In-depth Technical Guide to Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of ethyl 3-hexenoate, a volatile organic compound with significant applications in the flavor and fragrance industries. This document details its chemical identity, including CAS numbers and synonyms for its isomers, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines potential synthetic routes, including a generalized experimental protocol for its preparation. While its primary applications are in the sensory sciences, its availability from suppliers catering to the pharmaceutical industry suggests potential as a chemical intermediate. This guide also includes a visualization of a common synthetic pathway.

Chemical Identity

This compound is an unsaturated ester that exists as two geometric isomers, (E)- and (Z)-. The general CAS number for the unspecified isomer is 2396-83-0.[1]

Table 1: CAS Numbers and Synonyms

Isomer/MixtureCAS NumberSynonyms
This compound (isomer unspecified)2396-83-03-Hexenoic acid, ethyl ester; Ethyl hex-3-enoate; Ethyl hydrosorbate[1][2]
Ethyl (E)-3-hexenoate26553-46-8Ethyl trans-3-hexenoate; (E)-Ethyl hex-3-enoate; 3-Hexenoic acid, ethyl ester, (3E)-[1][3][4]
Ethyl (Z)-3-hexenoate64187-83-3Ethyl cis-3-hexenoate; (Z)-Ethyl hex-3-enoate; 3-Hexenoic acid, ethyl ester, (3Z)-[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

Table 2: Physicochemical Data of this compound

PropertyValueNotes
Molecular FormulaC₈H₁₄O₂[1][5]
Molecular Weight142.20 g/mol [1][5]
AppearanceColorless liquid[1]
OdorFruity, green, wine-like[5]
Density0.890 - 0.898 g/mL at 25 °CFor the unspecified isomer[6]
0.896 g/mL at 25 °CFor the (E)-isomer[3][4]
0.895 - 0.901 g/mLFor the (Z)-isomer[5]
Refractive Index1.421 - 1.428 at 20 °CFor the unspecified isomer[6]
1.426 at 20 °CFor the (E)-isomer[3]
1.420 - 1.429For the (Z)-isomer[5]
Flash Point54.44 °C (130.00 °F)For the unspecified isomer[6]
59.44 °C (139.00 °F)For the (E)-isomer[3]
SolubilitySoluble in fats and non-polar solvents; slightly soluble in water. Soluble in ethanol (B145695).[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are the Wittig reaction for the formation of the carbon-carbon double bond and Fischer esterification.

Generalized Experimental Protocol for Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for creating the alkene moiety with stereochemical control. The (E)-isomer is typically favored when using a stabilized ylide.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of propanal to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Wittig_Synthesis reagent Propanal + (Carbethoxymethylene)triphenylphosphorane reaction Wittig Reaction (0°C to RT) reagent->reaction 1. Reactants solvent Anhydrous THF solvent->reaction 2. Solvent workup Solvent Removal & Purification reaction->workup 3. Reaction Completion product Ethyl (E)-3-hexenoate workup->product 4. Isolation

Caption: A generalized workflow for the synthesis of ethyl (E)-3-hexenoate via the Wittig reaction.

Generalized Experimental Protocol for Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction between 3-hexenoic acid and ethanol.

Materials:

  • 3-Hexenoic acid

  • Ethanol (in excess, can also serve as the solvent)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Combine 3-hexenoic acid and an excess of ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation.

Applications

The primary application of this compound is in the flavor and fragrance industry .[6] It is valued for its pleasant fruity and tropical notes and is used in a variety of products, including perfumes, and as a flavoring agent in foods to impart apple, pineapple, and guava-like tastes.[6]

While some chemical suppliers that serve the pharmaceutical industry list this compound as a building block or intermediate, there is limited specific information in the scientific literature regarding its direct use in drug development or as a bioactive compound .[7] Its role as a metabolite has been noted.[1] Researchers in drug development may consider it as a potential starting material for the synthesis of more complex molecules.

Safety Information

This compound is flammable and can be irritating to the skin.[6] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound. It is advised to keep it away from sources of ignition and to avoid skin contact.[6] For the (Z)-isomer, it has been reported as not meeting GHS hazard criteria by a large majority of notifiers.[5]

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3-Hexenoate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl 3-hexenoate in fruits, a volatile ester that contributes to the characteristic aroma profiles of several fruit species. This document summarizes quantitative data, details relevant experimental methodologies, and outlines the biosynthetic pathways involved in its formation.

Quantitative Data on this compound in Fruits

This compound is a significant aroma compound found in a limited number of fruits, where it imparts fruity and sweet notes. The following table summarizes the available quantitative data for this compound.

FruitCultivar/VarietyPartConcentration (µg·kg⁻¹)Analytical MethodReference
PineappleCayennePulp5.81HS-SPME-GC/MS[1][2]
Jelly PalmButia capitataFruitNot QuantifiedHeadspace GC-MS[3]

Note: While mentioned as present, quantitative data for this compound in jelly palm fruit was not provided in the cited literature.

Experimental Protocols for the Analysis of this compound

The accurate quantification of volatile compounds like this compound from complex fruit matrices requires precise and sensitive analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Detailed Methodology for HS-SPME-GC/MS Analysis of Pineapple Volatiles

This protocol is based on the methodology described for the analysis of characteristic aroma compounds in Cayenne pineapple[1][2].

2.1.1. Sample Preparation:

  • Select fresh, ripe pineapple (in the cited study, Smooth Cayenne pineapples were used).

  • Separate the pulp from the core.

  • Homogenize a representative sample of the pineapple pulp.

  • Weigh a precise amount of the homogenized pulp (e.g., 5.0 g) and place it into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (e.g., 5 mL of saturated NaCl) to the vial to improve the release of volatile compounds by increasing the ionic strength of the matrix.

  • Add a known concentration of an internal standard (e.g., 2-methyl-1-pentanol) to the vial for quantification purposes.

  • Immediately seal the vial with a PTFE/silicone septum.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for trapping a broad range of volatile and semi-volatile compounds.

  • Incubation: Place the sealed vial in a temperature-controlled autosampler or water bath and incubate at a specific temperature (e.g., 50°C) for a set duration (e.g., 30 minutes) with agitation to facilitate the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile compounds onto the fiber coating.

2.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for volatile compound separation, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), ramps up to a higher temperature (e.g., 230°C at 5°C/min), and holds for a final period (e.g., 5 min). This program separates compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 35-550 amu.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

Biosynthesis of this compound in Fruits

The biosynthesis of unsaturated esters like this compound in fruits is a multi-step process involving fatty acid metabolism and esterification. While the complete pathway is not fully elucidated for this specific compound, a plausible pathway can be inferred from the known biosynthesis of C6 compounds and other unsaturated esters.

The formation of the C6 backbone originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids such as linolenic acid. The final step is the esterification of the C6 alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

3.1. Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_Ethyl_3_Hexenoate cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_ester_formation Ester Formation Linolenic_Acid Linolenic Acid (C18:3) 13_HPOT 13-Hydroperoxy- linolenic Acid Linolenic_Acid->13_HPOT LOX C6_Aldehyde (Z)-3-Hexenal 13_HPOT->C6_Aldehyde HPL C6_Alcohol (Z)-3-Hexen-1-ol C6_Aldehyde->C6_Alcohol ADH Isomerization Isomerization C6_Aldehyde->Isomerization 3_Hexenoic_Acid (E/Z)-3-Hexenoic Acid C6_Alcohol->3_Hexenoic_Acid Oxidation* C6_Aldehyde_trans (E)-2-Hexenal Isomerization->C6_Aldehyde_trans C6_Alcohol_trans (E)-2-Hexen-1-ol C6_Aldehyde_trans->C6_Alcohol_trans ADH C6_Alcohol_trans->3_Hexenoic_Acid Oxidation* 3_Hexenoyl_CoA (E/Z)-3-Hexenoyl-CoA 3_Hexenoic_Acid->3_Hexenoyl_CoA Acyl-CoA Synthetase Ethyl_3_Hexenoate This compound 3_Hexenoyl_CoA->Ethyl_3_Hexenoate Ethanol Ethanol Ethanol->Ethyl_3_Hexenoate AAT caption Proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Note on the pathway: The conversion of (Z)-3-Hexen-1-ol or (E)-2-Hexen-1-ol to 3-Hexenoic Acid involves oxidation steps that are not fully characterized in this specific context and are therefore represented with a dashed line.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the analysis of this compound in a fruit matrix using HS-SPME-GC/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Fruit_Sample Fresh Fruit Sample Homogenization Homogenization Fruit_Sample->Homogenization Vial_Preparation Transfer to Headspace Vial + Internal Standard & NaCl Homogenization->Vial_Preparation Sealing Seal Vial Vial_Preparation->Sealing Incubation Incubation & Equilibration Sealing->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Concentration of This compound caption Workflow for this compound analysis.

Caption: Workflow for this compound analysis.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl (E)-hex-3-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and a representative synthetic protocol for ethyl (E)-hex-3-enoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Identifiers

Ethyl (E)-hex-3-enoate is an organic compound classified as an unsaturated ester. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Table 1: Molecular Identifiers for Ethyl (E)-hex-3-enoate [1]

IdentifierValue
IUPAC Name ethyl (E)-hex-3-enoate
SMILES String CC/C=C/CC(=O)OCC
InChI InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
InChIKey VTSFIPHRNAESED-AATRIKPKSA-N
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol

Below is a diagram illustrating the relationship between the IUPAC name, SMILES string, and the 2D chemical structure of ethyl (E)-hex-3-enoate.

molecular_structure IUPAC ethyl (E)-hex-3-enoate SMILES CC/C=C/CC(=O)OCC IUPAC->SMILES is represented by Structure 2D Structure IUPAC->Structure is depicted as SMILES->Structure corresponds to

Caption: Molecular representations of ethyl (E)-hex-3-enoate.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of ethyl (E)-hex-3-enoate are essential for its identification and characterization.

Table 2: Physicochemical Properties of Ethyl (E)-hex-3-enoate

PropertyValueReference
Boiling Point 63-64 °C at 12 mmHg[2]
Density 0.896 g/mL at 25 °C[2]
Refractive Index 1.426 (n20/D)[2]
Spectroscopic Data

While readily available, high-resolution spectroscopic data with detailed peak assignments is limited in publicly accessible, non-commercial databases. The following tables summarize the expected and reported spectroscopic characteristics for ethyl (E)-hex-3-enoate.

Table 3: Predicted ¹H NMR Spectral Data for Ethyl (E)-hex-3-enoate (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5m2H-CH=CH-
~4.1q2H-OCH₂CH₃
~3.0d2H=CH-CH₂-C=O
~2.0m2H-CH₂-CH=
~1.2t3H-OCH₂CH₃
~0.9t3HCH₃-CH₂-

Table 4: Predicted ¹³C NMR Spectral Data for Ethyl (E)-hex-3-enoate (in CDCl₃)

Chemical Shift (ppm)Assignment
~172C=O
~135-CH=C H-
~121-C H=CH-
~60-OCH₂-
~41=CH-CH₂-C=O
~25-CH₂-CH=
~14-OCH₂CH₃
~13CH₃-CH₂-

Table 5: Characteristic IR Absorption Peaks for Ethyl (E)-hex-3-enoate [1]

Wavenumber (cm⁻¹)Functional Group
~3020=C-H stretch
2965, 2875C-H stretch (alkyl)
~1735C=O stretch (ester)
~1650C=C stretch
~1170C-O stretch (ester)
~965=C-H bend (trans)

Experimental Protocols

A common and effective method for the synthesis of (E)-α,β-unsaturated esters like ethyl (E)-hex-3-enoate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde.

Synthesis of Ethyl (E)-hex-3-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of ethyl (E)-hex-3-enoate from propanal and triethyl phosphonoacetate.

Materials:

  • Propanal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Preparation of the Ylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour.

  • Reaction with Propanal: The reaction mixture is cooled back to 0 °C. Propanal (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the ylide solution over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure ethyl (E)-hex-3-enoate.

The workflow for the synthesis is depicted in the following diagram.

HWE_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Propanal Propanal HWE_reaction HWE Reaction Propanal->HWE_reaction Phosphonate Triethyl phosphonoacetate Ylide_formation Ylide Formation Phosphonate->Ylide_formation Base NaH in THF Base->Ylide_formation Ylide_formation->HWE_reaction Quench Quench with NH4Cl(aq) HWE_reaction->Quench Extraction Extraction with Et2O Quench->Extraction Drying Drying with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Ethyl (E)-hex-3-enoate Purification->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

A Technical Guide to the Putative Biological Role of Ethyl 3-Hexenoate in Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A an in-depth technical guide for researchers, scientists, and drug development professionals on the core biological functions and signaling pathways potentially involving Ethyl 3-Hexenoate.

Given the current state of research, a direct, evidence-based role for this compound in plant signaling remains to be fully elucidated. However, by examining the well-documented functions of structurally similar compounds—namely, the broader class of C6 green leaf volatiles (GLVs) and the synthetic plant growth regulator Diethyl Aminoethyl Hexanoate (B1226103) (DA-6)—we can construct a robust hypothetical framework for its potential involvement in plant growth, defense, and stress responses. This guide synthesizes the available data on these related compounds to propose a putative role for this compound and to provide a foundation for future research.

Introduction: The Chemical Context of this compound

This compound is a volatile organic compound (VOC) belonging to the family of C6 esters, which are derivatives of six-carbon aldehydes and alcohols. These compounds, collectively known as Green Leaf Volatiles (GLVs), are responsible for the characteristic "green" odor of freshly cut leaves and are integral to plant communication and defense. While this compound is recognized as a fragrance component, its biological significance in the plant itself is an emerging area of interest.

Biosynthesis of C6 Volatiles: The Origin of Hexenoates

The biosynthetic pathway for GLVs, including the hexenoate backbone of this compound, is initiated by the disruption of plant cell membranes, typically due to mechanical damage or herbivory.[1][2] The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from the cell membrane.

A key enzyme, lipoxygenase (LOX), then oxygenates the fatty acid at the 13th carbon position.[1] The resulting hydroperoxide is subsequently cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[1][2] The (Z)-3-hexenal can then be converted to other C6 volatiles, including alcohols and their esters, through the action of alcohol dehydrogenase (ADH) and other enzymes.[3] The formation of this compound would likely involve the esterification of a hexenoic acid derivative with ethanol.

GLV_Biosynthesis cluster_membrane Cell Membrane Disruption cluster_cytosol Cytosolic Pathway Linolenic Acid Linolenic Acid LOX Lipoxygenase (LOX) Linolenic Acid->LOX O2 13-HPOT 13-Hydroperoxyoctadecatrienoic Acid LOX->13-HPOT HPL Hydroperoxide Lyase (HPL) 13-HPOT->HPL Z3-Hexenal (Z)-3-Hexenal HPL->Z3-Hexenal ADH Alcohol Dehydrogenase (ADH) Z3-Hexenal->ADH Hypothetical_Esterification Esterification (Hypothetical) Z3-Hexenal->Hypothetical_Esterification Further Modification Z3-Hexenol (Z)-3-Hexenol ADH->Z3-Hexenol AAT Alcohol Acyltransferase (AAT) Z3-Hexenol->AAT Acetyl-CoA Hexenyl_Ester Hexenyl Esters (e.g., Hexenyl Acetate) AAT->Hexenyl_Ester Ethyl_3_Hexenoate This compound Hypothetical_Esterification->Ethyl_3_Hexenoate

Biosynthesis of Green Leaf Volatiles.

A Case Study: Diethyl Aminoethyl Hexanoate (DA-6) as a Functional Analog

DA-6 is a synthetic plant growth regulator that shares a hexanoate structure and has been extensively studied for its beneficial effects on a wide range of crops.[4][5] It is considered a broad-spectrum regulator with activities mimicking auxin, gibberellin, and cytokinin.[4] The known effects of DA-6 provide a valuable model for understanding how a hexenoate-derived compound can influence plant signaling and physiology.

Application of DA-6 has been shown to significantly enhance various growth and physiological parameters in plants under both normal and stress conditions.

ParameterPlant SpeciesConcentrationObserved EffectReference
Plant Height Corn5-100 mg/L5.8% to 21.5% increase[6]
Root Length Corn5-100 mg/L0.4% to 7.9% increase[6]
Shoot Weight Corn5-100 mg/L3.8% to 35.9% increase[6]
Root Weight Corn5-100 mg/L4.7% to 51.2% increase[6]
Plant Height Soybean10 mg/L19.0% increase[6]
Root Length Soybean10 mg/L9.0% increase[6]
Leaf Area Soybean10 mg/L9.1% increase[6]
Shoot Biomass Soybean10 mg/L18.1% increase[6]
Root Biomass Soybean10 mg/L57.7% increase[6]
Net Photosynthetic Rate Potato60-100 mg/LSignificant increase[4]
Superoxide (B77818) Dismutase Activity Potato60-100 mg/LSignificant increase[4]
Malondialdehyde Content Potato60-100 mg/LReduction[4]
Grain Yield Soybean (Intercropped)60 mg/L36.7% to 38.4% increase[7]
Leaf Area Index Soybean (Intercropped)60 mg/L32.2% to 49.3% increase[7]
Net Photosynthesis Rate Soybean (Intercropped)60 mg/L24.1% to 27.2% increase[7]

The following are generalized protocols for the application of DA-6 to plants, based on published studies.

Protocol 1: Seed Priming for Enhanced Germination under Drought Stress

  • Objective: To improve seed germination and early seedling growth under drought conditions.

  • Materials:

    • Seeds (e.g., white clover)

    • Diethyl Aminoethyl Hexanoate (DA-6)

    • Distilled water

    • Polyethylene glycol (PEG) for inducing drought stress

    • Petri dishes

    • Filter paper

  • Procedure:

    • Prepare a 2 mM DA-6 solution in distilled water.

    • Surface sterilize seeds and rinse with distilled water.

    • Soak seeds in the DA-6 solution for a specified period (e.g., 12 hours). Control seeds are soaked in distilled water.

    • Place seeds on filter paper in Petri dishes.

    • For drought stress treatment, moisten the filter paper with a PEG solution of a concentration known to induce the desired level of drought stress. For control, use distilled water.

    • Incubate the Petri dishes in a growth chamber under controlled light and temperature conditions.

    • Measure germination percentage, germination vigor, root and shoot length, and fresh weight at regular intervals (e.g., daily for 7 days).[8]

Protocol 2: Foliar Spray for Improved Growth and Photosynthesis

  • Objective: To enhance vegetative growth, photosynthesis, and stress tolerance in seedlings.

  • Materials:

    • Potted seedlings (e.g., corn, soybean) at a specific growth stage (e.g., V3 stage).

    • DA-6 solutions at various concentrations (e.g., 0, 5, 10, 20, 50, 100 mg/L).

    • Hand sprayer.

  • Procedure:

    • Prepare the desired concentrations of DA-6 in distilled water.

    • Spray the foliage of the seedlings until runoff. Ensure even coverage.

    • Maintain the plants in a growth chamber or greenhouse under optimal conditions.

    • At specified time points after treatment (e.g., 9 or 12 days), measure parameters such as plant height, root length, biomass, leaf area, chlorophyll (B73375) content, and gas exchange (net photosynthetic rate, stomatal conductance, transpiration rate).[6]

DA6_Application_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation/Growth cluster_analysis Analysis DA6_Solution Prepare DA-6 Solution (e.g., 2 mM or 10-100 mg/L) Seed_Priming Seed Priming (Soaking) DA6_Solution->Seed_Priming Foliar_Spray Foliar Spray DA6_Solution->Foliar_Spray Plant_Material Select Plant Material (Seeds or Seedlings) Plant_Material->Seed_Priming Plant_Material->Foliar_Spray Growth_Conditions Controlled Environment (Growth Chamber/Greenhouse) Seed_Priming->Growth_Conditions Foliar_Spray->Growth_Conditions Stress_Treatment Apply Stress (Optional) (e.g., Drought, Cold) Growth_Conditions->Stress_Treatment Phenotypic_Analysis Phenotypic Measurements (Height, Biomass, etc.) Growth_Conditions->Phenotypic_Analysis Stress_Treatment->Phenotypic_Analysis Physiological_Analysis Physiological Measurements (Photosynthesis, Hormones) Phenotypic_Analysis->Physiological_Analysis Biochemical_Analysis Biochemical Assays (Enzyme Activity, Metabolites) Physiological_Analysis->Biochemical_Analysis

Experimental Workflow for DA-6 Application.

DA-6 does not act as a plant hormone itself but rather modulates the levels and balance of endogenous hormones.[5] This regulatory role is central to its mechanism of action.

  • Hormonal Regulation: DA-6 application leads to an increase in the levels of growth-promoting hormones such as auxins (IAA), gibberellins (B7789140) (GA), and cytokinins (CTK), while simultaneously decreasing the levels of the stress-related hormone abscisic acid (ABA).[6][8] This hormonal shift promotes cell division, expansion, and overall plant growth.

  • Stress Response and Antioxidant Defense: Under abiotic stress conditions like drought or cold, DA-6 enhances the plant's defense system. It stimulates the activity of antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge reactive oxygen species (ROS) and reduce oxidative damage.[4][7][9]

  • Photosynthesis and Carbon Metabolism: DA-6 increases chlorophyll content and the efficiency of photosystem II, leading to a higher net photosynthetic rate.[4][6] This boosts the plant's capacity for carbon fixation and biomass accumulation.

DA6_Signaling_Pathway cluster_hormonal Hormonal Regulation cluster_physiological Physiological Responses DA6 Diethyl Aminoethyl Hexanoate (DA-6) Auxin Auxin (IAA) ↑ DA6->Auxin Gibberellin Gibberellin (GA) ↑ DA6->Gibberellin Cytokinin Cytokinin (CTK) ↑ DA6->Cytokinin ABA Abscisic Acid (ABA) ↓ DA6->ABA Photosynthesis Photosynthesis ↑ DA6->Photosynthesis Increases Chlorophyll Antioxidant_Defense Antioxidant Defense ↑ (SOD, POD, CAT) DA6->Antioxidant_Defense Reduces ROS Cell_Growth Cell Division & Elongation Auxin->Cell_Growth Gibberellin->Cell_Growth Cytokinin->Cell_Growth Stress_Tolerance Stress Tolerance ABA->Stress_Tolerance Growth_Promotion Growth Promotion Cell_Growth->Growth_Promotion Photosynthesis->Growth_Promotion Antioxidant_Defense->Stress_Tolerance

DA-6 Signaling Pathway.

Hypothesized Role of this compound in Plant Signaling

Based on the established roles of GLVs and the functional activities of DA-6, we can propose a hypothetical role for endogenous this compound in plant signaling.

  • Defense Signaling: Like other GLVs, this compound is likely released upon tissue damage. It may act as a signaling molecule in plant-insect interactions, potentially repelling herbivores or attracting their natural enemies.[10][11][12] It could also be involved in plant-plant communication, priming the defenses of neighboring plants against impending threats.[10][13]

  • Abiotic Stress Response: The release of GLVs is also associated with abiotic stresses.[1] this compound could be part of the volatile blend that signals stress conditions and may contribute to the activation of protective mechanisms within the plant, similar to the stress-alleviating effects of DA-6.

  • Growth Regulation: While less documented for natural GLVs, the profound growth-promoting effects of DA-6 suggest that endogenous hexenoates could have a subtle, yet significant, role in modulating plant growth and development, possibly by interacting with the hormonal balance.

Future Research Directions

The proposed role of this compound in plant signaling is currently hypothetical and requires experimental validation. Key areas for future research include:

  • Quantification of Endogenous Levels: Developing sensitive analytical methods to quantify the emission of this compound from plants under various biotic and abiotic stress conditions.

  • Functional Characterization: Using exogenous application of synthetic this compound to study its effects on gene expression, hormonal levels, and physiological responses in plants.

  • Genetic Studies: Identifying and characterizing the enzymes responsible for the biosynthesis of this compound to enable the creation of genetically modified plants with altered emission levels for functional studies.

  • Behavioral Assays: Conducting behavioral experiments with insects to determine if this compound acts as an attractant or repellent.

Conclusion

While direct evidence for the role of this compound in plant signaling is lacking, the extensive research on related C6 volatiles and the synthetic analog DA-6 provides a compelling basis for hypothesizing its involvement in plant defense, stress response, and growth regulation. This guide offers a foundational framework to stimulate and direct future research into the biological functions of this and other understudied plant volatiles. The elucidation of these roles could open new avenues for the development of novel crop protection and growth-promoting agents.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 3-hexenoate. Understanding the fragmentation pathways of this unsaturated ester is crucial for its unambiguous identification in complex matrices, a common requirement in flavor and fragrance analysis, metabolomics, and drug development processes where it may appear as a volatile organic compound (VOC) or a metabolic byproduct. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a standardized experimental protocol for its analysis.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The relative abundance of these ions provides a unique fingerprint for the molecule. The major ions observed and their proposed structures are summarized in the table below. The data has been compiled from publicly available spectral databases.[1][2][3][4]

m/zProposed Fragment IonStructureRelative Intensity (%)
142[C8H14O2]+• (Molecular Ion)CH3CH2CH=CHCH2COOCH2CH3+•~5
113[M - C2H5]+[CH3CH2CH=CHCH2COO]+~15
97[M - OCH2CH3]+[CH3CH2CH=CHCH2CO]+~20
88[C4H8O2]+• (McLafferty Rearrangement)[CH2=C(OH)OCH2CH3]+•~100
69[C5H9]+[CH3CH2CH=CHCH2]+~40
55[C4H7]+[CH3CH2CH=CH]+~30
41[C3H5]+[CH2=CH-CH2]+~60
29[C2H5]+[CH3CH2]+~50

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows several predictable pathways common to unsaturated esters. The most prominent fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and cleavage at the allylic position.

A visualization of the proposed fragmentation pathways is provided in the diagram below.

Fragmentation_Pathway M This compound [M]+• (m/z 142) F113 [M - C2H5]+ (m/z 113) M->F113 - •C2H5 F97 [M - OC2H5]+ (m/z 97) M->F97 - •OC2H5 F88 McLafferty Rearrangement [C4H8O2]+• (m/z 88) (Base Peak) M->F88 γ-H transfer F29 [C2H5]+ (m/z 29) M->F29 α-cleavage F69 [C5H9]+ (m/z 69) F113->F69 - CO2 F97->F69 - CO F41 [C3H5]+ (m/z 41) F88->F41 - C2H5O• F69->F41 - C2H4 F55 [C4H7]+ (m/z 55)

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation is initiated by the ionization of the this compound molecule, forming the molecular ion at m/z 142. The most characteristic fragmentation is the McLafferty rearrangement , which is common for esters with a γ-hydrogen.[5] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the formation of the base peak at m/z 88 .

Other significant fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the ethoxy radical (•OCH2CH3) to form the acylium ion at m/z 97 , or the loss of the ethyl group from the ethoxy moiety to form an ion at m/z 113 .

  • Allylic cleavage: The presence of the double bond facilitates cleavage at the allylic position, contributing to the formation of the ion at m/z 69 .

  • Further Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 97 can lose a molecule of carbon monoxide to yield the ion at m/z 69.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following provides a detailed, generalized methodology.

Sample Preparation

For analysis of this compound in a liquid matrix (e.g., biological fluids, beverages), a liquid-liquid extraction or solid-phase microextraction (SPME) is recommended.

Liquid-Liquid Extraction Protocol:

  • To 1 mL of the sample, add 1 mL of a nonpolar solvent such as hexane (B92381) or diethyl ether.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Parameters

The following are typical instrument parameters for the analysis of volatile esters. Optimization may be required for specific instrumentation and applications.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan ModeFull Scan
Workflow Diagram

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Liquid Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Concentration Concentration (optional) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search (NIST, Wiley) Spectrum->LibrarySearch Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

Caption: GC-MS workflow for the analysis of this compound.

References

Introduction to the Infrared Spectroscopy of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-Hexenoate

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and drug development professionals. It covers the characteristic IR absorption bands, a detailed experimental protocol for obtaining the spectrum of a liquid sample, and a logical workflow for compound identification using IR spectroscopy.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum is a unique fingerprint of the molecule.

This compound (C₈H₁₄O₂) is an unsaturated ester. Its structure contains several key functional groups that give rise to distinct absorption bands in an IR spectrum:

  • A carbon-carbon double bond (C=C) from the hexenoate chain.

  • A carbonyl group (C=O) characteristic of the ester functional group.

  • Carbon-oxygen single bonds (C-O) of the ester group.

  • Alkene and alkane carbon-hydrogen bonds (=C-H and C-H).

By analyzing the positions and intensities of these absorption bands, one can confirm the presence of these functional groups and thus aid in the structural elucidation and purity assessment of this compound.

Predicted Infrared Absorption Data for this compound

While a publicly available, fully annotated high-resolution spectrum of this compound is not readily accessible, the expected absorption peaks can be accurately predicted based on the characteristic frequencies of its constituent functional groups. The presence of a double bond in conjugation with the carbonyl group (α,β-unsaturation is not present, but the double bond is in close proximity) can influence the exact position of the carbonyl stretch. For comparison, the saturated analog, ethyl hexanoate, exhibits a strong carbonyl stretch around 1739 cm⁻¹. The introduction of a double bond in the 3-position is expected to have a minor effect on the carbonyl frequency compared to α,β-unsaturated esters where the C=O stretch is typically lowered to the 1730-1715 cm⁻¹ range.

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkene C-H=C-H Stretch3100 - 3000Medium
Alkane C-HC-H Stretch< 3000Strong
Carbonyl C=OC=O Stretch1750 - 1735Strong
Alkene C=CC=C Stretch1680 - 1640Medium to Weak
Ester C-OC-O Stretch1300 - 1000Strong

Experimental Protocol: Obtaining the IR Spectrum of a Neat Liquid Sample

The following protocols describe two common methods for obtaining the IR spectrum of a pure liquid sample like this compound.

Method 1: Neat Sample Analysis using Salt Plates

This is a traditional and widely used method for analyzing pure liquid samples.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Kimwipes

  • Dry acetone (B3395972) for cleaning

Procedure:

  • Sample Preparation: Place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.[1]

  • Assembling the "Sandwich": Carefully place a second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1] Avoid forming air bubbles.

  • Placing in the Spectrometer: Mount the salt plate "sandwich" in the sample holder of the FTIR spectrometer.

  • Acquiring the Spectrum: Collect the infrared spectrum according to the instrument's operating software. Typically, a background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, disassemble the salt plates, rinse them thoroughly with dry acetone, and gently wipe them dry with a Kimwipe.[1] Return the plates to a desiccator for storage to prevent damage from atmospheric moisture.[1]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Micropipette or Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Soft, lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and dry. Take a background spectrum of the clean, empty crystal. This will account for any ambient atmospheric absorptions (like CO₂ and water vapor) and the absorbance of the ATR crystal itself.

  • Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.[2] Ensure the crystal is fully covered by the sample.

  • Applying Pressure (for some accessories): If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal surface by wiping it with a soft tissue soaked in an appropriate solvent like isopropanol, followed by a dry wipe.

Logical Workflow for Compound Identification using IR Spectroscopy

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using infrared spectroscopy.

IR_Spectroscopy_Workflow Workflow for Compound Identification using IR Spectroscopy start Start: Obtain Unknown Sample prep_sample Prepare Sample for IR Analysis (Neat Liquid/ATR) start->prep_sample run_ir Acquire IR Spectrum prep_sample->run_ir process_spectrum Process Spectrum (Baseline Correction, etc.) run_ir->process_spectrum identify_peaks Identify Major Absorption Peaks process_spectrum->identify_peaks functional_group Correlate Peaks to Functional Groups identify_peaks->functional_group propose_structure Propose Putative Structure functional_group->propose_structure compare_db Compare with Spectral Database confirm_structure Confirm with Other Techniques (NMR, Mass Spec, etc.) compare_db->confirm_structure propose_structure->compare_db end_id Compound Identified confirm_structure->end_id

Caption: A flowchart illustrating the process of compound identification using IR spectroscopy.

This comprehensive guide provides the necessary theoretical and practical information for researchers and professionals working with this compound to effectively utilize infrared spectroscopy for its characterization.

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety, handling, and toxicity information for ethyl 3-hexenoate. The information is compiled from safety data sheets, regulatory assessments, and scientific literature to aid researchers and professionals in its safe handling and use.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor, used as a flavoring agent and in fragrances.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H14O2[2]
Molecular Weight 142.20 g/mol [2]
CAS Number 2396-83-0[2]
Appearance Colorless liquid[2]
Boiling Point 63-64 °C @ 12 mmHg[3]
Flash Point 59 °C (138.2 °F)[3]
Density 0.896 g/mL at 25 °C[3]
Refractive Index 1.426 (lit.) at 20°C[3]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) classification is summarized below.

GHS ClassificationHazard StatementSignal WordPictogram
Flammable liquids (Category 3)H226: Flammable liquid and vaporWarning🔥

Data sourced from multiple safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4]

  • Ensure adequate ventilation.[4]

  • Wear protective gloves, clothing, eye, and face protection.[4]

  • Avoid breathing mist, gas, or vapors.[5]

  • Avoid contact with skin and eyes.[5]

Storage:

  • Store in a well-ventilated place.[4]

  • Keep the container tightly closed in a dry place.[4]

  • Keep cool.[4]

Emergency and First-Aid Measures

In case of exposure or emergency, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water.[5][6]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Toxicological Information

The toxicological data for this compound is limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated it as a flavoring agent and concluded that it poses no safety concern at current levels of intake.[7][8] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, which relies on data from a read-across analog for some endpoints.[9]

Acute Toxicity: Specific LD50 values for this compound are not readily available in the public domain. For its structural analog, ethyl hexanoate, the oral LD50 in rats is >5000 mg/kg, and the dermal LD50 in rabbits is >5000 mg/kg, indicating low acute toxicity.[10]

Irritation and Sensitization:

  • Skin Irritation: Some sources indicate that it can be irritating to the skin.[1][11]

  • Eye Irritation: No specific data on eye irritation for this compound was found. Standard protocols (OECD 405) would be used for assessment.[12][13]

  • Skin Sensitization: The RIFM safety assessment completed a Dermal Sensitization Threshold (DST) analysis for non-reactive materials and concluded that exposure is below the threshold.[9]

Genotoxicity: The RIFM safety assessment for ethyl (E)hex-3-enoate concluded it is not expected to be genotoxic based on data from a read-across analog, mthis compound.[9]

Repeated Dose and Reproductive Toxicity: These endpoints were evaluated by RIFM using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The exposure to ethyl (E)hex-3-enoate was found to be below the TTC.[9]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following are summaries of the standard OECD guidelines that would be followed for toxicological testing.

Table of Standard Experimental Protocols
TestGuidelineSummary of Methodology
Acute Oral Toxicity OECD 401 (Note: This guideline has been deleted but provides historical context for LD50 studies)The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group. Observations of effects and mortalities are made over a period of time (e.g., 14 days). The LD50 is then calculated.[14]
Acute Dermal Irritation/Corrosion OECD 404The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically a rabbit). The treated area is covered with a gauze patch. The degree of irritation (erythema and edema) is scored at specified intervals (e.g., 1, 24, 48, and 72 hours) to evaluate the effects.[5]
Acute Eye Irritation/Corrosion OECD 405A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for ocular reactions (corneal opacity, iris lesions, conjunctival redness and chemosis).[12][13]
Bacterial Reverse Mutation Test (Ames Test) OECD 471Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4][15]

Metabolic Pathway

This compound, as a fatty acid ethyl ester, is expected to be metabolized primarily through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[16][17][18] This enzymatic reaction would yield 3-hexenoic acid and ethanol. The resulting fatty acid can then enter standard metabolic pathways, such as beta-oxidation.

Metabolic_Pathway This compound This compound 3-Hexenoic Acid 3-Hexenoic Acid This compound->3-Hexenoic Acid Carboxylesterase (Hydrolysis) Ethanol Ethanol This compound->Ethanol Carboxylesterase (Hydrolysis) Beta-oxidation Beta-oxidation 3-Hexenoic Acid->Beta-oxidation Further Metabolism Further Metabolism Ethanol->Further Metabolism Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA

Caption: Plausible metabolic pathway of this compound.

Experimental Workflow and Decision Making

The safety assessment of a chemical like this compound typically follows a structured workflow, starting with in silico and in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Literature_Review Literature Review & Data Gathering SAR Structure-Activity Relationship (SAR) Analysis Literature_Review->SAR Genotoxicity Genotoxicity Screening (e.g., Ames Test - OECD 471) SAR->Genotoxicity Cytotoxicity Cytotoxicity Assays Genotoxicity->Cytotoxicity Acute_Toxicity Acute Toxicity Studies (Oral, Dermal - e.g., OECD 401, 402) Cytotoxicity->Acute_Toxicity If data gaps exist and concerns remain Irritation Irritation Studies (Dermal, Eye - OECD 404, 405) Acute_Toxicity->Irritation Hazard_ID Hazard Identification Irritation->Hazard_ID Exposure_Assessment Exposure Assessment Hazard_ID->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization

Caption: A typical workflow for chemical safety assessment.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of this compound with specific cellular signaling pathways. As a foreign compound (xenobiotic), it would be subject to cellular detoxification processes, which can be influenced by various signaling pathways that regulate the expression of metabolic enzymes.

Signaling_Pathway Ethyl_3_hexenoate This compound (Xenobiotic) Cell_Membrane Cell Membrane Receptor Ethyl_3_hexenoate->Cell_Membrane Potential Interaction Signal_Transduction Signal Transduction Cascade Cell_Membrane->Signal_Transduction Transcription_Factor Transcription Factor Activation Signal_Transduction->Transcription_Factor Gene_Expression Altered Gene Expression (e.g., Metabolic Enzymes) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Detoxification) Gene_Expression->Cellular_Response

References

The Discovery and History of Ethyl 3-Hexenoate: A Key Component of Fruit Flavor

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-hexenoate, a volatile organic compound, plays a significant role in the characteristic aroma of numerous fruits, contributing desirable fruity, green, and sweet notes. This technical guide delves into the discovery, history, and chemical properties of this compound as a flavor compound, providing researchers, scientists, and drug development professionals with a comprehensive overview. The guide details its natural occurrence, methods for its analysis and synthesis, and explores its biosynthetic origins in plants.

A Historical Perspective on a Fruity Ester

The formal documentation of artificial flavor compounds dates back to the Great Exhibition of 1851 in London. However, the specific identification of individual flavor components, such as this compound, awaited the advent of modern analytical techniques. The development of gas chromatography (GC) in the 1950s revolutionized the study of volatile compounds, enabling the separation and identification of the myriad of molecules that contribute to the complex aroma of food.

While a definitive first discovery paper for this compound remains elusive in early literature, its identification is intrinsically linked to the broader exploration of fruit volatiles that gained momentum in the mid-20th century. Research centers like the USDA's Western Regional Research Center, established in the 1940s, were pivotal in advancing the field of flavor chemistry. It is through the systematic application of techniques like GC and later, Gas Chromatography-Mass Spectrometry (GC-MS), that the chemical composition of fruit aromas was unraveled, leading to the identification of esters like this compound in various natural sources.

Natural Occurrence and Flavor Profile

This compound is a naturally occurring ester found in a variety of fruits, where it contributes to their characteristic aroma profiles. It exists as two geometric isomers, (E)-3-hexenoate and (Z)-3-hexenoate, each with a distinct sensory perception.

  • Ethyl (E)-3-hexenoate is often described as having a sweet, fruity, and slightly green aroma, reminiscent of pineapple and passionfruit.

  • Ethyl (Z)-3-hexenoate typically imparts a more intense green and fruity note, often associated with unripe fruit.

The concentration of this compound varies significantly between different fruits and even within the same fruit depending on the cultivar and ripeness.

Quantitative Data on this compound in Fruits

The following table summarizes the reported concentrations of this compound in various fruits. This data is crucial for understanding its contribution to the overall flavor profile and for quality control in the food and beverage industry.

FruitCultivarConcentration (µg/kg)Analytical MethodReference
PineappleCayenne2.91 (pulp)HS-SPME-GC-MS[1][2]
GuavaChung-Shan-Yueh-PaPresent (not quantified)GC-MS[3]
Passion FruitYellowPresent (not quantified)HS-GC-MS-O[4][5]
Passion Fruit WineVarious40.53 (VIC yeast)GC-Orbitrap MS[6]

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique employed for this purpose.

Sample Preparation and Extraction

A typical workflow for the extraction and analysis of this compound from a fruit matrix is outlined below.

experimental_workflow sample Fruit Sample homogenization Homogenization sample->homogenization extraction Headspace Solid-Phase Microextraction (HS-SPME) homogenization->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis & Quantification gcms->data

Caption: General workflow for the analysis of this compound in fruit.

Methodology:

  • Sample Homogenization: A representative sample of the fruit pulp is homogenized to ensure uniformity.

  • Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog of this compound) is added to the homogenized sample for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME): The vial containing the sample is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

    • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

Synthesis of this compound

The chemical synthesis of this compound is essential for producing reference standards for analytical studies and for use as a flavor ingredient. The synthesis can be tailored to produce either the (E) or (Z) isomer with high stereoselectivity.

Synthesis of Ethyl (E)-3-hexenoate

A common method for the stereoselective synthesis of (E)-α,β-unsaturated esters involves the Horner-Wadsworth-Emmons reaction.

synthesis_E reagents Triethyl phosphonoacetate + Propanal base Base (e.g., NaH) reagents->base 1. reaction Horner-Wadsworth-Emmons Reaction base->reaction product Ethyl (E)-3-hexenoate reaction->product 2.

Caption: Synthesis of ethyl (E)-3-hexenoate via the Horner-Wadsworth-Emmons reaction.

Synthesis of Ethyl (Z)-3-hexenoate

The synthesis of the (Z) isomer often requires different strategies, such as the Wittig reaction with a stabilized ylide, which can favor the formation of the Z-alkene.

Biosynthesis in Plants

The biosynthesis of C6 esters, including this compound, in plants is closely linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of "green leaf volatiles."

biosynthesis_pathway linolenic α-Linolenic Acid lox Lipoxygenase (LOX) linolenic->lox hydroperoxide 13-Hydroperoxylinolenic Acid lox->hydroperoxide hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl z3_hexenal (Z)-3-Hexenal hpl->z3_hexenal adh Alcohol Dehydrogenase (ADH) z3_hexenal->adh isomerase Isomerase z3_hexenal->isomerase oxidation Oxidation z3_hexenal->oxidation z3_hexenol (Z)-3-Hexen-1-ol adh->z3_hexenol e2_hexenal (E)-2-Hexenal isomerase->e2_hexenal e2_hexenal->oxidation hexenoic_acid 3-Hexenoic Acid oxidation->hexenoic_acid aat Alcohol Acyltransferase (AAT) hexenoic_acid->aat ethyl_3_hexenoate This compound aat->ethyl_3_hexenoate ethanol Ethanol ethanol->aat

Caption: Proposed biosynthetic pathway of this compound in plants.

The pathway begins with the oxygenation of α-linolenic acid by lipoxygenase (LOX) to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. This C6 aldehyde can then undergo several transformations:

  • Reduction: Reduction by alcohol dehydrogenase (ADH) yields (Z)-3-hexen-1-ol.

  • Isomerization: Isomerization can lead to the formation of (E)-2-hexenal.

  • Oxidation: Oxidation of the C6 aldehydes can produce 3-hexenoic acid.

Finally, the key step in the formation of this compound is the esterification of 3-hexenoic acid with ethanol, a reaction catalyzed by alcohol acyltransferases (AATs) .[3][4][7] These enzymes play a crucial role in the biosynthesis of a wide range of volatile esters that contribute to the aroma of fruits and flowers.

References

Solubility of Ethyl 3-Hexenoate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 3-hexenoate in a range of common organic solvents. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, formulation development, and purification processes where this compound is utilized. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide solubility studies.

Executive Summary

This compound, a volatile organic compound with a characteristic fruity aroma, finds applications in the flavor, fragrance, and chemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in different formulations and reaction media. This guide presents tabulated solubility data at ambient temperature and outlines standard methodologies for its experimental determination.

Quantitative Solubility Data

The solubility of this compound in a variety of organic solvents at 25°C is summarized in the table below. The data reveals a high solubility in a broad spectrum of organic solvents, ranging from polar protic and aprotic to nonpolar solvents.

Solvent CategorySolvent NameSolubility (g/L) at 25°C
Alcohols Methanol2269.35[1]
Ethanol2050.08[1]
n-Propanol1366.52[1]
Isopropanol1388.0[1]
n-Butanol1276.69[1]
Isobutanol975.11[1]
sec-Butanol1181.22[1]
n-Pentanol840.76[1]
n-Octanol402.42[1]
Ethylene Glycol381.69[1]
Propylene Glycol471.14[1]
2-Ethoxyethanol874.65[1]
Ketones Acetone2020.46[1]
2-Butanone (MEK)1225.98[1]
Cyclohexanone1972.31[1]
Esters Ethyl Acetate1296.43[1]
Methyl Acetate1040.49[1]
n-Propyl Acetate592.68[1]
Isopropyl Acetate724.63[1]
n-Butyl Acetate890.77[1]
Ethers 1,4-Dioxane2134.66[1]
Tetrahydrofuran (THF)2667.05[1]
Aromatic Hydrocarbons Toluene633.74[1]
Aliphatic Hydrocarbons n-Hexane315.72[1]
Cyclohexane536.55[1]
Chlorinated Solvents Dichloromethane2938.88[1]
Chloroform3183.16[1]
Nitriles Acetonitrile1422.85[1]
Amides N,N-Dimethylformamide (DMF)2628.67[1]
N,N-Dimethylacetamide (DMAc)1708.05[1]
N-Methyl-2-pyrrolidone (NMP)2431.34[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)2467.24[1]
Acids Acetic Acid2188.52[1]
Aqueous Water1.39[1] (Slightly Soluble)

Note: The terms "soluble in fats and non-polar solvents" and "soluble in alcohol" are also reported, indicating good general solubility in these solvent classes.[2][3][4][5][6]

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a compound like this compound in organic solvents can be achieved through various established experimental methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation. Below are detailed protocols for three common methods: Gravimetric, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.[2]

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solute is essential to ensure saturation.

    • Place the container in a constant temperature bath and agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step should be performed quickly to minimize temperature fluctuations.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.

    • Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50°C) to ensure complete dryness.

    • Cool the container in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

    • The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

Ultraviolet-Visible (UV-Vis) Spectroscopy Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Vis region and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the desired organic solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw an aliquot of the clear supernatant of the saturated solution and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Using the equation of the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the solute concentration is low.

Principle: A saturated solution is prepared, filtered, and then injected into an HPLC system. The concentration of the solute is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Apparatus and Materials:

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • Analytical column appropriate for the separation

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Filtration apparatus (HPLC-certified syringe filters)

  • Autosampler vials

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area against concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

  • Sample Preparation and Analysis:

    • Filter an aliquot of the saturated solution through an HPLC-certified syringe filter.

    • If necessary, dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Transfer the prepared sample to an autosampler vial and inject it into the HPLC system.

  • Calculation:

    • Determine the concentration of the sample from its peak area using the calibration curve.

    • If the sample was diluted, multiply the result by the dilution factor to obtain the solubility of this compound in the organic solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound. This workflow guides the researcher from initial theoretical considerations to final experimental validation.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution and Analysis cluster_3 Phase 4: Data Interpretation and Reporting A Compound Characterization (this compound) B Solvent Selection (Polar, Nonpolar, Protic, Aprotic) A->B C Theoretical Prediction ('Like Dissolves Like', Hansen Solubility Parameters) B->C D Choice of Experimental Method (Gravimetric, Spectroscopic, Chromatographic) C->D E Define Experimental Parameters (Temperature, Equilibrium Time) D->E F Preparation of Saturated Solution E->F G Equilibration at Constant Temperature F->G H Sampling and Filtration G->H I Quantitative Analysis H->I J Data Calculation and Validation I->J K Tabulation and Reporting of Results J->K L Comparison with Theoretical Predictions K->L

Caption: Logical workflow for solubility determination.

This guide provides essential data and methodologies to support the work of researchers and professionals in the field. The provided information aims to facilitate informed decisions regarding solvent selection and process optimization involving this compound.

References

The Biosynthesis of Ethyl 3-Hexenoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hexenoate is a volatile ester that contributes to the characteristic aroma of many fruits and plants. Its biosynthesis is a multi-step process initiated by the lipoxygenase (LOX) pathway, which converts polyunsaturated fatty acids into C6 aldehydes. Subsequent enzymatic reactions, including oxidation, acyl activation, and esterification, lead to the final product. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in plants, presenting quantitative data, detailed experimental protocols, and a visual representation of the metabolic sequence.

The Core Biosynthetic Pathway

The formation of this compound in plants is a specialized branch of the well-characterized lipoxygenase (LOX) pathway, which is responsible for the production of a variety of "green leaf volatiles" (GLVs). The pathway can be divided into four main stages:

  • Formation of (Z)-3-Hexenal: The pathway begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) to form 13-hydroperoxy-linolenic acid. This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) to yield the C6 aldehyde, (Z)-3-hexenal.[1]

  • Oxidation to (Z)-3-Hexenoic Acid: The (Z)-3-hexenal is then oxidized to its corresponding carboxylic acid, (Z)-3-hexenoic acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH), a class of enzymes known to convert aldehydes to carboxylic acids.[2][3]

  • Activation to (Z)-3-Hexenoyl-CoA: Before it can be used in the final esterification step, (Z)-3-hexenoic acid must be activated to its coenzyme A (CoA) thioester, (Z)-3-hexenoyl-CoA. This activation is carried out by an acyl-activating enzyme (AAE) or a fatty acyl-CoA ligase.[4]

  • Esterification to this compound: The final step in the biosynthesis is the condensation of ethanol (B145695) with (Z)-3-hexenoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). These enzymes are responsible for the production of a wide variety of volatile esters in plants.

Quantitative Data

The following tables summarize available kinetic data for the key enzyme families involved in the biosynthesis of this compound. It is important to note that specific kinetic data for the exact substrates in this pathway are limited; therefore, data for analogous substrates are provided to give an indication of enzyme performance.

Table 1: Kinetic Parameters of Lipoxygenase (LOX)

Plant SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
SoybeanLinoleic Acid151.2[5]
ArabidopsisLinolenic Acid250.8[1]

Table 2: Kinetic Parameters of Hydroperoxide Lyase (HPL)

Plant SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Alfalfa13-Hydroperoxylinolenic acid5.510.2[1]
Bell Pepper13-Hydroperoxylinolenic acid8.27.5[6]

Table 3: Kinetic Parameters of Aldehyde Dehydrogenase (ALDH)

Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Thermus thermophilusHexanal2500.14[7]
Human ALDH1A3Hexanal6.0Not Reported[7]

Table 4: Kinetic Parameters of Alcohol Acyltransferase (AAT)

Plant SourceAlcohol SubstrateAcyl-CoA SubstrateK_m (mM) - AlcoholK_m (mM) - Acyl-CoAReference
YeastEthanolButyryl-CoA200.5[8]
YeastHexanolNAD+Not ReportedNot Reported[9]

Experimental Protocols

Enzyme Assay for Alcohol Acyltransferase (AAT) Activity with Ethanol

This protocol describes a method to determine the activity of AAT with ethanol as the alcohol substrate.

Materials:

  • Enzyme extract containing AAT

  • Ethanol

  • (Z)-3-Hexenoyl-CoA (or other relevant acyl-CoA)

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

  • Internal standard (e.g., ethyl heptanoate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of ethanol, and the acyl-CoA substrate.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

  • Stop the reaction by adding a quenching solution (e.g., saturated NaCl).

  • Add a known amount of internal standard.

  • Extract the this compound into an organic solvent (e.g., hexane).

  • Analyze the organic phase by GC-MS to quantify the amount of this compound produced.

  • Calculate the enzyme activity based on the amount of product formed over time.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the detection and quantification of this compound from plant tissues.

Materials:

  • Plant tissue sample

  • Liquid nitrogen

  • Extraction solvent (e.g., diethyl ether with an antioxidant like BHT)

  • Internal standard (e.g., ethyl heptanoate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the volatile compounds with the extraction solvent containing the internal standard.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into the GC-MS.

  • Use a suitable GC column (e.g., DB-5 or equivalent) and a temperature program that allows for the separation of this compound from other volatiles.

  • Identify this compound based on its retention time and mass spectrum (comparison with an authentic standard).

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway of this compound.

This compound Biosynthesis cluster_membrane Chloroplast Membrane cluster_pathway Biosynthetic Pathway Linolenic Acid Linolenic Acid 13-Hydroperoxy-linolenic Acid 13-Hydroperoxy-linolenic Acid Linolenic Acid->13-Hydroperoxy-linolenic Acid 13-Lipoxygenase (13-LOX) (Z)-3-Hexenal (Z)-3-Hexenal 13-Hydroperoxy-linolenic Acid-> (Z)-3-Hexenal Hydroperoxide Lyase (HPL) (Z)-3-Hexenoic Acid (Z)-3-Hexenoic Acid (Z)-3-Hexenal->(Z)-3-Hexenoic Acid Aldehyde Dehydrogenase (ALDH) (Z)-3-Hexenoyl-CoA (Z)-3-Hexenoyl-CoA (Z)-3-Hexenoic Acid->(Z)-3-Hexenoyl-CoA Acyl-Activating Enzyme (AAE) This compound This compound (Z)-3-Hexenoyl-CoA->this compound Ethanol Ethanol Ethanol->this compound Alcohol Acyltransferase (AAT)

References

An In-depth Technical Guide to the Isomeric Forms of Ethyl 3-Hexenoate (cis/trans)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hexenoate, a volatile organic compound with applications in the flavor and fragrance industry, exists as two geometric isomers: cis (Z) and trans (E). While structurally similar, these isomers exhibit distinct physical, chemical, and sensory properties. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of cis- and trans-ethyl 3-hexenoate. Detailed experimental protocols for stereoselective synthesis and isomer separation are presented, alongside a comparative analysis of their physicochemical properties and spectroscopic data. This document aims to serve as a valuable resource for researchers and professionals in organic synthesis, analytical chemistry, and drug development who may encounter or utilize these isomeric compounds.

Introduction

This compound (C₈H₁₄O₂) is an unsaturated ester recognized for its characteristic fruity aroma. Its presence in various natural sources, such as pineapple, has led to its use as a flavoring and fragrance agent.[1][2] The molecule's carbon-carbon double bond at the C3 position gives rise to cis (Z) and trans (E) geometric isomerism, which significantly influences its chemical and biological profile. In the context of drug development and pharmacology, the stereoisomeric purity of a compound is of paramount importance, as different isomers can exhibit varied physiological effects.[3] This guide provides a detailed technical examination of the synthesis, separation, and characterization of the cis and trans isomers of this compound.

Physicochemical Properties

The cis and trans isomers of this compound, while sharing the same molecular formula and weight, exhibit subtle differences in their physical properties. These variations, summarized in Table 1, are critical for their separation and characterization.

Propertycis (Z)-Ethyl 3-Hexenoatetrans (E)-Ethyl 3-Hexenoate
CAS Number 64187-83-3[4]2396-83-0[3]
Molecular Formula C₈H₁₄O₂[5]C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [5]142.20 g/mol [3]
Density 0.895-0.901 g/mL at 25 °C[5]0.896 g/mL at 25 °C[6]
Boiling Point 63-64 °C at 12 mmHg[7]63-64 °C at 12 mmHg[6]
Refractive Index n20/D 1.420-1.429[5]n20/D 1.426[6]
Flash Point 130.00 °F (54.44 °C)[8]139.00 °F (59.44 °C)[6]
Aroma Profile Sharp, green, pear-like[8]Sweet, fruity, pineapple-like

Stereoselective Synthesis

The targeted synthesis of either the cis or trans isomer of this compound requires stereoselective olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two powerful methods to achieve this.

Synthesis of cis (Z)-Ethyl 3-Hexenoate via the Wittig Reaction

The Wittig reaction, utilizing a non-stabilized ylide, typically favors the formation of the Z-alkene. The general workflow is depicted in the diagram below.

G cluster_synthesis Synthesis of cis-Ethyl 3-Hexenoate (Wittig) triphenylphosphine Triphenylphosphine phosphonium_salt Propyltriphenylphosphonium Halide triphenylphosphine->phosphonium_salt propyl_halide Propyl Halide propyl_halide->phosphonium_salt ylide Propylidene- triphenylphosphorane (Ylide) phosphonium_salt->ylide Deprotonation strong_base Strong Base (e.g., n-BuLi) strong_base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ethyl_glyoxylate Ethyl Glyoxylate ethyl_glyoxylate->oxaphosphetane cis_ester cis-Ethyl 3-Hexenoate oxaphosphetane->cis_ester Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide G cluster_synthesis Synthesis of trans-Ethyl 3-Hexenoate (HWE) phosphonate Triethyl phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Intermediate Adduct carbanion->intermediate propanal Propanal propanal->intermediate trans_ester trans-Ethyl 3-Hexenoate intermediate->trans_ester Elimination phosphate Diethyl phosphate intermediate->phosphate G cluster_workflow General Isomer Research Workflow synthesis Stereoselective Synthesis separation Separation & Purification synthesis->separation characterization Spectroscopic Characterization separation->characterization bio_assay Biological Activity Screening characterization->bio_assay lead_optimization Lead Optimization bio_assay->lead_optimization

References

An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific biological activities of ethyl 3-hexenoate is limited. This guide provides a comprehensive overview of the known biological activities of the closely related compound, ethyl 3-hydroxyhexanoate (B1247844), to infer potential therapeutic applications and guide future research for this compound.

Executive Summary

This compound is a volatile organic compound found in various fruits, primarily recognized for its role as a flavoring and fragrance agent. While direct studies on its biological activities are sparse, significant antiviral properties have been identified in its close structural analog, ethyl 3-hydroxyhexanoate. This technical guide synthesizes the available data, focusing on the potent antiviral effects against Coxsackievirus B (CVB). The findings suggest that this compound and its derivatives represent a promising area for the development of novel therapeutic agents. This document provides detailed quantitative data, experimental protocols, and visualizations of the underlying mechanisms to support further research and development.

Potential Biological Activities

The primary biological activity of interest for the this compound family of compounds is their antiviral potential, specifically against enteroviruses. Research has also alluded to potential antifungal properties, though this is less substantiated.

Antiviral Activity (Inferred from Ethyl 3-Hydroxyhexanoate)

A significant study has demonstrated that ethyl 3-hydroxyhexanoate (EHX) exhibits potent antiviral activity against Coxsackievirus B3 (CVB3), a major causative agent of viral myocarditis, meningitis, and pancreatitis.[1][2][3][4]

Key Findings:

  • EHX significantly inhibits CVB3 replication both in vitro and in vivo.[1][2][3][4]

  • The proposed mechanism of action is the inhibition of viral RNA replication.[1][3][4]

  • Given its status as an approved food additive, EHX presents a potentially safe therapeutic option.[1][3]

Quantitative Data

The antiviral efficacy of ethyl 3-hydroxyhexanoate (EHX) has been quantified through various assays, summarized below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Ethyl 3-Hydroxyhexanoate against CVB3
Compound50% Effective Concentration (EC₅₀)50% Cytotoxicity Concentration (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Ethyl 3-Hydroxyhexanoate (EHX)1.2 µM25.6 µM20.8
Favipiravir (Control)62 µM>1,000 µM>16.1
Data sourced from in vitro studies on HeLa cells.[1][2][3]
Table 2: In Vivo Antiviral Efficacy of Ethyl 3-Hydroxyhexanoate in a CVB3-Infected Mouse Model
Treatment GroupSurvival Rate (%)Average Bodyweight Change ( g/day )Viral RNA Levels (Heart Tissue)Viral Protein Levels (Heart Tissue)
Control (PBS)100IncreaseNot ApplicableNot Applicable
CVB3-infectedLowerDecreaseHighHigh
CVB3-infected + EHX (250 mg/kg)HigherMitigated DecreaseSignificantly ReducedSignificantly Reduced
Data from a 5-day study in suckling Balb/c mice.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiviral and Cytotoxicity Assays

Objective: To determine the EC₅₀ and CC₅₀ of ethyl 3-hydroxyhexanoate.

Materials:

  • HeLa cells

  • Coxsackievirus B3 (CVB3), Woodruff strain

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Ethyl 3-hydroxyhexanoate (EHX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Cytotoxicity Assay (CC₅₀):

    • Prepare two-fold serial dilutions of EHX in DMEM.

    • Replace the medium in the wells with the EHX dilutions.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals and measure absorbance at 570 nm.

    • Calculate the CC₅₀ value using non-linear regression analysis.[1]

  • Antiviral Assay (EC₅₀):

    • Infect HeLa cells with CVB3 at a Multiplicity of Infection (MOI) of 1.[2][4]

    • Simultaneously, treat the infected cells with two-fold serial dilutions of EHX.

    • Incubate for 48-72 hours until a cytopathic effect (CPE) is observed in the virus control wells.[1][5]

    • Measure cell viability using the MTT assay as described above.

    • Calculate the EC₅₀ value, which is the concentration that inhibits the viral CPE by 50%.[1]

In Vivo Antiviral Assay

Objective: To evaluate the in vivo efficacy of ethyl 3-hydroxyhexanoate in a mouse model of CVB3 infection.

Materials:

  • 5-day old suckling Balb/c mice

  • CVB3 virus stock

  • Ethyl 3-hydroxyhexanoate (EHX) solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Infection: Infect suckling mice intraperitoneally with a lethal dose of CVB3.[2][4]

  • Treatment:

    • Administer EHX (250 mg/kg body weight) via intraperitoneal injection twice daily for 5 days.[2][4]

    • The control group receives PBS injections.

  • Monitoring: Monitor the mice daily for survival and body weight changes.[2][4]

  • Analysis:

    • On day 5 post-infection, euthanize the mice and harvest heart tissues.

    • Quantify viral RNA levels in the heart tissue using RT-qPCR.[2][4]

    • Measure viral protein (e.g., 3D protein) levels using Western blotting.[2]

Visualizations

Proposed Mechanism of Action

The primary antiviral mechanism of ethyl 3-hydroxyhexanoate is believed to be the inhibition of viral RNA replication, a critical step in the lifecycle of enteroviruses.

G Proposed Antiviral Mechanism of Ethyl 3-Hydroxyhexanoate cluster_virus_lifecycle Coxsackievirus B Lifecycle in Host Cell Virus_Entry 1. Virus Entry (Attachment & Uncoating) Translation 2. Translation of Viral Polyprotein Virus_Entry->Translation RNA_Replication 3. Viral RNA Replication Translation->RNA_Replication Assembly 4. Assembly of New Virions RNA_Replication->Assembly Release 5. Release of Progeny Virus Assembly->Release EHX Ethyl 3-Hydroxyhexanoate EHX->RNA_Replication Inhibits

Caption: Antiviral action of ethyl 3-hydroxyhexanoate targeting viral RNA replication.

Experimental Workflow for In Vitro Antiviral Screening

The following diagram illustrates the workflow for determining the antiviral efficacy of a test compound.

G Workflow for In Vitro Antiviral and Cytotoxicity Testing cluster_cc50 Cytotoxicity Assay cluster_ec50 Antiviral Assay Start Start Cell_Culture Seed HeLa Cells in 96-well plates Start->Cell_Culture Incubate_24h Incubate for 24h Cell_Culture->Incubate_24h Add_Compound_CC50 Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound_CC50 Infect_Cells Infect Cells with CVB3 Incubate_24h->Infect_Cells Incubate_48h_CC50 Incubate for 48h Add_Compound_CC50->Incubate_48h_CC50 MTT_Assay_CC50 Perform MTT Assay Incubate_48h_CC50->MTT_Assay_CC50 Calculate_CC50 Calculate CC₅₀ MTT_Assay_CC50->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Calculate_CC50->Calculate_SI Add_Compound_EC50 Add Serial Dilutions of Test Compound Infect_Cells->Add_Compound_EC50 Incubate_48h_EC50 Incubate for 48h Add_Compound_EC50->Incubate_48h_EC50 MTT_Assay_EC50 Perform MTT Assay (Measure CPE Reduction) Incubate_48h_EC50->MTT_Assay_EC50 Calculate_EC50 Calculate EC₅₀ MTT_Assay_EC50->Calculate_EC50 Calculate_EC50->Calculate_SI

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Ethyl (Z)-3-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of ethyl (Z)-3-hexenoate, a valuable fragrance and flavor compound and a potential building block in organic synthesis. The primary method detailed is the Z-selective Wittig reaction, a reliable method for the stereoselective formation of carbon-carbon double bonds. This guide includes a comprehensive reaction scheme, detailed experimental procedures, and expected analytical data for product characterization.

Introduction

Ethyl (Z)-3-hexenoate is an organic ester characterized by a green, fruity aroma, often associated with pineapple and apple.[1] Its synthesis is of interest for applications in the food and fragrance industries, as well as a versatile intermediate for the synthesis of more complex molecules. The key challenge in its synthesis lies in the stereoselective formation of the cis (or Z) double bond, as the trans (E) isomer possesses different sensory properties. The Wittig reaction, particularly with non-stabilized ylides, is a well-established method for achieving high (Z)-selectivity in alkene synthesis.[2][3]

Synthesis Pathway: Z-Selective Wittig Reaction

The synthesis of ethyl (Z)-3-hexenoate can be efficiently achieved via a Wittig reaction between propanal and a non-stabilized phosphorus ylide generated in situ from a suitable phosphonium (B103445) salt. The non-stabilized nature of the ylide is crucial for favoring the kinetic product, which is the (Z)-alkene.[2][3][4][5]

Reaction Scheme:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction reagent1 Propyltriphenylphosphonium bromide ylide Propylidene triphenylphosphorane (Wittig Reagent) reagent1->ylide + base Strong Base (e.g., n-BuLi, NaH) base->ylide Deprotonation propanal Propanal solvent1 Anhydrous THF product Ethyl (Z)-3-hexenoate propanal->product Nucleophilic attack byproduct Triphenylphosphine (B44618) oxide product->byproduct + solvent2 Anhydrous THF, Low Temp. ylide_ref Wittig Reagent ylide_ref->product +

Figure 1: Proposed reaction pathway for the synthesis of ethyl (Z)-3-hexenoate via the Wittig reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
PropanalC₃H₆O58.080.80749
Propyltriphenylphosphonium bromideC₂₁H₂₂BrP385.28--
n-ButyllithiumC₄H₉Li64.060.68 (in hexanes)-
Ethyl Acetate (B1210297)C₄H₈O₂88.110.90277.1
HexanesC₆H₁₄86.18~0.66~69

Table 2: Product Specifications & Analytical Data

ParameterValue
IUPAC Name ethyl (Z)-hex-3-enoate[6]
CAS Number 64187-83-3[6]
Molecular Formula C₈H₁₄O₂[6]
Molar Mass 142.20 g/mol [7]
Appearance Colorless liquid[7]
Odor Green, pear, apple, tropical[1]
Boiling Point 63-64 °C at 12 mmHg
Density 0.893 - 0.903 g/mL at 25 °C[1]
Refractive Index 1.420 - 1.429 at 20 °C[1]
¹H NMR (CDCl₃) δ ~5.5 (m, 2H, CH=CH), 4.1 (q, 2H, OCH₂CH₃), 3.0 (d, 2H, C=CCH₂CO), 2.0 (p, 2H, CH₃CH₂CH=), 1.2 (t, 3H, OCH₂CH₃), 0.9 (t, 3H, CH₃CH₂CH=)
¹³C NMR (CDCl₃) δ ~172 (C=O), ~130 (CH=CH), ~125 (CH=CH), 60.5 (OCH₂), 35.5 (CH₂CO), 20.5 (CH₂CH₃), 14.2 (OCH₂CH₃), 14.0 (CH₂CH₃)
IR (neat, cm⁻¹) ~3015 (C-H, alkene), ~2965 (C-H, alkane), ~1740 (C=O, ester), ~1655 (C=C), ~1170 (C-O)
Mass Spectrum (m/z) 142 (M+), 113, 97, 69, 41[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl (Z)-3-hexenoate.

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of Ethyl (Z)-3-hexenoate

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature below 5 °C. The formation of the deep red or orange ylide indicates a successful reaction.

    • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, prepare a solution of propanal (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the propanal solution to the ylide solution dropwise via a dropping funnel or syringe pump.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours.

    • Slowly warm the reaction to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 98:2 hexanes:ethyl acetate).

    • Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to obtain pure ethyl (Z)-3-hexenoate as a colorless oil.

Protocol 2: Product Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The characteristic peaks for the (Z)-isomer are expected as listed in Table 2. The coupling constant for the vinyl protons (J) should be in the range of 10-12 Hz, confirming the cis geometry.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the neat liquid product. Key functional groups can be identified by their characteristic absorption frequencies as listed in Table 2.

  • Mass Spectrometry (MS):

    • Analyze the product by GC-MS to confirm the molecular weight and fragmentation pattern. The molecular ion peak (M+) should be observed at m/z = 142.

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of ethyl (Z)-3-hexenoate.

G start Start prep_ylide Prepare Phosphorus Ylide start->prep_ylide wittig_reaction Perform Wittig Reaction prep_ylide->wittig_reaction workup Aqueous Work-up wittig_reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End: Pure Ethyl (Z)-3-hexenoate characterization->end

Figure 2: Overall workflow for the synthesis and characterization of ethyl (Z)-3-hexenoate.

References

gas chromatography-mass spectrometry (GC-MS) method for ethyl 3-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 3-hexenoate

This document provides a comprehensive guide for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, food quality control, and drug development.

This compound is a fatty acid ethyl ester known for its characteristic green, fruity, and wine-like aroma.[1] It is found naturally in various fruits such as pineapple, melon, and kiwi.[2] Accurate and sensitive quantification of this volatile compound is essential for quality control in the food and beverage industry and for research in flavor chemistry.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
IUPAC Name ethyl (E)-hex-3-enoate / ethyl (Z)-hex-3-enoate[1][3]
Synonyms Ethyl hex-3-enoate, Ethyl hydrosorbate[3][4]
CAS Number 2396-83-0[3][4]
Molecular Formula C₈H₁₄O₂[3][4]
Molecular Weight 142.20 g/mol [3][4]
Physical Description Colorless liquid with a green, fruity aroma[1][2]
Boiling Point 63-64 °C at 12 mm Hg[2]
Density 0.896 - 0.901 g/mL at 20-25 °C[1][2][3]
Refractive Index 1.420 - 1.429 at 20°C[1][3]

Experimental Protocols

This section details the methodology for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds like this compound.[5] It concentrates analytes from the headspace of a sample onto a coated fiber.[6]

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Heater-stirrer or autosampler with agitation and temperature control.

  • Analytical grade sodium chloride (NaCl).

  • Internal Standard (IS) solution (e.g., Ethyl heptanoate, 10 µg/mL in methanol).

  • Standard solutions of this compound for calibration.

Procedure:

  • Pipette 5 mL of the liquid sample (or calibration standard/blank) into a 20 mL headspace vial.

  • Add approximately 1 g of NaCl to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile analytes into the headspace.[5]

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in the autosampler tray or heater-stirrer.

  • Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.[5]

  • Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C.[5]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.[6]

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[7]

  • Mass Spectrometer: Agilent 7000D series Triple Quadrupole GC/MS or equivalent single quadrupole system.[7][8]

  • GC Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of esters.[5] A non-polar HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can also be used.[7]

Method Parameters:

ParameterSetting
GC Parameters
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium (99.999%)
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 40°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 5 min.
MS Parameters
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Range35 - 350 amu (Full Scan)
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Quantification

Identification

Identification of this compound is based on its retention time and a comparison of its mass spectrum with a reference library, such as the NIST Mass Spectral Library.[4][9]

CompoundKovats Retention Index (non-polar column)Key Mass-to-Charge Ratios (m/z)
This compound981 - 99741, 55, 69, 81, 97, 113, 142 (Molecular Ion)

Note: The NIST WebBook provides mass spectra for both (E) and (Z) isomers of this compound.[4][9] The most abundant ions should be selected for SIM mode analysis.

Quantification

For accurate quantification, an internal standard method is employed. A calibration curve is generated by analyzing a series of standard solutions of known concentrations.

Procedure:

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/L) in the same matrix as the samples.[5]

  • Spike each standard with a constant concentration of the internal standard (e.g., ethyl heptanoate).

  • Analyze the standards using the established GC-MS method in SIM mode.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[5]

  • The concentration of this compound in unknown samples is then calculated using the regression equation from the calibration curve.

Method Validation Parameters (Typical)

The developed method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure its suitability.[5] The following table presents typical performance characteristics that should be evaluated.

ParameterTypical ValueDescription
Linearity (R²) ≥ 0.998Indicates the proportional relationship between concentration and instrument response.[7]
Limit of Detection (LOD) 0.1 - 0.5 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 115%The closeness of the measured value to the true value.[7]
Precision (% RSD) ≤ 15%The degree of agreement among individual test results when the procedure is applied repeatedly.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logic behind the quantification process.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (5 mL liquid sample) Add_Salt 2. Add NaCl (1 g) Sample->Add_Salt Add_IS 3. Spike Internal Standard Add_Salt->Add_IS Seal 4. Seal Vial Add_IS->Seal Equilibrate 5. Equilibrate (60°C, 15 min) Seal->Equilibrate Expose_Fiber 6. Expose SPME Fiber (60°C, 30 min) Equilibrate->Expose_Fiber Desorption 7. Thermal Desorption in GC Injector (250°C) Expose_Fiber->Desorption Separation 8. Chromatographic Separation (GC Column) Desorption->Separation Detection 9. MS Detection (EI, Scan/SIM) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification (vs. Calibration Curve) Integration->Quantification Report 12. Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Quantification_Logic Standards Calibration Standards Known concentrations of this compound + Constant Internal Standard GCMS GC-MS Analysis Standards->GCMS Samples Unknown Samples Unknown concentration of this compound + Constant Internal Standard Samples->GCMS Data Peak Area Data Area_Analyte Area_Internal_Standard GCMS->Data Curve Calibration Curve Plot (Area_Analyte / Area_IS) vs. Concentration y = mx + c R² ≥ 0.998 Data->Curve from Standards Result Final Result Calculate concentration in unknown samples using the curve's regression equation Data->Result from Samples Curve->Result

Caption: Logic diagram for the internal standard quantification method.

References

Application Note and Protocol: Quantitative Analysis of Ethyl 3-Hexenoate in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-hexenoate is a volatile ester that contributes to the fruity and floral aromas of various alcoholic beverages, including wine, beer, and spirits. Its presence and concentration can significantly influence the overall sensory profile of the final product. Accurate quantification of this compound is therefore crucial for quality control, process optimization, and new product development in the beverage industry. This document provides a detailed protocol for the quantitative analysis of this compound in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the principle of HS-SPME to extract and concentrate volatile and semi-volatile compounds from the headspace of the beverage sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation based on their boiling points and affinity for the stationary phase of the GC column. Finally, the separated compounds are detected and quantified by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Experimental Protocols

1. Materials and Reagents

  • Samples: Wine, beer, or spirits

  • Standards: this compound (analytical standard grade), Internal Standard (e.g., 2-octanol (B43104) or a deuterated analog of the analyte)

  • Reagents: Sodium chloride (NaCl, analytical grade), Deionized water, Ethanol (B145695) (for matrix-matched calibration standards)

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

  • Equipment: Headspace autosampler, Gas Chromatograph-Mass Spectrometer (GC-MS) system, analytical balance, volumetric flasks, pipettes.

2. Sample Preparation (HS-SPME)

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • Add a known concentration of the internal standard (e.g., 10 µL of a 100 mg/L solution of 2-octanol in ethanol).

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial tightly with a PTFE/silicone septum and an aluminum cap.

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is recommended for the separation of esters and other volatile compounds.[1][2]

    • Injection Mode: Splitless injection is typically used to maximize the transfer of analytes to the column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2-5 minutes.

      • Ramp: Increase to 220-240 °C at a rate of 3-5 °C/min.

      • Final hold: Hold at 220-240 °C for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of unknown compounds (e.g., mass range m/z 35-350).

      • Selected Ion Monitoring (SIM): For targeted quantification of this compound. Monitor characteristic ions of this compound and the internal standard. This mode offers higher sensitivity and selectivity.

4. Calibration and Quantification

  • Prepare a series of matrix-matched calibration standards by spiking a base beverage (e.g., a neutral wine or a 12% v/v ethanol solution) with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the beverage samples is determined by interpolating the peak area ratio of the sample onto the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of ethyl esters in alcoholic beverages using HS-SPME-GC-MS. While specific data for this compound is limited in the public domain, the values for the structurally similar ethyl hexanoate (B1226103) provide a good reference. Researchers should perform their own validation to determine the specific performance characteristics for this compound in their matrix of interest.

ParameterEthyl Hexanoate (Reference)Expected Performance for this compoundReference
Limit of Detection (LOD) 29 µg/L10 - 50 µg/L[3]
Limit of Quantification (LOQ) ~90 µg/L30 - 150 µg/L[3]
Linearity (r²) > 0.99> 0.99[4]
Repeatability (RSD) 0.77% - 10.66%< 15%[3][4]
Recovery 90% - 110%85% - 115%[5]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl (1 g) Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate (e.g., 40°C, 15 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorption Thermal Desorption in GC Inlet Expose_Fiber->Desorption Separation GC Separation (WAX Column) Desorption->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method Parameters cluster_result Result Quality Volatility Volatility SPME_Fiber SPME Fiber (DVB/CAR/PDMS) Volatility->SPME_Fiber influences extraction Polarity Polarity GC_Column GC Column (Polar - WAX) Polarity->GC_Column determines separation Sensitivity Sensitivity (LOD/LOQ) SPME_Fiber->Sensitivity impacts Precision Precision (RSD) GC_Column->Precision affects MS_Mode MS Mode (SIM for Quantification) MS_Mode->Sensitivity enhances Accuracy Accuracy (Recovery) MS_Mode->Accuracy improves

Caption: Logical relationship between analyte properties, method parameters, and result quality.

References

Application Note: Solid-Phase Microextraction (SPME) for Volatile Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Volatile Ester Analysis

Solid-Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters, from a variety of sample matrices including food and beverages, environmental samples, and biological fluids.[1] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[1]

The primary advantages of SPME include:

  • Solvent-Free: Eliminates the need for organic solvents, reducing waste and exposure to hazardous materials.[1]

  • High Sensitivity: Achieves low detection limits (ppb and ppt (B1677978) levels) due to the concentration of analytes on the fiber.[1]

  • Versatility: Applicable to a wide range of volatile and semi-volatile compounds in liquid, solid, and gaseous samples.[1]

  • Ease of Automation: SPME procedures can be readily automated, improving reproducibility and sample throughput.[1]

SPME Fiber Selection for Volatile Esters

The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters.[1] For a broad-range analysis of volatile esters, which vary in polarity, a mixed-phase fiber is often the most effective choice.[1]

Table 1: Commonly Used SPME Fibers for Volatile Ester Analysis

Fiber CoatingCompositionPolarityRecommended For
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatile and semi-volatile compounds, including esters of varying polarities. Often the first choice for complex matrices.[2][3]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarVolatile compounds (C3-C10), suitable for many common esters.[4]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarGeneral purpose for volatile compounds, including esters.[5]
PDMS PolydimethylsiloxaneNonpolarNonpolar volatile and semi-volatile compounds.
Polyacrylate (PA) PolyacrylatePolarPolar volatile compounds.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) GC-MS Analysis of Volatile Esters in a Liquid Matrix (e.g., Wine, Fruit Juice)

This protocol is optimized for the analysis of common flavor and aroma esters in liquid samples.

Materials and Equipment:

  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heater/Agitator: To control temperature and provide consistent agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

Procedure:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add 1.5 g of NaCl to the sample to increase the ionic strength and promote the release of volatile esters into the headspace.[1]

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1][2] This allows the volatile esters to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace for a predetermined time (e.g., 20-30 minutes) at the same temperature with continued agitation.[2][3] The optimal extraction time may need to be determined experimentally.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[1]

    • Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

    • Start the GC-MS data acquisition.

Diagram of HS-SPME Workflow:

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Liquid Sample (5 mL) AddSalt Add NaCl (1.5 g) Sample->AddSalt Spike Spike Internal Standard AddSalt->Spike Seal Seal Vial Spike->Seal Incubate Incubate & Agitate (60°C, 15 min) Seal->Incubate Extract Expose Fiber (20-30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for volatile ester analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of volatile esters using SPME-GC-MS. These values can vary depending on the specific analyte, matrix, and instrumentation.

Table 2: Representative Quantitative Data for Volatile Ester Analysis by SPME-GC-MS

Ester CompoundMatrixSPME FiberLOD (µg/L)LOQ (µg/L)Linearity (R²)Reference
Ethyl AcetateWineDVB/CAR/PDMS0.1 - 100.3 - 30> 0.99[6][7]
Isoamyl AcetateCiderCAR/PDMS0.5 - 51.5 - 15> 0.99[4]
Ethyl ButyrateWineDVB/CAR/PDMS0.05 - 20.15 - 6> 0.99[6][7]
Ethyl HexanoateWineDVB/CAR/PDMS0.01 - 10.03 - 3> 0.99[6][7]
Ethyl OctanoateMeatDVB/C-WR/PDMS0.1 - 50.3 - 15> 0.99[8]
Ethyl DecanoateWineDVB/CAR/PDMS0.01 - 10.03 - 3> 0.99[3]

Note: The ranges for LOD and LOQ are representative and can vary depending on the specific instrumentation and matrix.

Protocol 2: Optimization of SPME Parameters

To achieve the best sensitivity and reproducibility, it is crucial to optimize the main SPME parameters.

Key Parameters for Optimization:

  • SPME Fiber Coating: As discussed in the "SPME Fiber Selection" section, the choice of fiber is paramount. It is recommended to screen different fiber types for the specific esters of interest.

  • Extraction Temperature: The extraction temperature affects the partitioning of analytes into the headspace. An increase in temperature generally favors the volatilization of less volatile esters but can decrease the extraction efficiency for highly volatile ones.[3][9] A typical range for optimization is 40-80°C.

  • Extraction Time: The extraction time should be sufficient to allow the analytes to reach equilibrium or near-equilibrium between the sample headspace and the fiber coating. A time course experiment (e.g., 10, 20, 30, 45, 60 minutes) is recommended to determine the optimal extraction time.[2]

  • Sample Volume and Headspace Volume: Maintaining a consistent ratio of sample volume to headspace volume is crucial for reproducible results.[1]

  • Ionic Strength (Salt Addition): The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of some esters, thereby improving their extraction efficiency. The amount of salt added should be optimized.

  • Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of analytes from the sample matrix to the headspace, leading to faster equilibrium and improved precision.

Diagram of SPME Optimization Logic:

SPME Optimization cluster_variables Independent Variables cluster_process Optimization Process cluster_response Response Variable cluster_goal Goal Fiber Fiber Coating DOE Design of Experiments (e.g., Factorial Design) Fiber->DOE Temp Extraction Temp. Temp->DOE Time Extraction Time Time->DOE Salt Salt Conc. Salt->DOE Agitation Agitation Speed Agitation->DOE SPME_Run Perform SPME Extractions DOE->SPME_Run GCMS_Analysis GC-MS Analysis SPME_Run->GCMS_Analysis PeakArea Analyte Peak Area (Sensitivity) GCMS_Analysis->PeakArea Optimal Optimal SPME Conditions PeakArea->Optimal

Caption: Logical relationship for the optimization of key SPME parameters.

References

Application Note: Chiral Gas Chromatography for the Separation of Ethyl 3-Hexenoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-hexenoate is a chiral ester with applications in the flavor, fragrance, and pharmaceutical industries. The enantiomers of chiral molecules often exhibit different biological activities, making their separation and quantification essential for quality control, efficacy, and safety assessment. Chiral gas chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds. This application note presents a detailed protocol for the separation of this compound enantiomers using a cyclodextrin-based chiral stationary phase (CSP). While specific experimental data for this compound is not widely published, the methodology herein is based on established principles and successful separations of structurally similar chiral esters.

The principle of chiral GC separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[1] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[1] Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases due to their ability to form inclusion complexes and engage in various intermolecular interactions.[2]

Experimental Workflow

The general workflow for the chiral GC analysis of this compound enantiomers is depicted in the following diagram.

G Figure 1. Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution in a suitable solvent (e.g., hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification of Enantiomers Integration->Quantification

Caption: Figure 1. A diagram illustrating the key steps in the chiral GC separation of this compound enantiomers.

Detailed Experimental Protocol

This protocol provides a starting point for the method development and validation for the chiral separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic this compound: (≥98% purity)

  • Individual Enantiomers of this compound (if available): For peak identification.

  • Solvent: Hexane (GC grade) or other suitable solvent.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID).

2. Instrumentation and Chromatographic Conditions

Based on the successful separation of similar esters like ethyl-2-methylbutyrate, a β-cyclodextrin-based chiral stationary phase is recommended.[3] The Restek Rt-βDEXse™ or a similar column is a suitable choice.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID)
Chiral Column Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral stationary phase.
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Inlet Temperature 230 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 2 °C/min to 180 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (He) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in hexane.

  • From the stock solution, prepare a working standard of 10 µg/mL by serial dilution in hexane.

  • If available, prepare individual solutions of the (R)- and (S)-ethyl 3-hexenoate enantiomers at 5 µg/mL to confirm the elution order.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis

  • Acquire the chromatogram using the conditions specified above.

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times. The elution order can be confirmed by injecting the individual enantiomer standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

Hypothetical Results

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed method. These are hypothetical values and may vary depending on the specific instrument and experimental conditions.

ParameterValue
Retention Time (Enantiomer 1) ~ 25.4 min
Retention Time (Enantiomer 2) ~ 26.1 min
Resolution (Rs) > 1.5
Theoretical Plates (N) > 150,000
Tailing Factor 0.9 - 1.2

Troubleshooting and Method Optimization

  • Poor Resolution: If the enantiomers are not well-separated, consider decreasing the oven temperature ramp rate or using a lower initial oven temperature. Optimizing the carrier gas flow rate can also improve resolution.

  • Peak Tailing: Peak tailing may indicate active sites in the inlet liner or column contamination. Using a deactivated liner and ensuring proper column conditioning can mitigate this issue. Overloading the column can also cause peak distortion.

  • Co-elution with Matrix Components: For complex samples, sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

This application note provides a comprehensive and detailed protocol for the chiral separation of this compound enantiomers by gas chromatography. The proposed method, utilizing a β-cyclodextrin-based chiral stationary phase, is expected to provide excellent resolution and accurate quantification of the enantiomers. This methodology is valuable for researchers, scientists, and drug development professionals involved in the analysis and quality control of chiral compounds in various industries. The provided protocol serves as a robust starting point for method development and can be optimized to meet specific analytical requirements.

References

Application of Ethyl 3-Hexenoate as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Ethyl 3-hexenoate is a volatile ester that contributes a significant fruity and sweet aroma to a variety of food and beverage products. Its characteristic scent, often described as pineapple-like with green and tropical notes, makes it a key compound in the flavor profiles of fruits, juices, and alcoholic beverages.[1] The accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. This document provides detailed application notes and protocols for the use of this compound as a standard in flavor analysis, targeting researchers, scientists, and professionals in drug development who may be investigating flavor components.

Physicochemical Properties

A clear, colorless liquid, this compound's properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Boiling Point 63-64 °C at 12 mm Hg
Density 0.897-0.901 g/cm³ (20°C)[2]
Refractive Index 1.424-1.428 (20°C)[2]
Solubility Soluble in fats and non-polar solvents; slightly soluble in water.[3]
Aroma Profile Fruity, pineapple, green, tropical, sweet.[1]

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a validated method for the quantification of this compound in liquid matrices, such as fruit juices and alcoholic beverages, using an internal standard for enhanced accuracy and precision.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Juice) Spike Spike with Internal Standard (e.g., Ethyl Heptanoate) Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Inject Inject into GC-MS Dry Dry Extract (Anhydrous Na₂SO₄) Extract->Dry Separate Chromatographic Separation Concentrate Concentrate Extract Dry->Concentrate Detect Mass Spectrometric Detection Concentrate->Inject Inject->Separate Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify Sensory_Analysis_Flow cluster_gco GC-Olfactometry cluster_gcms GC-MS Identification cluster_correlation Data Correlation GC_Separation GC Separation of Volatiles Sniffing_Port Effluent to Sniffing Port GC_Separation->Sniffing_Port MS_Detector Effluent to MS Detector GC_Separation->MS_Detector Sensory_Panel Sensory Panel Evaluation Sniffing_Port->Sensory_Panel Odor_Description Odor Description and Intensity Rating Sensory_Panel->Odor_Description Correlate_Data Correlate Retention Times Odor_Description->Correlate_Data Compound_ID Compound Identification MS_Detector->Compound_ID Compound_ID->Correlate_Data Odor_Active_ID Identify Odor-Active Compounds Correlate_Data->Odor_Active_ID Olfactory_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (GPCR) OBP->OR Transports to G_Protein G-Protein (Golf) (GDP-bound) OR->G_Protein Activates G_Protein_Active G-Protein (Golf) (GTP-bound) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

References

Application Notes and Protocols: Ethyl 3-Hexenoate in Insect Olfactometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-hexenoate in insect olfactometry studies, with a focus on electrophysiological and behavioral assays. The protocols and data presented are intended to serve as a practical guide for researchers investigating insect olfactory responses to this and other volatile organic compounds.

Introduction

This compound is a volatile organic compound found in various natural sources, including fruits. Its role as a semiochemical, a chemical involved in communication, has been investigated in the context of insect behavior. Olfactometry studies are crucial in determining the effect of such compounds on insects, particularly in the development of attractants or repellents for pest management strategies. The following sections detail the electrophysiological responses of the Mediterranean fruit fly, Ceratitis capitata, to this compound and provide protocols for conducting similar experiments.

Data Presentation

Electroantennogram (EAG) Response of Ceratitis capitata to Ethyl (E)-3-Hexenoate

The electroantennogram (EAG) technique is a powerful tool for measuring the overall olfactory response of an insect's antenna to a specific odorant. The following table summarizes the EAG response of male and female Ceratitis capitata to ethyl (E)-3-hexenoate, as reported in a key study. The responses are presented as a percentage of the response to a standard compound (hexan-1-ol) to allow for comparison across different studies and experimental setups.

CompoundSexMean EAG Response (% of Standard ± SEM)EAG Selectivity Ranking
Ethyl (E)-3-hexenoateFemale150 ± 255
Ethyl (E)-3-hexenoateMale125 ± 205
Data sourced from Light et al. (1988).[1]

Key Observation: Ethyl (E)-3-hexenoate elicits a strong antennal response in both male and female Ceratitis capitata, ranking among the top five most stimulating compounds out of 54 tested in the study.[1] This suggests that this compound is a significant olfactory cue for this species.

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol describes the methodology for recording EAG responses from insects, based on the procedures used in studies with Ceratitis capitata.[1]

1.1. Insect Preparation:

  • Insect Rearing: Rear Ceratitis capitata on a standard laboratory diet. Separate sexes during the pupal stage to ensure virgin adults for testing.

  • Age Selection: Use 5 to 13-day-old virgin adult flies for experiments.

  • Mounting: Gently restrain the insect in a pipette tip or on a custom holder, exposing the head and antennae. Use dental wax or a similar material to fix the head and minimize movement.

1.2. Electrode Preparation and Placement:

  • Recording Electrode: Use a glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution). The tip of the electrode should be carefully brought into contact with the distal end of the antenna.

  • Reference Electrode: A similar glass microelectrode is inserted into the insect's head or another part of the body to complete the electrical circuit.

1.3. Odor Stimulus Preparation and Delivery:

  • Compound Dilution: Prepare a 10% v/v solution of this compound in a high-purity solvent such as hexane.

  • Stimulus Cartridge: Pipette a small volume (e.g., 10 µL) of the diluted compound onto a piece of filter paper and insert it into a Pasteur pipette. Prepare a control cartridge with the solvent only.

  • Odor Delivery: A purified and humidified air stream is passed continuously over the antenna. The stimulus cartridge is connected to this air stream, and a puff of odorant-laden air (typically 1 second in duration) is delivered to the antenna using a stimulus controller.

  • Recovery Time: Allow a minimum of 3 minutes of clean air to pass over the antenna between stimuli to ensure the recovery of the olfactory receptors.[1]

1.4. Data Recording and Analysis:

  • Amplification: The electrical signal from the antenna is amplified using a high-impedance amplifier.

  • Data Acquisition: The amplified signal is digitized and recorded using appropriate software.

  • Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.

  • Normalization: To account for variations in antennal responsiveness, normalize the response to the test compound by expressing it as a percentage of the response to a standard compound (e.g., hexan-1-ol) presented periodically throughout the experiment.

Y-Tube Olfactometer Bioassay Protocol

This protocol outlines a behavioral experiment to assess the preference of insects for this compound.

2.1. Olfactometer Setup:

  • Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two side arms leading to odor sources.

  • Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, converging at the junction and flowing out through the central arm. The airflow should be equal in both arms.

  • Lighting: Ensure uniform and non-directional lighting to avoid visual bias.

2.2. Odor Source Preparation:

  • Treatment Arm: Place a filter paper treated with a specific concentration of this compound in a chamber connected to one of the side arms.

  • Control Arm: Place a filter paper treated with the solvent alone in a chamber connected to the other side arm.

2.3. Behavioral Assay:

  • Insect Acclimation: Acclimate the insects to the experimental conditions (temperature, humidity, light) before the bioassay.

  • Insect Release: Introduce a single insect into the central arm of the olfactometer.

  • Choice Recording: Observe the insect's behavior and record its first choice of arm (treatment or control) and the time spent in each arm over a defined period. A choice is typically recorded when the insect crosses a line a certain distance into one of the arms.

  • Replication: Test a sufficient number of insects to allow for statistical analysis. Rotate the position of the treatment and control arms between trials to avoid positional bias.

2.4. Data Analysis:

  • Preference Index: Calculate a preference index to determine if there is a significant attraction or repulsion to the test compound.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Chi-square test or binomial test) to determine if the observed choices differ significantly from a random distribution (50:50).

Visualizations

Experimental_Workflow_EAG cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation (Rearing, Mounting) EAG_Recording EAG Recording (Electrode Placement, Odor Delivery) Insect_Prep->EAG_Recording Odor_Prep Odor Stimulus Preparation (Dilution, Cartridge) Odor_Prep->EAG_Recording Data_Acquisition Data Acquisition (Amplification, Digitization) EAG_Recording->Data_Acquisition Data_Analysis Data Analysis (Measurement, Normalization) Data_Acquisition->Data_Analysis Experimental_Workflow_Olfactometer cluster_setup Setup cluster_assay Assay cluster_analysis Analysis Olfactometer_Setup Y-Tube Olfactometer Setup (Airflow, Lighting) Behavioral_Assay Behavioral Assay (Insect Release, Choice Recording) Olfactometer_Setup->Behavioral_Assay Odor_Source_Prep Odor Source Preparation (Treatment vs. Control) Odor_Source_Prep->Behavioral_Assay Data_Analysis Data Analysis (Preference Index, Statistics) Behavioral_Assay->Data_Analysis

References

Application Notes and Protocols for the Large-Scale Production and Purification of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis and purification of ethyl 3-hexenoate, a key intermediate and fragrance component. The protocols outlined below are based on established principles of chemical engineering and organic synthesis, drawing from analogous industrial processes for ester production.

Introduction

This compound is a valuable organic ester recognized for its characteristic fruity and pineapple-like aroma, leading to its use in the flavor and fragrance industries.[1][2] Its chemical structure, an unsaturated ester, presents specific considerations for its synthesis and purification to achieve the high purity required for pharmaceutical and fine chemical applications. The primary route for its industrial production is the Fischer-Speier esterification of 3-hexenoic acid with ethanol (B145695), followed by purification, typically through fractional distillation.

Large-Scale Synthesis: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 3-hexenoic acid and ethanol. This reversible reaction necessitates specific conditions to drive the equilibrium towards the product side, ensuring a high yield.[3] On an industrial scale, this is often accomplished using an excess of one reactant (typically the less expensive one, ethanol) or by the continuous removal of water, a byproduct of the reaction.[4]

A continuous stirred-tank reactor (CSTR) is a common setup for such processes, allowing for consistent production and quality control.[4] Alternatively, reactive distillation, which combines reaction and separation in a single unit, can be employed to improve efficiency and reduce capital costs.

Experimental Protocol: Continuous Esterification in a CSTR

This protocol describes a generalized procedure for the continuous synthesis of this compound.

Materials:

  • 3-Hexenoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, 98%) or a solid acid catalyst (e.g., Amberlyst 15)[5]

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Jacketed glass or stainless steel continuous stirred-tank reactor (CSTR) with temperature control

  • Metering pumps for continuous feed of reactants and catalyst

  • Condenser

  • Separatory funnel

  • Drying column

Procedure:

  • Reactor Setup: The CSTR is equipped with an overhead stirrer, a temperature probe, a reflux condenser, and inlet ports for the reactants and catalyst, and an outlet port for the product mixture.

  • Reactant Feed: 3-Hexenoic acid, a molar excess of ethanol (e.g., 3:1 ethanol to acid ratio), and a catalytic amount of sulfuric acid (e.g., 1-2% by weight of the carboxylic acid) are continuously fed into the reactor using precision metering pumps.[6]

  • Reaction Conditions: The reaction mixture is maintained at a constant temperature, typically near the boiling point of the alcohol under reflux, to ensure a sufficient reaction rate.[6] The residence time in the reactor is controlled by the feed rate and reactor volume to achieve high conversion.

  • Work-up: The crude ester mixture continuously overflows from the reactor into a work-up stream.

    • The acidic catalyst is neutralized by washing with a 5% sodium bicarbonate solution.

    • The aqueous layer is separated.

    • The organic layer is then washed with brine to remove residual water and water-soluble impurities.

  • Drying: The washed organic layer is passed through a column packed with a drying agent like anhydrous magnesium sulfate to remove any remaining traces of water.

Logical Relationship of the Synthesis Workflow

G Figure 1: Synthesis Workflow Reactants 3-Hexenoic Acid & Ethanol CSTR Continuous Stirred-Tank Reactor (CSTR) - Reflux Temperature - Controlled Residence Time Reactants->CSTR Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->CSTR Neutralization Neutralization (5% NaHCO₃ solution) CSTR->Neutralization Washing Washing (Brine) Neutralization->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Crude_Ester Crude this compound Drying->Crude_Ester

Caption: Synthesis workflow for this compound.

Purification: Large-Scale Fractional Distillation

Due to the volatile nature of this compound and its potential impurities (unreacted starting materials and byproducts), fractional distillation under reduced pressure is the preferred method for large-scale purification.[1][7] Vacuum distillation is crucial to lower the boiling point of the ester, thereby preventing thermal degradation of the unsaturated compound.[8]

Industrial distillation is typically performed in large, vertical columns which can be either tray or packed columns, designed to achieve a high number of theoretical plates for efficient separation.[9]

Experimental Protocol: Continuous Fractional Vacuum Distillation

This protocol outlines a general procedure for the continuous purification of crude this compound.

Equipment:

  • Fractional distillation column (packed or tray column)

  • Reboiler

  • Condenser

  • Vacuum pump

  • Receiving flasks for different fractions

Procedure:

  • Column Setup: The distillation column is assembled with a reboiler at the bottom, a condenser at the top, and collection points for different fractions. The system is connected to a vacuum pump.

  • Charging the Still: The crude, dried this compound is continuously fed into the reboiler.

  • Distillation Parameters:

    • The system is evacuated to a specific pressure to lower the boiling points of the components.

    • The reboiler is heated to initiate boiling.

    • The temperature gradient along the column is carefully controlled.

  • Fraction Collection:

    • First Fraction (Heads): The most volatile impurities, such as residual ethanol and other low-boiling point byproducts, are collected as the first fraction and discarded.

    • Main Fraction: As the temperature at the column head stabilizes at the boiling point of this compound at the given pressure, the pure product is collected.

    • Final Fraction (Tails): The less volatile impurities, including unreacted 3-hexenoic acid and polymerization products, remain in the reboiler or are collected as a final, high-boiling fraction.

Purification Workflow Diagram

G Figure 2: Purification Workflow Crude_Ester Crude this compound Distillation_Column Fractional Vacuum Distillation Column Crude_Ester->Distillation_Column Heads Low-Boiling Impurities (e.g., Ethanol) Distillation_Column->Heads First Fraction Main_Fraction Pure this compound Distillation_Column->Main_Fraction Main Fraction Tails High-Boiling Impurities (e.g., 3-Hexenoic Acid) Distillation_Column->Tails Residue/Tails

Caption: Purification workflow for this compound.

Data Presentation

While specific large-scale production data for this compound is proprietary and not publicly available, the following tables provide typical parameters and expected outcomes for the synthesis and purification of similar flavor esters based on analogous industrial processes.

Table 1: Typical Reaction Parameters for Fischer Esterification of Short-Chain Unsaturated Acids.

Parameter Value Rationale
Reactants 3-Hexenoic Acid, Ethanol Fischer-Speier esterification.
Catalyst Sulfuric Acid or Solid Acid Resin Provides the necessary acid catalysis for the reaction.[5]
Catalyst Loading 1-5% (w/w of carboxylic acid) Sufficient to catalyze the reaction without excessive side reactions or corrosion.[5]
Reactant Molar Ratio 1:2 to 1:5 (Acid:Alcohol) An excess of alcohol shifts the equilibrium towards the product side.[4]
Temperature 80-120 °C (Reflux) Ensures a reasonable reaction rate without significant degradation.[6]
Pressure Atmospheric Sufficient for reflux conditions with ethanol.
Reaction Time 1-10 hours Dependent on catalyst, temperature, and desired conversion.

| Expected Yield | >90% (with water removal) | Continuous removal of water drives the reaction to completion.[10] |

Table 2: Typical Parameters for Fractional Vacuum Distillation of Flavor Esters.

Parameter Value Rationale
Feedstock Crude this compound The product from the synthesis step after work-up and drying.
Column Type Packed or Tray Column Provides high separation efficiency.[9]
Operating Pressure 10-100 mbar Lowers the boiling point to prevent thermal degradation.[11]
Reboiler Temperature 80-120 °C Dependent on the operating pressure to achieve boiling.
Column Head Temp. 60-100 °C Corresponds to the boiling point of the pure ester at the operating pressure.
Reflux Ratio Variable (e.g., 2:1 to 5:1) Optimized to achieve the desired purity.

| Expected Purity | >99% | Fractional distillation is highly effective for purifying esters.[1] |

Conclusion

The large-scale production and purification of this compound can be efficiently achieved through a continuous process involving Fischer-Speier esterification followed by fractional vacuum distillation. While specific operational parameters will need to be optimized at the pilot and industrial scale, the protocols and data presented provide a robust framework for the development of a high-yield, high-purity manufacturing process. Careful control of reaction conditions to favor product formation and meticulous purification to remove impurities are paramount to obtaining a final product that meets the stringent quality standards of the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Esters Using Lipase Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of ethyl esters offers a green and highly specific alternative to traditional chemical methods. Lipases (EC 3.1.1.3), a class of hydrolases, are effective biocatalysts for esterification reactions in non-aqueous media.[1] Their ability to function under mild reaction conditions with high regio- and stereo-selectivity minimizes byproduct formation and reduces energy consumption, making them ideal for applications in the food, cosmetic, and pharmaceutical industries.[2][3][4]

This document provides a comprehensive overview of the key parameters, quantitative data from various studies, and detailed protocols for the lipase-catalyzed synthesis of commercially important ethyl esters.

Quantitative Data Summary

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the source of the lipase (B570770), enzyme immobilization, substrate molar ratio, temperature, and the choice of solvent. The following tables summarize the reaction conditions and corresponding conversion yields for the synthesis of various ethyl esters as reported in the literature.

Table 1: Synthesis of Ethyl Oleate (B1233923)

Lipase Source / Type Immobilization Support Substrates Molar Ratio (Alcohol:Acid) Temp. (°C) Time (h) Solvent Conversion / Yield Reference
Rhizopus sp. Solid-State Fermentation Ethanol (B145695), Oleic Acid 5:1 45 1 n-Hexane ~100% [5][6]
Bacillus coagulans MTCC-6375 Polymeric Hydrogel Ethanol, Oleic Acid 1.33:1 or 1:1 55 18 n-Nonane 58% (with molecular sieve)

| Combi-lipase (CALB, TLL, RML) | Commercial supports | Olive Oil, Ethanol | - | - | 18 | - | 95% |[7] |

Table 2: Synthesis of Ethyl Ferulate

Lipase Source / Type Immobilization Support Substrates Molar Ratio (Alcohol:Acid) Temp. (°C) Time (h) Solvent Conversion / Yield Reference
Steapsin Celite-545 Ethanol, Ferulic Acid 1:1 45 6 DMSO 68 mM produced [8]
Novozym® 435 Commercial support Ethanol, Ferulic Acid 1:1 60 - t-Butanol 20% [9]

| Mucor sp. M-2 | Diatomite Powder | Ethanol, Ferulic Acid | 1:1.5 | 45 | 120 | t-Butanol | 9.9% |[10] |

Table 3: Synthesis of Ethyl Lactate

Lipase Source / Type Immobilization Support Substrates Molar Ratio (Alcohol:Acid) Temp. (°C) Time (h) Solvent Conversion / Yield Reference
Novozym® 435 Commercial support Ethanol, Lactic Acid 8:1 60 24 t-Butanol 77% [11]
Candida antarctica lipase B Lab-prepared Ethanol, Lactic Acid 8.3:1 55 ~27 - 24.32% [12][13]

| Fungal Isolate A6 | Purified enzyme | Ethanol, Lactic Acid | 5:1 | 40 | 12 | Heptane | 87% |[14][15] |

Table 4: Synthesis of Other Ethyl Esters

Ethyl Ester Lipase Source / Type Substrates Molar Ratio (Alcohol:Acid) Temp. (°C) Time (h) System Conversion / Yield Reference
Ethyl Laurate Fermase CALB™ 10000 Ethanol, Lauric Acid - 60 4 Solvent-free 92.46% [16]
Ethyl Butyrate (B1204436) Candida antarctica lipase-A Ethanol, Butyric Acid 1:0.49 35 55 - 90.3% (with Na₂HPO₄) [17]

| Ethyl Acetate | Novozym® 435 | Ethanol, Acetic Acid | 4:1 | - | - | Ultrasound-assisted | - |[4][18] |

Visualized Mechanisms and Workflows

Understanding the reaction mechanism and experimental process is crucial for successful synthesis.

PingPongMechanism E Lipase (E) dummy1 E->dummy1 EA Acyl-Enzyme Intermediate (E-Acyl) dummy2 EA->dummy2 E_final Lipase (E) sub1 Carboxylic Acid (R-COOH) sub1->E binds prod1 Water (H₂O) sub2 Ethanol (R'-OH) sub2->EA binds prod2 Ethyl Ester (R-COOR') dummy1->EA forms dummy1->prod1 releases dummy2->E_final regenerates dummy2->prod2 releases

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.[18][19]

ExperimentalWorkflow arrow arrow sub 1. Substrate Preparation (Carboxylic Acid & Ethanol) imm 2. Lipase Immobilization (e.g., Adsorption on Celite) rea 3. Esterification Reaction (Batch Reactor, Controlled Temp.) sub->rea imm->rea sep 4. Product Separation (Filtration to remove enzyme) rea->sep ana 5. Analysis (e.g., Gas Chromatography) sep->ana pro Final Product (Ethyl Ester) ana->pro

Caption: General experimental workflow for ethyl ester synthesis.

OptimizationParameters outcome High Conversion & Selectivity temp Temperature temp->outcome influences rate & stability ratio Substrate Molar Ratio (Alcohol:Acid) ratio->outcome shifts equilibrium enzyme Enzyme Concentration enzyme->outcome affects reaction rate time Reaction Time time->outcome determines completion solvent Solvent Choice solvent->outcome affects solubility & activity water Water Activity water->outcome critical for activity vs. hydrolysis

Caption: Key parameters influencing the optimization of enzymatic ester synthesis.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and analysis of ethyl esters using immobilized lipase catalysts. Researchers should adapt these protocols based on the specific substrates and enzyme used.

Protocol 1: Lipase Immobilization via Adsorption on Celite

This protocol describes a simple and common method for immobilizing lipase.[8]

Materials:

  • Commercial lipase (e.g., Steapsin, Candida antarctica Lipase B)

  • Celite-545 (or other diatomaceous earth support)

  • Phosphate (B84403) buffer (e.g., 0.5 M, pH 7.0)

  • Glutaraldehyde (B144438) solution (optional, for cross-linking)

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Support Preparation: Wash Celite-545 with deionized water and dry in an oven at 100°C overnight to activate it.

  • Enzyme Solution: Prepare a solution of the lipase in the phosphate buffer. The concentration will depend on the specific activity of the enzyme.

  • Immobilization:

    • Add the prepared Celite-545 to the lipase solution in a beaker. A typical ratio is 1:10 (w/v) of support to enzyme solution.

    • Stir the suspension gently on a magnetic stirrer at room temperature or 4°C for a specified period (e.g., 4-16 hours) to allow for adsorption.

  • (Optional) Cross-linking: For increased stability, a cross-linking agent like glutaraldehyde (e.g., 1% v/v) can be added to the suspension and stirred for an additional 1-2 hours.[8]

  • Washing and Recovery:

    • Separate the immobilized lipase from the solution by filtration.

    • Wash the recovered solid material several times with phosphate buffer and then with deionized water to remove any unbound enzyme.

  • Drying and Storage: Dry the immobilized lipase (e.g., in a desiccator or by lyophilization) and store it at 4°C until use.[5]

Protocol 2: General Procedure for Esterification Reaction

This protocol outlines a typical batch reaction for synthesizing an ethyl ester.[6]

Materials:

  • Immobilized lipase (from Protocol 1)

  • Carboxylic acid (e.g., Oleic Acid, Ferulic Acid)

  • Ethanol (anhydrous)

  • Organic solvent (e.g., n-hexane, t-butanol, n-nonane)

  • Molecular sieves (optional, to remove water)

  • Teflon-lined screw-capped glass vials or a batch reactor

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reactant Preparation: Prepare the reaction mixture in a screw-capped vial. For example, to synthesize ethyl oleate, dissolve oleic acid (e.g., 50 mM) and ethanol (e.g., 250 mM) in the chosen organic solvent (e.g., n-hexane).[5][6] The total reaction volume may range from 1.5 mL to 10 mL for lab-scale experiments.[5]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, often ranging from 10 mg to 1 g depending on the reaction scale.[5]

  • (Optional) Water Removal: Add activated molecular sieves (e.g., 300 mg) to the vial to absorb the water produced during the reaction, which can help drive the equilibrium towards ester formation.

  • Reaction Incubation:

    • Seal the vial tightly.

    • Place the vial in a shaking incubator or on a temperature-controlled stirrer.

    • Incubate at the desired temperature (e.g., 45-60°C) with continuous agitation (e.g., 200 rpm) for the specified reaction time (e.g., 1 to 24 hours).[5][16]

  • Reaction Termination: After the incubation period, stop the reaction by separating the immobilized enzyme from the mixture via filtration or centrifugation. The enzyme can often be washed and reused for subsequent batches.[5]

  • Sample Storage: Store the supernatant containing the synthesized ethyl ester at 4°C for subsequent analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for quantifying the formation of ethyl esters.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a polar column for fatty acid esters)

  • Reaction sample (supernatant from Protocol 2)

  • Internal standard (e.g., a different ester not present in the sample)

  • Anhydrous sodium sulfate (B86663)

  • Syringe and vials for GC auto-sampler

Procedure:

  • Sample Preparation:

    • Take a known volume of the reaction supernatant.

    • Add a known concentration of an internal standard.

    • Pass the sample through a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Instrument Setup:

    • Set up the GC with the appropriate column and detector.

    • Program the oven temperature profile (e.g., an initial temperature of 150°C, ramped up to 250°C).

    • Set the injector and detector temperatures (e.g., 250°C and 280°C, respectively).

    • Use a suitable carrier gas (e.g., Helium or Nitrogen).

  • Calibration:

    • Prepare a series of standard solutions with known concentrations of the target ethyl ester and the internal standard.

    • Inject the standards into the GC to generate a calibration curve (Peak Area Ratio vs. Concentration).

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared reaction sample into the GC.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to the ethyl ester and the internal standard based on their retention times.

    • Calculate the peak area ratio.

    • Use the calibration curve to determine the concentration of the synthesized ethyl ester in the sample.

    • Calculate the percent conversion by comparing the amount of ester produced to the initial amount of the limiting substrate.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Hexenoic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenoic acids, a group of unsaturated short-chain fatty acids, are gaining increasing attention in various scientific fields, including drug discovery, metabolic research, and flavor and fragrance chemistry. Their isomeric forms, differing in the position and geometry of the double bond, can exhibit distinct biological activities and metabolic fates. Accurate and robust analytical methods are therefore crucial for the selective separation and quantification of these isomers. High-Performance Liquid Chromatography (HPLC) offers a versatile and powerful platform for the analysis of hexenoic acids, providing excellent resolution for isomeric separation and compatibility with various sensitive detection methods.

This document provides detailed application notes and protocols for the HPLC analysis of hexenoic acids, tailored for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The selection of an appropriate HPLC method for hexenoic acid analysis depends on the specific analytical goal, such as routine quantification, separation of geometric (cis/trans) isomers, or analysis within complex biological matrices. Reversed-phase HPLC is the most common technique employed.

Key Considerations for Method Development:
  • Column Selection: C18 columns are widely used and offer good retention for these moderately polar compounds. For challenging separations of geometric or positional isomers, specialized columns such as those with cholesterol-based stationary phases or phenyl-hexyl columns can provide alternative selectivity.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or phosphoric acid, is typically used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on reversed-phase columns.[3][4]

  • Detection: UV detection at low wavelengths (around 200-210 nm) is suitable for direct analysis. For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is the preferred detection method. Evaporative Light Scattering Detection (ELSD) and Refractive Index Detection (RID) can also be used, particularly when the analytes lack a strong chromophore.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the HPLC analysis of various hexenoic acid isomers. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and experimental conditions. Method validation is essential for achieving accurate and reliable quantitative results.

Table 1: Illustrative HPLC Method Performance for Hexenoic Acid Isomers

AnalyteColumnMobile PhaseDetectionLOD (µM)LOQ (µM)Linearity (R²)Reference
(E)-4-Ethylhex-2-enoic AcidC18Acetonitrile/Phosphate BufferUV0.1 - 10.5 - 5> 0.995[5]
(E)-4-Ethylhex-2-enoic AcidC18Acetonitrile/0.1% Formic AcidLC-MS/MS0.01 - 0.10.05 - 0.5> 0.995[6]
2-Hexenoic AcidNewcrom R1Acetonitrile/Water/Phosphoric AcidUV/MSN/AN/AN/A[3]
3-Hexenoic AcidNewcrom R1Acetonitrile/Water/Phosphoric AcidUV/MSN/AN/AN/A[4]

N/A: Not available in the cited literature. The provided ranges for LOD and LOQ are illustrative and based on typical performance for similar organic acids.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Analysis of 2-Hexenoic Acid

This protocol describes a general method for the quantitative analysis of 2-hexenoic acid using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[3]

  • 2-Hexenoic acid standard

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid (or formic acid). Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of 2-hexenoic acid standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

3. Sample Preparation:

  • Liquid Samples: Filter the sample through a 0.45 µm syringe filter before injection.

  • Solid Samples: Accurately weigh the sample and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution before injection.

  • Complex Matrices (e.g., plasma, tissue extracts): A sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

    • LLE: Acidify the sample to pH ~2 with HCl and extract with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.[5]

    • SPE: Use a C18 cartridge. Condition the cartridge with methanol and water. Load the acidified sample, wash with water, and elute the analyte with methanol or acetonitrile.

4. HPLC Conditions:

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with acid). The exact composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection: UV at 210 nm

5. Data Analysis:

  • Identify the 2-hexenoic acid peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of 2-hexenoic acid in the sample using the calibration curve.

Protocol 2: Separation of cis/trans Hexenoic Acid Isomers

The separation of geometric isomers can be challenging on standard C18 columns. A column with enhanced shape selectivity, such as a cholesterol-based column, is recommended.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV or MS detector

  • COSMOSIL Cholester column (4.6 x 150 mm) or equivalent[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for free fatty acids)[1]

  • cis/trans hexenoic acid isomer standards

2. HPLC Conditions:

  • Column: COSMOSIL Cholester (4.6 mm I.D. x 150 mm)[1]

  • Mobile Phase: 90% Methanol in water. For the analysis of free fatty acids, 0.05% TFA can be added to the mobile phase.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C[1]

  • Detection: UV at 205 nm for underivatized acids.[1]

Signaling Pathways and Experimental Workflow

Hexenoic acids, as short-chain fatty acids, can influence cellular processes through various signaling pathways. Understanding these pathways is crucial for drug development and metabolic research.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Cell Culture) Extraction Extraction (LLE or SPE) Sample->Extraction Complex Matrix Filtration Filtration Sample->Filtration Simple Matrix Derivatization Derivatization (Optional) Extraction->Derivatization Derivatization->Filtration HPLC HPLC System Filtration->HPLC Column C18 or Specialized Column HPLC->Column Detection UV or MS Detector Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting SCFA_signaling cluster_gpcrs GPCR Signaling cluster_hdac HDAC Inhibition SCFA Hexenoic Acid (and other SCFAs) GPR41_43 GPR41 / GPR43 SCFA->GPR41_43 HDAC HDACs SCFA->HDAC Inhibition G_protein G-protein Activation GPR41_43->G_protein Downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) G_protein->Downstream Cell_Response Cellular Responses (↓ Inflammation, Modulated Metabolism) Downstream->Cell_Response Acetylation Histone Acetylation HDAC->Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Gene_Expression->Cell_Response fatty_acid_biosynthesis AcetylCoA Acetyl-CoA Condensation Condensation AcetylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation Reduction1 Reduction (NADPH) Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration E_2_Hexenoyl_ACP (E)-2-Hexenoyl-ACP Dehydration->E_2_Hexenoyl_ACP Reduction2 Reduction (NADPH) Hexanoyl_ACP Hexanoyl-ACP Reduction2->Hexanoyl_ACP E_2_Hexenoyl_ACP->Reduction2 Further_Elongation Further Elongation Cycles Hexanoyl_ACP->Further_Elongation

References

Application Notes and Protocols for the Evaluation of Ethyl 3-Hexenoate as a Potential Component in Synthetic Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-hexenoate is a volatile organic compound identified as a fragrance and flavor component, notably contributing to the aroma of pineapples.[1] While it is established as a plant volatile, its role as a semiochemical, specifically as a component of an insect pheromone blend, is not well-documented in current scientific literature. However, related compounds such as methyl and ethyl hexenoates have been shown to elicit electrophysiological responses in the antennae of certain insects, suggesting a potential for olfactory detection.[2] These application notes provide a generalized framework for researchers and scientists to systematically evaluate the potential of this compound as an attractant and its suitability for inclusion in synthetic pheromone lures for pest management applications.

1. Lure Formulation and Preparation

The effective formulation of a pheromone lure is critical for achieving a controlled and sustained release of the candidate semiochemical. The following protocol outlines a general procedure for preparing lures containing this compound.

1.1. Materials

  • This compound (high purity, ≥98%)

  • Volatile solvent (e.g., hexane, dichloromethane)

  • Dispenser (e.g., rubber septa, polyethylene (B3416737) vials, hollow fibers)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Airtight storage containers

1.2. Protocol for Lure Preparation

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in a suitable volatile solvent. For example, to create a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of hexane. Vortex until the solution is homogenous.

  • Dispenser Selection: Choose a dispenser type based on the target insect and desired release rate. Rubber septa are commonly used for their ease of handling and consistent release profiles.

  • Lure Loading: Using a micropipette, carefully apply the desired volume of the this compound stock solution onto the dispenser. The optimal dose needs to be determined empirically, with a typical starting range for field trials being from 1 µg to 10 mg per dispenser.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in a fume hood for at least 30 minutes.

  • Storage: Place the prepared lures in airtight, labeled containers and store them in a freezer at -20°C until deployment to prevent degradation and premature release of the volatile.

2. Laboratory Bioassays

Prior to large-scale field trials, laboratory-based bioassays are essential to determine if the target insect species can detect and respond to this compound.

2.1. Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound. A significant EAG response indicates that the insect's olfactory receptor neurons can detect the compound.

  • Workflow for Electroantennography (EAG) Screening

    EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_insect Prepare Insect Antenna stimulate Stimulate Antenna with Compound prep_insect->stimulate prep_compound Prepare this compound Solution prep_compound->stimulate record Record Antennal Depolarization stimulate->record analyze Analyze EAG Response Amplitude record->analyze compare Compare with Positive/Negative Controls analyze->compare

    Caption: Workflow for EAG screening of this compound.

2.2. Olfactometer Bioassays

Olfactometers are used to study the behavioral response of insects to airborne chemicals. A Y-tube or four-arm olfactometer can be used to assess whether this compound is an attractant, a repellent, or neutral to the target insect.

  • Experimental Setup for a Y-Tube Olfactometer Bioassay

    Y_Tube_Olfactometer air_source Purified Air Source flow_meters Flow Meters air_source->flow_meters odor_source_1 Odor Source 1: This compound flow_meters->odor_source_1 odor_source_2 Odor Source 2: Control (Solvent) flow_meters->odor_source_2 mixing_chamber_1 Arm 1 odor_source_1->mixing_chamber_1 mixing_chamber_2 Arm 2 odor_source_2->mixing_chamber_2 choice_arena Choice Arena mixing_chamber_1->choice_arena mixing_chamber_2->choice_arena insect_release Insect Release Point choice_arena->insect_release

    Caption: Diagram of a Y-tube olfactometer setup.

3. Field Trials

Field trials are the definitive method for evaluating the effectiveness of a synthetic pheromone lure under natural conditions.

3.1. Experimental Design

A randomized complete block design is recommended to minimize the effects of spatial variation in the field.

  • Key Considerations for Field Trial Design:

    • Treatments: Include traps baited with this compound lures at various dosages, a positive control (if a known attractant exists), and a negative control (blank lure or solvent only).

    • Replication: Use a minimum of 4-5 replicates for each treatment.

    • Trap Spacing: Maintain a sufficient distance between traps (e.g., >20 meters) to avoid interference.

    • Data Collection: Inspect traps at regular intervals (e.g., weekly) and record the number of captured target and non-target insects.

  • Logical Flow for a Field Trial Experiment

    Field_Trial_Workflow A Site Selection B Experimental Design (Randomized Block) A->B D Trap Deployment B->D C Lure Preparation (Varying Dosages) C->D E Data Collection (Regular Intervals) D->E F Data Analysis (e.g., ANOVA) E->F G Conclusion on Efficacy F->G

    Caption: Workflow for a field trial of pheromone lures.

4. Data Presentation

Quantitative data from bioassays and field trials should be summarized in a clear and structured format to allow for easy comparison between treatments.

Table 1: Hypothetical Olfactometer Bioassay Results

TreatmentNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmNo ChoiceChi-Square (χ²)P-value
This compound (1 µg)3515108.00<0.01
This compound (10 µg)4281023.12<0.001
This compound (100 µg)3020102.00>0.05

Table 2: Hypothetical Field Trial Trap Catch Data (Mean ± SE)

Lure TreatmentDose (mg)Mean Trap Catch per Week
This compound0.115.4 ± 2.1
This compound1.025.8 ± 3.5
This compound10.018.2 ± 2.8
Positive Control-32.5 ± 4.1
Negative Control02.1 ± 0.5

The protocols outlined above provide a comprehensive methodology for the initial evaluation of this compound as a potential insect attractant. Based on the outcomes of these experiments, further research may be warranted. This could include identifying the optimal dosage and dispenser type, and investigating potential synergistic or antagonistic effects when combined with other known pheromone components or host-plant volatiles. Given the current lack of specific data on the pheromonal activity of this compound, this systematic approach is crucial for determining its potential utility in integrated pest management programs.

References

Application Notes and Protocols for Headspace Analysis of Ethyl 3-Hexenoate in Fruit Aromas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of ethyl 3-hexenoate, a key volatile organic compound contributing to the characteristic aroma of many fruits. The methodologies described herein are primarily based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[1][2]

This compound is an ester that imparts fruity and sweet notes to the aroma profile of various fruits. Its accurate quantification is essential in flavor and fragrance research, quality control of food products, and potentially in other fields where volatile biomarkers are of interest.

Data Presentation: Quantitative Analysis of Ethyl Esters in Fruits

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the concentrations of structurally related and commonly found ethyl esters in the headspace of various fruits. This data provides a comparative framework for the expected concentration ranges of such compounds.

FruitEthyl Butanoate (µg/kg)Ethyl Hexanoate (µg/kg)Ethyl Octanoate (µg/kg)Reference
Strawberry ('Pajaro')20 - 1505 - 40-[3]
Strawberry ('JDH')-16-[4]
Strawberry ('HY')-25-[4]
Pawpaw7854243601800[5]
Plum ('Black Splendor')17.64% (relative abundance)20.06% (relative abundance)-[6]

Note: The data for plum is presented as relative abundance from the total volatile profile. The concentrations can vary significantly based on the fruit cultivar, ripeness, and storage conditions.[7][8]

Experimental Protocols

This section details the recommended protocol for the headspace analysis of this compound in fruit samples. This protocol is adapted from established methods for similar volatile esters.[1][9]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

1. Sample Preparation:

  • Homogenize approximately 100g of fresh fruit to a consistent puree.

  • Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.[1]

  • To enhance the release of volatile compounds, add a salt solution (e.g., 1 g of NaCl or a saturated solution) to increase the ionic strength of the sample matrix.[1][9]

  • If quantitative analysis is required, add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate).

  • Immediately seal the vial using a PTFE/silicone septum.[1]

2. Headspace Extraction:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds, including esters.[1][10]

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[1][9] Agitation (e.g., 250 rpm) can be used to facilitate this process.[9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile esters.[1][11]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Desorption:

  • After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the trapped analytes.[1]

2. GC Separation:

  • Capillary Column: A polar column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of esters.[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-4 minutes.

    • Ramp: Increase at a rate of 5-10°C/minute to 220-250°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[12]

3. MS Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Ion Source Temperature: 230-250°C.

  • Data Acquisition: Full scan mode.

4. Compound Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.

  • For quantitative analysis, construct a calibration curve using standard solutions of this compound at various concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis fruit Fresh Fruit Sample homogenize Homogenize to Puree fruit->homogenize weigh Weigh into Headspace Vial homogenize->weigh add_salt Add Salt Solution weigh->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal incubate Incubate and Equilibrate (40-60°C, 15-30 min) seal->incubate extract Expose SPME Fiber (20-40 min) incubate->extract desorb Thermal Desorption in GC Inlet (~250°C) extract->desorb separate GC Separation (Polar Column) desorb->separate detect MS Detection (EI, Full Scan) separate->detect identify Compound Identification (Mass Spectra, Retention Time) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

References

Application Note: Derivatization Methods for GC Analysis of Short-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Short-chain fatty acids (SCFAs), primarily containing six or fewer carbon atoms, are key products of anaerobic microbial fermentation in the gut.[1][2] The most abundant of these are acetate, propionate, and butyrate.[2] These molecules play a significant role in host physiology, including immune system development, glucose homeostasis, and inflammation regulation.[3][4] Consequently, the accurate quantification of SCFAs in biological matrices such as feces, plasma, and serum is of great interest to researchers in various fields, including drug development and microbiome studies.[1][5][6]

Gas chromatography (GC) is a powerful and widely used technique for SCFA analysis due to its high resolution and sensitivity.[6][7] However, the direct analysis of underivatized SCFAs by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape, tailing, and adsorption to the column.[8][9][10] Derivatization is a crucial sample preparation step that converts SCFAs into more volatile and less polar ester derivatives, thereby improving their chromatographic behavior and detection sensitivity.[6][7][9][11]

This application note provides a detailed overview of common derivatization methods for the GC analysis of short-chain fatty acid esters, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate method for their specific application.

Derivatization Methods for SCFA Analysis

Several derivatization strategies are employed for SCFA analysis by GC, primarily falling into three categories: esterification (alkylation), silylation, and acylation. The choice of method often depends on the sample matrix, the specific SCFAs of interest, and the desired sensitivity.

Esterification (Alkylation)

Esterification is the most common derivatization approach for SCFAs, converting them into their corresponding esters (e.g., methyl, propyl, butyl esters).[12] This process reduces the polarity and increases the volatility of the SCFAs, making them amenable to GC analysis.[8]

1. Alcohol with Acid Catalysts (e.g., HCl, BF₃): This classic method involves heating the SCFAs with an alcohol (e.g., methanol (B129727), propanol) in the presence of an acid catalyst like hydrogen chloride (HCl) or boron trifluoride (BF₃).[10][12] The reaction creates fatty acid alkyl esters, with methyl esters (FAMEs) being the most common.[9] While effective, these methods often require anhydrous conditions and can be time-consuming.[11]

2. Chloroformates (e.g., Propyl, Isobutyl Chloroformate): Derivatization with chloroformates, such as propyl chloroformate and isobutyl chloroformate, offers a rapid and efficient alternative that can be performed in aqueous solutions.[11] This is a significant advantage when working with biological samples.[11] Isobutyl chloroformate in combination with isobutanol has been shown to be particularly effective for the analysis of a wide range of SCFAs, including formic acid.[11][13]

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[10] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[3][10] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amino groups.[10] However, silylating reagents are highly sensitive to moisture, necessitating anhydrous conditions for the reaction.[1][10] MTBSTFA is a popular choice as it produces stable derivatives with excellent chromatographic properties.[3][14]

Quantitative Data Summary

The following table summarizes the performance of various derivatization methods for the GC analysis of SCFAs based on published data. This allows for a direct comparison of their linearity, limits of detection, and recovery rates.

Derivatization MethodReagent(s)Analyte(s)Linearity (R²)LODsRecovery (%)Reference(s)
Esterification Isobutyl Chloroformate / Isobutanol14 SCFAs> 0.995Not SpecifiedNot Specified[11][13]
Esterification Benzyl (B1604629) Chloroformate (BCF)Multiple SCFAs0.9947 - 0.99980.1 - 5 pg80.87 - 119.03[5]
Esterification Pentafluorobenzyl Bromide (PFBBr)Multiple SCFAs> 0.9975 - 24 ng/mLNot Specified[15]
Silylation MTBSTFA14 SCFAsExcellentNot SpecifiedNot Specified[3][4]
Derivatization-Free Acidification (Succinic Acid)Multiple SCFAs> 0.99 (most analytes)Not Specified95 - 117[1]

Experimental Protocols

Detailed methodologies for three common derivatization techniques are provided below.

Protocol 1: Isobutylation using Isobutyl Chloroformate

This protocol is adapted from a method for SCFA profiling in mammalian feces and is suitable for aqueous samples.[11]

Materials:

  • SCFA standards or sample extract

  • 20 mM NaOH

  • Pyridine (B92270)

  • Isobutanol

  • Isobutyl chloroformate

  • n-Hexane

  • Deionized water

  • Boiling chip

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass tube, add 125 µL of 20 mM NaOH, 100 µL of pyridine, and 80 µL of isobutanol.

  • Add the SCFA standard or sample, and adjust the final volume to 650 µL with deionized water.

  • Add one boiling chip to the tube to minimize foaming.

  • Carefully add 50 µL of isobutyl chloroformate to the solution.

  • Immediately cap the tube and vortex for 30 seconds.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 500 µL of n-hexane to extract the derivatized SCFAs.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the isobutyl esters to a GC vial for analysis.

Protocol 2: Silylation using MTBSTFA

This protocol is suitable for the derivatization of SCFAs in various biological samples like serum and feces.[3][14]

Materials:

  • Dried SCFA extract or standard

  • N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)

  • Pyridine (optional, as a catalyst)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample extract is completely dry. Water will interfere with the silylation reaction.[10]

  • Add 100 µL of MTBSTFA to the dried sample in a GC vial. If desired, 10 µL of pyridine can be added as a catalyst.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[3]

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 3: Esterification using BF₃-Methanol

This protocol is a classic method for generating fatty acid methyl esters (FAMEs).[10]

Materials:

  • Dried SCFA extract or standard

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Saturated NaCl solution

  • Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Autosampler vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Start with a dried sample or a solution of SCFAs in a solvent like acetonitrile.

  • In an autosampler vial, combine 100 µL of the SCFA solution with 50 µL of 14% BF₃-methanol.[10]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[10]

  • After cooling, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[10]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[10]

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[10]

  • The hexane layer containing the FAMEs is now ready for GC analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for SCFA derivatization and analysis.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_reagents Derivatization Reagents cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Plasma) Extraction SCFA Extraction (e.g., LLE, SPE) Sample->Extraction Drying Drying (if required) Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_Analysis GC-MS/FID Analysis Derivatization->GC_Analysis Esterification Esterification (e.g., Isobutyl Chloroformate, BF3-Methanol) Esterification->Derivatization Silylation Silylation (e.g., MTBSTFA) Silylation->Derivatization Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: General workflow for SCFA analysis.

DerivatizationReactions cluster_esterification Esterification cluster_silylation Silylation SCFA_E R-COOH (Short-Chain Fatty Acid) Ester R-COOR' (SCFA Ester) SCFA_E->Ester + R'-OH, Catalyst Alcohol R'-OH (e.g., Isobutanol) SCFA_S R-COOH (Short-Chain Fatty Acid) Silyl_Ester R-COOSiR3 (Silyl Ester) SCFA_S->Silyl_Ester + Silylating Agent Silyl_Reagent R3Si-X (e.g., MTBSTFA)

Caption: Key derivatization reactions.

Conclusion

The derivatization of short-chain fatty acids is an essential step for reliable and sensitive quantification by gas chromatography. The choice of derivatization method, whether esterification or silylation, should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the target analytes, and the available instrumentation. The protocols and data presented in this application note provide a comprehensive resource for researchers to develop and optimize their SCFA analysis workflows, ultimately contributing to a better understanding of the role of these important metabolites in health and disease.

References

Troubleshooting & Optimization

improving the yield of ethyl 3-hexenoate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl 3-hexenoate synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound, an α,β-unsaturated ester, are the Wittig reaction and the Johnson-Claisen rearrangement. The Wittig reaction involves the reaction of an aldehyde (butyraldehyde) with a stabilized phosphorus ylide (ethyl (triphenylphosphoranylidene)acetate). The Johnson-Claisen rearrangement utilizes an allylic alcohol (crotyl alcohol) and an orthoester (triethyl orthoacetate) to form the target molecule.[1][2] Another potential route is the Steglich esterification of 3-hexenoic acid with ethanol (B145695).

Q2: I am getting a low yield in my Wittig reaction for this compound. What are the potential causes?

A2: Low yields in the Wittig synthesis of this compound can arise from several factors. Key areas to investigate include the quality and stability of the ylide, the purity of the butyraldehyde (B50154), and the reaction conditions. Incomplete reaction, side reactions such as self-condensation of the aldehyde, or issues with the workup and purification can also contribute to a lower than expected yield.[3]

Q3: My Johnson-Claisen rearrangement is not proceeding to completion. What should I check?

A3: Incomplete Johnson-Claisen rearrangement reactions are often due to issues with the catalyst, reaction temperature, or removal of the alcohol byproduct. The reaction is typically catalyzed by a weak acid, and its concentration can be critical.[2][4] Insufficient temperature will result in a slow reaction rate, while the presence of the ethanol byproduct can inhibit the forward reaction.

Q4: What are common side products in the synthesis of this compound?

A4: In the Wittig reaction, common side products include triphenylphosphine (B44618) oxide, which can sometimes be difficult to separate from the desired ester, and products from the self-condensation of butyraldehyde. In the Johnson-Claisen rearrangement, potential side products can arise from competing acid-catalyzed reactions of the allylic alcohol or the orthoester.[5]

Q5: How can I improve the E/Z selectivity of my Wittig reaction?

A5: For the synthesis of α,β-unsaturated esters like this compound using a stabilized ylide, the reaction generally favors the formation of the (E)-isomer due to thermodynamic control.[3] To enhance the E/Z ratio, ensure that the reaction is allowed to reach thermodynamic equilibrium, which may involve longer reaction times or slightly elevated temperatures. The choice of solvent can also play a role.

Troubleshooting Guides

Wittig Reaction: Low Yield of this compound
Potential Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive or decomposed ylide.Use fresh, high-quality ethyl (triphenylphosphoranylidene)acetate. Store the ylide under anhydrous conditions and inert atmosphere.
Impure butyraldehyde.Purify butyraldehyde by distillation immediately before use to remove any butyric acid or polymeric impurities.
Insufficient reaction temperature.While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Inappropriate solvent.Toluene (B28343), THF, or dichloromethane (B109758) are commonly used. Ensure the solvent is anhydrous.
Mixture of Starting Material and Product Insufficient reaction time.Monitor the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time until the limiting reagent is consumed.
Reversibility of the reaction.While the formation of triphenylphosphine oxide drives the reaction forward, consider removing it as it forms if possible, although this is not standard practice for this reaction.
Presence of Significant Side Products Self-condensation of butyraldehyde.Add the butyraldehyde slowly to the solution of the ylide to maintain a low concentration of the aldehyde.
Oxidation of butyraldehyde.Use freshly distilled butyraldehyde and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Contamination with triphenylphosphine oxide.Triphenylphosphine oxide can often be removed by careful column chromatography on silica (B1680970) gel. A hexane (B92381)/ethyl acetate (B1210297) gradient is typically effective. In some cases, precipitation of the oxide from a non-polar solvent can be attempted.
Johnson-Claisen Rearrangement: Low Yield of this compound
Potential Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a fresh source of weak acid catalyst, such as propionic acid. Ensure the correct catalytic amount is used.
Insufficient reaction temperature.The Johnson-Claisen rearrangement often requires elevated temperatures (typically >100 °C). Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time.[2][6]
Presence of water.The reaction should be performed under anhydrous conditions to prevent hydrolysis of the orthoester and other side reactions.
Reaction Stalls Equilibrium not driven to products.The reaction produces ethanol as a byproduct, which can inhibit the forward reaction. Use a Dean-Stark apparatus to remove the ethanol as it is formed.
Insufficient amount of orthoester.A significant excess of triethyl orthoacetate is often used to drive the equilibrium towards the product.
Formation of Byproducts Acid-catalyzed side reactions of crotyl alcohol.Ensure that only a catalytic amount of weak acid is used. Stronger acids can promote side reactions. Consider using a milder catalyst.
Impure starting materials.Use freshly distilled crotyl alcohol and triethyl orthoacetate.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (and structurally similar compounds)

Method Starting Materials Key Reagents/Catalyst Typical Reaction Conditions Reported/Expected Yield Reference
Wittig Reaction Butyraldehyde, Ethyl (triphenylphosphoranylidene)acetate-Toluene, refluxGood to Excellent (estimated 70-90%)General Wittig protocols
Johnson-Claisen Rearrangement Crotyl alcohol, Triethyl orthoacetatePropionic acid (cat.)130-140 °C, with removal of ethanolGood (estimated 60-80%)[2][4]
Steglich Esterification *(Z)-3-Hexenoic acid, (E)-2-HexenolDCC, DMAPDichloromethane, rt, 3h87-91%Analogous reaction

*Note: Data for Steglich esterification is for the synthesis of (E)-2-hexenyl (Z)-3-hexenoate, a structurally similar compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Butyraldehyde (freshly distilled)

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and anhydrous toluene.

  • Stir the mixture to form a solution or a fine suspension.

  • Slowly add freshly distilled butyraldehyde (1.0 equivalent) to the flask at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the butyraldehyde is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Protocol 2: Synthesis of this compound via Johnson-Claisen Rearrangement

Materials:

  • Crotyl alcohol

  • Triethyl orthoacetate

  • Propionic acid

  • Dean-Stark apparatus

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add crotyl alcohol (1.0 equivalent), a large excess of triethyl orthoacetate (e.g., 5-10 equivalents), and a catalytic amount of propionic acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 130-140 °C).

  • Collect the ethanol byproduct in the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction by TLC or GC until the crotyl alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and toluene under reduced pressure.

  • Purify the residue by fractional distillation or column chromatography to obtain this compound.

Visualizations

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ylide Ethyl (triphenylphosphoranylidene)acetate Mix Mix in Toluene Ylide->Mix Aldehyde Butyraldehyde Aldehyde->Mix Reflux Reflux Mix->Reflux Concentrate Concentrate Reflux->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the Wittig synthesis of this compound.

Johnson_Claisen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Crotyl Alcohol Mix Combine Reagents Alcohol->Mix Orthoester Triethyl Orthoacetate Orthoester->Mix Catalyst Propionic Acid Catalyst->Mix Heat Heat with Dean-Stark Mix->Heat Concentrate Concentrate Heat->Concentrate Purify Distillation/Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the Johnson-Claisen synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Activity (Ylide, Catalyst) Start->Check_Reagents Analyze_Side_Products Analyze Byproducts (TLC, GC-MS) Check_Purity->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Check_Reagents->Analyze_Side_Products Optimize_Workup Optimize Purification Analyze_Side_Products->Optimize_Workup Improve_Yield Improved Yield Optimize_Workup->Improve_Yield

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Gas Chromatography (GC) Separation of Ethyl 3-Hexenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of ethyl 3-hexenoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the separation of (E) and (Z)-ethyl 3-hexenoate on non-polar gas chromatography (GC) columns.

Frequently Asked Questions (FAQs)

Q1: Is it possible to separate the (E) and (Z) isomers of this compound on a non-polar GC column?

A1: Yes, it is often possible to achieve separation of (E) and (Z) isomers of this compound on a non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). However, achieving baseline resolution can be challenging due to the structural similarity of the isomers. The separation relies on subtle differences in their boiling points and interactions with the stationary phase.

Q2: Which isomer, (E) or (Z), is expected to elute first from a non-polar GC column?

A2: On a non-polar column, the elution order of geometric isomers is primarily influenced by their volatility. Generally, the trans ((E)) isomer is more linear and has a slightly lower boiling point than the cis ((Z)) isomer, leading to the (E) isomer typically eluting first. However, this is a general trend and can be influenced by the specific analytical conditions.

Q3: What are the critical GC parameters that influence the separation of this compound isomers?

A3: The most critical parameters for separating these isomers are:

  • Oven Temperature Program: A slow temperature ramp rate enhances separation by increasing the interaction time of the isomers with the stationary phase.

  • Carrier Gas Flow Rate: Operating at the optimal linear velocity for the carrier gas (e.g., helium or hydrogen) maximizes column efficiency and, consequently, resolution.

  • Column Dimensions: A longer column with a smaller internal diameter and a thicker film can improve resolution, although it will increase analysis time.

Q4: Can derivatization help in the separation of these isomers?

A4: For this compound, which is already an ester, further derivatization is not typically performed for GC analysis. The focus should be on optimizing the chromatographic conditions. For the corresponding 3-hexenoic acid, derivatization to its methyl or ethyl ester is a standard procedure to improve its volatility and chromatographic behavior.[1]

Troubleshooting Guide: Poor Separation of this compound Isomers

This guide addresses the common issue of poor resolution or co-elution of (E) and (Z)-ethyl 3-hexenoate peaks on a non-polar GC column.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Inadequate Column Selectivity: The non-polar column may not provide sufficient selectivity for the isomers.While a non-polar column can work, for challenging separations of geometric isomers, a more polar column (e.g., a cyanopropyl-based phase) will generally provide better resolution.[2]
Suboptimal Oven Temperature Program: The temperature ramp may be too fast.Decrease the oven ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the interaction time with the stationary phase. Consider an isothermal segment at a temperature that provides the best separation.
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal.Determine and set the optimal linear velocity for your carrier gas and column dimensions. This information is typically provided by the column manufacturer.
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.Reduce the injection volume or use a higher split ratio.
Peak Tailing Active Sites in the Inlet or Column: The sample may be interacting with active sites, causing peak tailing.Deactivate the inlet liner by using a silanized liner. Trim the first few centimeters of the column to remove any contamination or active sites.[3]
Sample Degradation: The isomers may be degrading in the hot inlet.Lower the injector temperature, but ensure it is still high enough for efficient volatilization.
Inconsistent Retention Times Leaks in the System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations.Perform a leak check of the system, paying close attention to the septum, column fittings, and gas connections.
Inadequate Equilibration Time: The oven may not be stabilizing at the initial temperature before each run.Increase the oven equilibration time in your method.
Fluctuations in Oven Temperature: The GC oven may not be maintaining a stable temperature.Verify the oven temperature with an external probe.

Data Presentation

CompoundIsomerColumn TypeStationary PhaseKovats Retention Index (RI)
This compound(Z)Non-polarHP-5MS (5% Phenyl Methyl Siloxane)993
This compound(E)Non-polarHP-5MS (5% Phenyl Methyl Siloxane)Estimated < 993

Experimental Protocols

Standard GC Method for Isomer Separation Analysis

This protocol provides a starting point for the separation of this compound isomers on a non-polar column. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dilute the this compound standard or sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 ppm.

  • Gas Chromatograph (GC) Configuration:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane (e.g., DB-5, HP-5MS).

    • Carrier Gas: Helium or Hydrogen.

    • Injector: Split/Splitless injector.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Method Parameters:

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1 (can be adjusted to optimize peak shape and intensity).

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Set to the optimal linear velocity for the chosen carrier gas (e.g., ~30-40 cm/s for Helium).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Detector Temperature (FID): 280°C.

    • MS Transfer Line Temperature (if applicable): 280°C.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound isomers.

TroubleshootingWorkflow start Poor Separation of (E) and (Z) Isomers check_method Review GC Method Parameters start->check_method temp_program Is Oven Temp Program Optimized? (e.g., slow ramp rate) check_method->temp_program optimize_temp Decrease Ramp Rate (e.g., 2-5°C/min) Consider Isothermal Segment temp_program->optimize_temp No flow_rate Is Carrier Gas Flow Rate Optimal? temp_program->flow_rate Yes optimize_temp->flow_rate optimize_flow Set Optimal Linear Velocity flow_rate->optimize_flow No check_hardware Inspect GC Hardware flow_rate->check_hardware Yes optimize_flow->check_hardware column_ok Is Column Condition Good? check_hardware->column_ok trim_column Trim 10-15 cm from Inlet End Condition Column column_ok->trim_column No inlet_ok Is Inlet Liner Clean and Inert? column_ok->inlet_ok Yes trim_column->inlet_ok replace_liner Replace with a Silanized Liner inlet_ok->replace_liner No leaks_ok Any Leaks in the System? inlet_ok->leaks_ok Yes replace_liner->leaks_ok fix_leaks Perform Leak Check and Fix leaks_ok->fix_leaks Yes consider_polar_column Consider a More Polar Column (e.g., Cyanopropyl Phase) leaks_ok->consider_polar_column No end_good Separation Achieved fix_leaks->end_good consider_polar_column->end_good

Caption: Troubleshooting workflow for poor GC separation of isomers.

References

minimizing byproduct formation in the synthesis of ethyl 3-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 3-hexenoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.

Issue 1: Low Yield of this compound

Question: I am getting a low yield of my desired this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of this compound can stem from several factors depending on the synthetic route. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature. For the Horner-Wadsworth-Emmons (HWE) reaction, ensure the base is sufficiently strong to deprotonate the phosphonate (B1237965) ester.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For the HWE reaction, strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.[1] For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with an amine base can be employed.[2]

  • Side Reactions:

    • Solution: In the Wittig reaction, the phosphorus ylide can be prone to decomposition, especially if it is not stabilized. It is often best to generate the ylide in situ and use it immediately.[3] In the HWE reaction, if the electron-withdrawing group on the phosphonate is not sufficient, the reaction may stop at the β-hydroxyphosphonate intermediate.[4]

  • Steric Hindrance:

    • Solution: Sterically hindered ketones and aldehydes can be poor substrates for the Wittig reaction, leading to low yields.[5] The HWE reaction is often a better choice for such substrates as phosphonate carbanions are more nucleophilic.[1]

Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

Question: My synthesis of this compound is producing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

Answer:

Controlling the stereoselectivity is a common challenge in the synthesis of alkenes. The strategies to favor one isomer over the other are highly dependent on the chosen reaction.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • To favor the (E)-isomer: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[4] To enhance (E)-selectivity, reaction conditions that allow for equilibration of the intermediates are preferred. The choice of cation can also be critical; for example, using methylmagnesium bromide (MeMgBr) has been shown to be effective for high (E)-selectivity.[6]

    • To favor the (Z)-isomer: To obtain the (Z)-isomer, the Still-Gennari modification is highly effective.[2] This involves using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures.[7] Another approach is to use Ando's reagent, ethyl diphenylphosphonoacetate, which also promotes Z-selectivity.

  • Wittig Reaction:

    • To favor the (E)-isomer: Use a stabilized ylide. Stabilized ylides, which contain an electron-withdrawing group, are more stable and lead to the formation of the (E)-alkene as the major product.[8]

    • To favor the (Z)-isomer: Use a non-stabilized ylide. Non-stabilized ylides, which have alkyl or aryl groups, are less stable and react under kinetic control to predominantly form the (Z)-alkene.[8] The choice of solvent and the absence of lithium salts are also crucial for high (Z)-selectivity.[5]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound product. What are the common impurities and how can I remove them?

Answer:

Effective purification is key to obtaining a high-purity product. The nature of the impurities will depend on the reaction performed.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Byproduct: The main byproduct is a dialkylphosphate salt.

    • Purification: This byproduct is typically water-soluble and can be easily removed by performing an aqueous workup (washing the reaction mixture with water or brine).[1][4] Subsequent purification can be achieved by column chromatography.

  • Wittig Reaction:

    • Byproduct: The main byproduct is triphenylphosphine (B44618) oxide (Ph3P=O).

    • Purification: Triphenylphosphine oxide can be challenging to remove as it is often soluble in organic solvents and may co-elute with the product during column chromatography.[9] Several methods can be employed for its removal:

      • Crystallization: If the desired product is a solid, recrystallization may effectively remove the triphenylphosphine oxide.

      • Column Chromatography: Careful selection of the eluent system can sometimes achieve separation.

      • Precipitation: In some cases, the triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane (B92381).

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and versatile methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both reactions involve the olefination of a carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of propanal with an appropriate phosphonate ester (for HWE) or a phosphorus ylide (for Wittig).

Q2: Which reaction is better for synthesizing (E)-ethyl 3-hexenoate, HWE or Wittig?

A2: The Horner-Wadsworth-Emmons reaction is generally preferred for the synthesis of (E)-α,β-unsaturated esters like (E)-ethyl 3-hexenoate.[4] This is because the reaction thermodynamically favors the formation of the (E)-isomer and the purification is often simpler due to the water-solubility of the phosphate (B84403) byproduct.[1]

Q3: Can I use a ketone as a starting material instead of an aldehyde?

A3: While both aldehydes and ketones can be used in HWE and Wittig reactions, ketones are generally less reactive than aldehydes, especially if they are sterically hindered.[5] The HWE reaction is often more successful with ketones than the Wittig reaction.[1] For the synthesis of this compound, the starting carbonyl compound would be propanal.

Q4: What is the role of the base in the HWE and Wittig reactions?

A4: In both reactions, the base is used to deprotonate the phosphonium (B103445) salt (in the Wittig reaction) or the phosphonate ester (in the HWE reaction) to generate the nucleophilic carbanion (the ylide or phosphonate carbanion).[4] The choice of base can also influence the stereoselectivity of the reaction.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: There is growing interest in developing greener synthetic methods. For the HWE reaction, the use of deep eutectic solvents, which are biodegradable and non-toxic, has been explored.[10] Additionally, performing Wittig reactions in water has been shown to be effective and can lead to accelerated reaction rates.[11] Enzymatic synthesis of esters, including ethyl hexanoate (B1226103) (a related saturated ester), is another green alternative that operates under mild conditions.[12][13]

Data Presentation

Table 1: Effect of Reaction Conditions on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Esters

EntryBaseSolventTemperature (°C)E/Z RatioYield (%)
1K2CO3i-PrOHReflux61:39>95
2KHMDSTHF-2090:10>95
3LiHMDSTHF-201:1>95
4KHMDS / 18-crown-6THF-78Z-selectiveHigh
5NaHTHF-78 to RTE-selective83

(Data is representative for the synthesis of α,β-unsaturated esters and illustrates general trends)

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 3-hexenoate via the Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. To this suspension, add triethyl phosphonoacetate (1.0 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add propanal (1.2 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford pure (E)-ethyl 3-hexenoate.

Protocol 2: Synthesis of (Z)-ethyl 3-hexenoate via the Still-Gennari Modification of the HWE Reaction

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 18-crown-6 (1.5 eq.) in anhydrous THF and cool to -78 °C. Add potassium hexamethyldisilazide (KHMDS, 1.5 eq., as a solution in toluene) dropwise and stir the mixture for 20 minutes.

  • Formation of the Phosphonate Anion: To the cooled solution, add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Add propanal (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2-3 hours.

  • Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield (Z)-ethyl 3-hexenoate.[2]

Visualizations

HWE_Pathway Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Aldehyde Propanal Aldehyde->Intermediate Nucleophilic Addition Product This compound (E-isomer favored) Intermediate->Product Elimination Byproduct Dialkylphosphate Salt (water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.

Troubleshooting_Stereoselectivity Start Poor E/Z Stereoselectivity Desired_E Desired Isomer: (E) Start->Desired_E Desired_Z Desired Isomer: (Z) Start->Desired_Z HWE_E Use standard HWE conditions (e.g., NaH/THF) Desired_E->HWE_E HWE Wittig_E Use stabilized Wittig ylide Desired_E->Wittig_E Wittig Still_Gennari Use Still-Gennari conditions (KHMDS/18-crown-6) Desired_Z->Still_Gennari HWE Wittig_Z Use non-stabilized Wittig ylide (salt-free conditions) Desired_Z->Wittig_Z Wittig

Caption: Decision tree for optimizing the stereoselectivity of this compound synthesis.

References

Technical Support Center: Optimization of Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for enzymatic esterification.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Ester Conversion

Question: I have set up my enzymatic esterification reaction, but I am observing very low or no conversion to the desired ester. What are the potential causes and how can I troubleshoot this?

Answer: Low or no ester conversion can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the primary aspects to investigate:

  • Enzyme Activity: The enzyme may be inactive or denatured.

    • Recommended Solution: Verify the activity of your enzyme using a standard assay with a known substrate. Ensure that the enzyme has been stored correctly according to the manufacturer's specifications. If inactivity is confirmed, use a fresh batch of the enzyme.

  • Reaction Conditions: The temperature, pH, or other reaction parameters may be suboptimal.

    • Recommended Solution: Consult the technical datasheet for your specific enzyme to identify its optimal temperature and pH range. Systematically vary the temperature and pH of your reaction to determine the optimal conditions for your specific substrates.

  • Presence of Inhibitors: Components in the reaction mixture could be inhibiting the enzyme.

    • Recommended Solution: Ensure high purity of substrates and solvents. If substrate or product inhibition is suspected, consider a fed-batch approach for substrate addition or in-situ product removal.[1]

  • Water Content: While a small amount of water is essential for enzyme activity, excess water can shift the equilibrium towards hydrolysis, the reverse reaction of esterification.[1]

    • Recommended Solution: To drive the reaction towards ester formation, consider removing water from the reaction medium. This can be achieved by adding molecular sieves or conducting the reaction under a vacuum.[1]

Issue 2: Reaction Rate is Very Slow from the Beginning

Question: My esterification reaction is proceeding, but the initial rate is extremely slow. What could be the reason, and how can I improve it?

Answer: A slow initial reaction rate typically points towards suboptimal reaction conditions or insufficient enzyme activity. Consider the following troubleshooting steps:

  • Suboptimal Temperature: The reaction temperature may be too low, leading to slow enzyme kinetics.

    • Recommended Solution: Gradually increase the reaction temperature in increments of 5-10°C to find the optimal range for your enzyme.[2] Be cautious not to exceed the enzyme's thermal stability limit, which can lead to denaturation.

  • Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.

    • Recommended Solution: Increase the enzyme loading in the reaction mixture. Typical enzyme concentrations can range from 1% to 10% (w/w) of the total substrates.[1]

  • Mass Transfer Limitations: In heterogeneous reaction systems (e.g., with an immobilized enzyme), poor mixing can limit the interaction between the substrates and the enzyme's active sites.

    • Recommended Solution: Increase the agitation or stirring speed to improve mass transfer.

Issue 3: Reaction Starts but Plateaus at a Low Conversion

Question: My reaction begins, and I can detect the formation of the ester, but the conversion quickly stops at a low level. What is causing this plateau?

Answer: This scenario often indicates that the reaction has reached equilibrium prematurely or that the enzyme is being inhibited or deactivated over time.

  • Reaction Equilibrium: The accumulation of the product (ester) and the by-product (water) can lead to the reverse reaction (hydrolysis) becoming significant, resulting in a reaction equilibrium at a low conversion.

    • Recommended Solution: As mentioned previously, employ methods for in-situ water removal. Additionally, an excess of one of the substrates (often the alcohol) can be used to shift the equilibrium towards product formation.[3]

  • Substrate or Product Inhibition: High concentrations of either the substrates or the product can inhibit the enzyme's activity.

    • Recommended Solution: Optimize the molar ratio of the substrates. A fed-batch strategy, where one substrate is added gradually, can help maintain a low concentration and avoid inhibition.[1] If product inhibition is suspected, consider techniques for in-situ product removal.[1]

  • Enzyme Deactivation: Prolonged exposure to suboptimal conditions (e.g., temperature or pH) can lead to the gradual deactivation of the enzyme.

    • Recommended Solution: Re-evaluate and optimize the reaction temperature and pH to ensure the long-term stability of the enzyme.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for enzymatic esterification? A1: The most critical parameters that significantly influence the efficiency of enzymatic esterification are:

  • Temperature: Affects both reaction rate and enzyme stability.

  • pH: Influences the ionization state of the enzyme's active site and substrates.

  • Enzyme Concentration: Directly impacts the reaction rate.

  • Substrate Molar Ratio: Affects reaction equilibrium and potential substrate inhibition.

  • Solvent: The choice of solvent (or a solvent-free system) can impact substrate solubility, enzyme activity, and stability.

  • Water Activity: Crucial for maintaining the enzyme's catalytic function while minimizing the reverse hydrolysis reaction.

Q2: Which type of enzymes are most commonly used for esterification? A2: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis due to their broad substrate specificity, stability in organic solvents, and commercial availability.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently preferred due to their enhanced stability and ease of reuse.[1]

Q3: How does temperature affect the rate of an enzymatic reaction? A3: As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate up to an optimal point. However, exceeding the optimal temperature can cause the enzyme to denature, leading to a rapid loss of activity.

Q4: What is the effect of pH on enzymatic esterification? A4: Each enzyme has an optimal pH range for its activity. Deviations from this range can alter the ionization state of amino acid residues in the enzyme's active site, affecting its ability to bind to the substrate and catalyze the reaction. Extreme pH values can cause irreversible denaturation of the enzyme. The optimal pH for esterification can sometimes differ significantly from that of the reverse hydrolysis reaction.[4]

Q5: Should I run my reaction in a solvent-free system or use an organic solvent? A5: Both solvent-free and solvent-based systems have their advantages.

  • Solvent-free systems are considered "greener" and can offer high substrate concentrations, potentially leading to higher reaction rates.

  • Organic solvents can be beneficial for dissolving solid substrates, reducing viscosity, and potentially minimizing substrate or product inhibition. The choice of solvent is critical, as it can significantly impact enzyme activity and stability.

Data Presentation

Table 1: Effect of Temperature on Enzymatic Esterification

EnzymeSubstratesOptimal Temperature (°C)Reference
Novozym 435 (Candida antarctica lipase (B570770) B)Lauric acid and butanol55 (conventional), 90 (microwave)[2]
Novozym 435 (Candida antarctica lipase B)Formic acid and octanol40[2]
Candida rugosa lipase(-)-menthol and lauric acid45[5]
Porcine Pancreas Lipase (PPL)Glycerol and oleic acid40[2]

Table 2: Effect of Substrate Molar Ratio on Ester Conversion

Ester SynthesizedSubstratesMolar Ratio (Alcohol:Acid)Conversion (%)Reference
Octyl formateFormic acid and octanol1:780.71[6]
Isoamyl butyrateIsoamyl alcohol and butyric acid2.0-2.5:195.8[3]
Propyl oleateOleic acid and propanol1:2Optimal[1]
2-MonostearinStearic acid and glycerolup to 20:1 (Glycerol:Acid)Significantly improved yield[7]

Table 3: Effect of Enzyme Concentration on Ester Conversion

Ester SynthesizedEnzymeEnzyme ConcentrationConversion (%)Reference
Octyl formateNovozym 43515 g/L70.55[6]
Heptyl propionateLipase1-10% (w/w of substrates)Typical range[1]

Experimental Protocols

Protocol 1: Determining the Optimal Temperature

  • Preparation: Prepare a stock solution of the carboxylic acid and alcohol in the chosen solvent (or neat for a solvent-free system) at a fixed molar ratio (e.g., 1:1).

  • Reaction Setup: Dispense equal volumes of the reactant solution into a series of sealed reaction vessels.

  • Temperature Gradient: Place the reaction vessels in separate incubators or a temperature-controlled block set at different temperatures (e.g., 30, 40, 50, 60, 70°C).

  • Enzyme Addition: To initiate the reaction, add a fixed amount of the lipase to each vessel.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction. Quench the reaction immediately (e.g., by adding a solvent that denatures the enzyme).

  • Analysis: Analyze the samples using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the ester.

  • Optimum Determination: The optimal temperature is the one that yields the highest ester concentration in the shortest amount of time without significant enzyme deactivation.[2][3]

Protocol 2: Determining the Optimal Substrate Molar Ratio

  • Preparation: At the optimal temperature determined in Protocol 1, prepare a series of reaction mixtures with varying molar ratios of the alcohol to the carboxylic acid (e.g., 1:1, 1.5:1, 2:1, 3:1, 1:1.5, 1:2, 1:3). Keep the concentration of the limiting substrate and the enzyme constant across all reactions.

  • Reaction and Sampling: Initiate the reactions and collect samples over time as described in Protocol 1.

  • Analysis: Analyze the samples to determine the ester concentration.

  • Optimum Determination: The optimal molar ratio is the one that results in the highest conversion of the limiting substrate to the ester.[3]

Protocol 3: Determining the Optimal Enzyme Concentration

  • Preparation: Using the optimal temperature and substrate molar ratio, set up a series of reactions with varying concentrations of the enzyme (e.g., 1%, 2.5%, 5%, 7.5%, 10% w/w of total substrates).

  • Reaction and Sampling: Start the reactions and collect samples at regular intervals.

  • Analysis: Measure the ester concentration in each sample.

  • Optimum Determination: The optimal enzyme concentration is the lowest amount of enzyme that provides the highest reaction rate and final conversion. Increasing the enzyme concentration beyond this point may not significantly increase the reaction rate and would be less cost-effective.

Mandatory Visualization

Troubleshooting_Low_Conversion start Low/No Ester Conversion check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions (T, pH) optimal? check_enzyme->check_conditions Yes solution_enzyme Use fresh, active enzyme. Verify storage conditions. check_enzyme->solution_enzyme No check_inhibitors Are inhibitors present? check_conditions->check_inhibitors Yes solution_conditions Optimize temperature and pH based on enzyme specifications. check_conditions->solution_conditions No check_equilibrium Is the reaction at equilibrium? check_inhibitors->check_equilibrium No solution_inhibitors Use high-purity substrates. Consider fed-batch addition. check_inhibitors->solution_inhibitors Yes solution_equilibrium Remove water (e.g., molecular sieves). Use excess of one substrate. check_equilibrium->solution_equilibrium Yes end_node Improved Conversion check_equilibrium->end_node No solution_enzyme->end_node solution_conditions->end_node solution_inhibitors->end_node solution_equilibrium->end_node

Caption: Troubleshooting workflow for low ester conversion.

Optimization_Workflow start Start Optimization optimize_temp 1. Optimize Temperature start->optimize_temp optimize_ratio 2. Optimize Substrate Molar Ratio optimize_temp->optimize_ratio Optimal T found optimize_enzyme 3. Optimize Enzyme Concentration optimize_ratio->optimize_enzyme Optimal Ratio found optimize_solvent 4. Screen Solvents (if applicable) optimize_enzyme->optimize_solvent Optimal [E] found final_conditions Optimal Reaction Conditions optimize_solvent->final_conditions Optimal Solvent found

Caption: General workflow for optimizing reaction conditions.

References

preventing degradation of ethyl 3-hexenoate during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-Hexenoate Sample Workup

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample workup?

A1: this compound, an unsaturated ester, is susceptible to three main degradation pathways during sample workup:

  • Hydrolysis: The ester functional group can be cleaved by acid or base catalysis to yield 3-hexenoic acid and ethanol.[1][2] Basic hydrolysis, also known as saponification, is generally faster and irreversible.[1][2]

  • Isomerization: The double bond at the C3-C4 position (a β,γ-unsaturated ester) can migrate to the more thermodynamically stable C2-C3 position, forming the α,β-unsaturated isomer, ethyl 2-hexenoate. This can be catalyzed by trace acids or bases, as well as heat.

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can occur upon exposure to air (auto-oxidation) or strong oxidizing agents.[3][4] This can lead to the formation of various oxidation products, including epoxides, aldehydes, or carboxylic acids, potentially cleaving the carbon chain.[5][6]

Q2: How can I minimize the risk of hydrolysis during an aqueous workup?

A2: To minimize hydrolysis, it is critical to control the pH of the aqueous solutions and limit the contact time.

  • Use mild reagents: For neutralizing acidic reaction mixtures, use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] For quenching reactions involving organometallics or hydrides, a saturated solution of ammonium (B1175870) chloride (NH₄Cl) is a mild and effective choice.[6][8]

  • Avoid strong acids and bases: Prolonged contact with strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH) should be avoided.

  • Work efficiently: Perform extractions and washes promptly to reduce the time the ester is in contact with the aqueous phase.

  • Use brine washes: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water and decrease the solubility of the ester in the aqueous layer, a technique known as "salting out".[4][7]

Q3: What precautions should I take to prevent isomerization of the double bond?

A3: Preventing isomerization requires maintaining neutral conditions and avoiding excessive heat.

  • Maintain Neutral pH: As with preventing hydrolysis, using mild acidic or basic washes and ensuring they are completely removed is key. Any residual acid or base on glassware can be a catalyst for isomerization.

  • Low-Temperature Solvent Removal: When removing the organic solvent after extraction, use a rotary evaporator at a reduced pressure and a low bath temperature (e.g., <40°C). This minimizes the thermal stress on the compound.

  • Storage: Store the purified compound in a neutral, aprotic solvent and at a low temperature, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation over time.

Q4: How can I prevent oxidation of this compound?

A4: To prevent oxidation, minimize exposure to oxygen and oxidizing agents.

  • Inert Atmosphere: For highly sensitive applications, performing the workup under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) is ideal. However, for routine procedures, simply minimizing exposure to air is often sufficient.

  • Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) for the workup can reduce the amount of dissolved oxygen.

  • Avoid Strong Oxidants: The compound is incompatible with strong oxidizing agents.[4] Ensure that all reagents from the reaction step that are oxidative in nature are fully quenched before proceeding with the workup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup. Hydrolysis: The ester may have been cleaved due to overly acidic or basic conditions.- Check the pH of your aqueous wash solutions. Use saturated NaHCO₃ for neutralization.[7]- Reduce the duration of contact between the organic layer and aqueous solutions.- Use a brine wash to enhance partitioning into the organic layer.[4][7]
Volatility: The product may have been lost during solvent removal.- Ensure the condenser on your rotary evaporator is sufficiently cold (use a dry ice/acetone or an efficient cryocooler).- Avoid using a high vacuum or high bath temperature.
Presence of an unexpected isomer in NMR/GC-MS analysis (e.g., ethyl 2-hexenoate). Isomerization: The double bond may have migrated due to trace acid or base, or excessive heat.- Neutralize all glassware before use.- Ensure that all acidic or basic reagents are thoroughly removed during the washes. Test the pH of the final aqueous wash.[7]- Lower the bath temperature during rotary evaporation.
Appearance of multiple unknown peaks in the chromatogram, possibly with higher molecular weights. Oxidation: The double bond may have reacted with oxygen.- If possible, repeat the workup under a nitrogen or argon atmosphere.- Use degassed solvents and water for the extraction.- Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture before workup if oxidation is highly problematic, but check for compatibility with your desired product and subsequent purification steps.
Formation of an emulsion during extraction. High concentration of salts or polar byproducts. - Add brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.- Allow the mixture to stand for a longer period to allow for separation.
Product is partially soluble in the aqueous layer. Polarity of the compound. - Use "salting out": wash the organic layer with brine to decrease the solubility of the organic compound in the aqueous phase.[7]- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Recommended Experimental Protocol: Mild Aqueous Workup

This protocol is designed to purify this compound from a reaction mixture while minimizing degradation.

1. Quenching the Reaction: a. Cool the reaction flask to 0°C in an ice-water bath. b. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[6] Caution: If quenching a reactive reagent like a strong base or hydride, the addition should be dropwise and monitored for any exotherm. c. Allow the mixture to warm to room temperature with stirring.

2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The choice of solvent should be based on the reaction solvent and product solubility. c. Add deionized water if necessary to dissolve all salts. d. Gently shake the separatory funnel, venting frequently to release any pressure. e. Allow the layers to separate and drain the aqueous layer. f. Wash the organic layer sequentially with: i. Saturated aqueous NaHCO₃ solution (1 x volume of organic layer) to neutralize any remaining acid.[7] ii. Deionized water (1 x volume of organic layer). iii. Saturated aqueous NaCl (brine) solution (1 x volume of organic layer) to remove bulk water and reduce the solubility of the ester in the aqueous phase.[4][7]

3. Drying and Solvent Removal: a. Drain the organic layer into an Erlenmeyer flask. b. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together. c. Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. d. Concentrate the filtrate using a rotary evaporator. Crucially, maintain a low bath temperature (<40°C) and use only the vacuum necessary to achieve a steady evaporation rate.

4. Storage: a. Place the purified product under an inert atmosphere (nitrogen or argon). b. Store at a low temperature (-20°C is recommended for long-term storage) in a tightly sealed container.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Products E3H This compound (β,γ-unsaturated) Hydrolysis 3-Hexenoic Acid + Ethanol E3H->Hydrolysis  Acid/Base (H₂O)   Isomerization Ethyl 2-Hexenoate (α,β-unsaturated) E3H->Isomerization  Acid/Base or Heat   Oxidation Epoxides, Aldehydes, etc. E3H->Oxidation  O₂ / Oxidants  

Caption: Key degradation pathways for this compound.

WorkupWorkflow Start Reaction Mixture Quench 1. Quench (e.g., sat. NH₄Cl at 0°C) Start->Quench Extract 2. Extract (Organic Solvent + Water) Quench->Extract Wash_Bicarb 3. Wash (sat. NaHCO₃) Extract->Wash_Bicarb Wash_Water 4. Wash (Deionized Water) Wash_Bicarb->Wash_Water Wash_Brine 5. Wash (Brine) Wash_Water->Wash_Brine Dry 6. Dry (Anhydrous MgSO₄) Wash_Brine->Dry Filter 7. Filter Dry->Filter Evaporate 8. Evaporate Solvent (Low Temp & Pressure) Filter->Evaporate Product Purified Product Evaporate->Product

References

resolving co-elution issues of ethyl 3-hexenoate with other volatiles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Co-elution Issues of Ethyl 3-Hexenoate with Other Volatiles

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution challenges involving this compound and other volatile compounds during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for the analysis of this compound?

A1: Co-elution is a common issue in chromatography where two or more different compounds elute from the GC column at the same time, resulting in a single, overlapping chromatographic peak.[1] This is particularly problematic for this compound, a volatile ester with (Z) (cis) and (E) (trans) isomers, as it can co-elute with other structurally similar esters or volatile compounds present in complex matrices like food, beverages, and essential oils.[2][3] Co-elution leads to inaccurate identification and quantification, compromising the reliability of analytical results.[1]

Q2: How can I detect if my this compound peak is co-eluting with another compound?

A2: Detecting co-elution is the first critical step. Here are a few methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or excessive tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1]

  • Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak. If the mass spectrum changes from the leading edge to the trailing edge, it indicates the presence of more than one compound.[4]

  • Varying Chromatographic Conditions: A slight modification of your analytical method, such as changing the temperature ramp rate, may cause the co-eluting peaks to separate, revealing the presence of an impurity.[5]

Q3: What types of compounds are likely to co-elute with this compound?

A3: this compound is a moderately polar unsaturated ester. Compounds with similar chemical properties (polarity, boiling point, and molecular size) are most likely to co-elute. Potential interferents include:

  • Other C6 and C8 esters (e.g., ethyl hexanoate (B1226103), hexyl acetate).[6][7]

  • Isomers of this compound, particularly the (Z) and (E) isomers if not adequately resolved.[8][9]

  • Other volatile organic compounds (VOCs) commonly found in fruit and beverage matrices, such as certain alcohols and aldehydes.[2]

Q4: Which type of GC column is best for separating this compound?

A4: The choice of stationary phase is the most critical factor for achieving selectivity.[1][10] For separating polar compounds like esters, a polar stationary phase is recommended.

  • Recommended Columns: Polyethylene glycol (PEG) type columns, often referred to as "WAX" columns (e.g., DB-WAX, HP-INNOWAX), are highly effective.[11] These phases provide good separation of esters based on both carbon number and degree of unsaturation.[12]

  • Alternative Columns: For separating geometric (cis/trans) isomers, highly polar cyanopropylsiloxane stationary phases (e.g., SP-2560, CP-Sil 88) are considered the gold standard and can provide excellent resolution.[5][9]

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the separation of this compound.

Guide 1: Poor Resolution Between this compound and an Unknown Volatile

If you observe a broad or shouldered peak for this compound, follow this troubleshooting workflow.

G start Poor Peak Resolution (Co-elution Suspected) check_ms Step 1: Confirm Co-elution - Check MS peak purity - Look for peak shouldering start->check_ms optimize_temp Step 2: Optimize Oven Program - Lower initial temperature - Reduce ramp rate (e.g., 2-5°C/min) check_ms->optimize_temp Co-elution Confirmed check_flow Step 3: Verify Carrier Gas Flow - Is flow rate optimal for column dimensions? optimize_temp->check_flow Partial Improvement no_change No Improvement change_col Step 4: Change GC Column - Switch to a more polar phase (e.g., from DB-5ms to DB-WAX) check_flow->change_col Still Overlapping no_change2 No Improvement end Issue Resolved: Baseline Separation change_col->end Successful Separation no_change->change_col No Improvement no_change2->end Resolution > 1.5

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols & Data

1. Optimization of Oven Temperature Program

A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[8]

  • Initial Method: Start at 50°C, hold for 2 min, then ramp at 10°C/min to 240°C.

  • Optimized Method: Start at 40°C, hold for 2 min, then ramp at 3°C/min to 240°C. This slower ramp can help separate this compound from other similar esters.

ParameterInitial MethodOptimized MethodExpected Outcome
Initial Temp. 50°C40°CImproved separation of early eluting volatiles.
Ramp Rate 10°C/min3°C/minIncreased resolution between closely eluting isomers and esters.
Analysis Time ShorterLongerTrade-off for better separation.

2. Selection of an Appropriate GC Column

The polarity of the stationary phase is the most powerful tool to alter selectivity. If a non-polar or mid-polarity column (e.g., DB-5ms) fails to provide separation, switching to a polar WAX-type column is the recommended next step.

Column TypeStationary PhasePolaritySuitability for this compound
DB-5ms 5% Phenyl-MethylpolysiloxaneLowMay co-elute with non-polar compounds of similar boiling point.
DB-WAX Polyethylene Glycol (PEG)HighRecommended. Separates based on polarity and hydrogen bonding capacity, effective for esters.
SP-2560 CyanopropylsiloxaneVery HighExcellent for resolving cis/trans isomers of unsaturated esters.[5]
Guide 2: Separating (Z) and (E) Isomers of this compound

The geometric isomers of this compound have very similar boiling points and can be challenging to separate on standard columns.

G start Isomer Co-elution: (Z) and (E) this compound select_column Step 1: Select High-Polarity Column - Use a WAX or Cyanopropyl phase (e.g., SP-2560, CP-Sil 88) start->select_column optimize_method Step 2: Refine GC Method - Use a very slow ramp rate (1-2°C/min) - Optimize carrier gas linear velocity select_column->optimize_method increase_length Step 3: Increase Column Length - If available, use a longer column (e.g., 60m or 100m) optimize_method->increase_length Resolution still < 1.5 end Isomers Resolved optimize_method->end Baseline Separation Achieved increase_length->end

Caption: Logical steps for separating geometric isomers.

Experimental Protocols & Data

1. Protocol for Isomer Separation on a Polar Column

This method is designed to maximize the resolution of cis/trans isomers of unsaturated esters.

  • GC Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250°C, Split mode (50:1).

  • Oven Program: 40°C (hold 3 min), ramp at 2°C/min to 220°C (hold 5 min).

  • Detector: FID at 250°C or MS (Scan mode m/z 40-350).

2. Retention Data Comparison

Understanding the retention behavior on different columns is key. The Kováts Retention Index (I) standardizes retention times. A higher index on a polar column indicates stronger interaction and longer retention, which is leveraged for separation.

CompoundColumn TypeStationary PhaseKováts Retention Index (I)
Ethyl (Z)-3-hexenoate PolarDB-WAX1148
Ethyl Hexanoate PolarDB-WAX1240[12]
cis-3-Hexen-1-ol PolarDB-WAX1391[12]
Ethyl Octanoate PolarDB-WAX1430[12]

This table demonstrates that on a polar DB-WAX column, ethyl (Z)-3-hexenoate elutes earlier than other common volatiles like ethyl hexanoate and cis-3-Hexen-1-ol. This data is critical for predicting elution order and identifying potential co-elution candidates.

References

Technical Support Center: Stability of Ethyl 3-Hexenoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of ethyl 3-hexenoate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

This compound, as an unsaturated ester, is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or alkaline conditions, resulting in the formation of 3-hexenoic acid and ethanol.[1]

  • Oxidation: The carbon-carbon double bond in the hexenoate chain is vulnerable to oxidation. This process can be initiated by factors such as light, heat, and the presence of metal ions, leading to the formation of various oxidation byproducts, including peroxides, aldehydes, and shorter-chain carboxylic acids. This can compromise the purity and sensory qualities of the compound.

Q2: What are the initial signs of degradation of my this compound solution?

Initial indicators of degradation can include:

  • A noticeable change in the odor profile of the solution.

  • The appearance of a yellowish tint in a previously colorless solution.

  • Changes in pH of the solution.

  • The appearance of precipitates or turbidity.

  • Inconsistent results in experimental assays.

Q3: How can I proactively increase the stability of my this compound solution?

Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintaining the solution at a slightly acidic to neutral pH can help minimize hydrolysis.[1][2][3]

  • Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation.[1][4][5][6][7] Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and secondary arylamines have been shown to be effective in improving the thermal stability of esters.[6][8]

  • Chelating Agents: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[1]

  • Inert Atmosphere: Storing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Protection from Light: Storing solutions in amber vials or in the dark will protect the compound from photo-degradation.

  • Temperature Control: Lowering the storage temperature can significantly slow down the rates of both hydrolysis and oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Change in odor or color of the solution. Oxidative degradation of the double bond.1. Add a suitable antioxidant (e.g., BHT at 0.01-0.1%). 2. Store the solution under an inert atmosphere. 3. Protect the solution from light by using amber vials.
Decrease in pH and formation of precipitate. Hydrolysis of the ester to 3-hexenoic acid.1. Buffer the solution to a pH between 6.0 and 7.5. 2. Store the solution at a lower temperature (e.g., 4°C).
Inconsistent analytical results (e.g., varying peak areas in chromatography). Degradation of the compound during storage or analysis.1. Prepare fresh solutions for each experiment. 2. Incorporate a stability-indicating analytical method to monitor for degradation products. 3. Review storage conditions and implement stabilization strategies as outlined in the FAQs.
Cloudiness or phase separation in the solution. Poor solubility or degradation leading to insoluble byproducts.1. Verify the solubility of this compound in the chosen solvent.[9][10][11] 2. Filter the solution through a compatible syringe filter. 3. Analyze the precipitate to identify its nature.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by Gas Chromatography (GC-FID)

This method is suitable for assessing the purity of this compound and detecting volatile degradation products.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterValue
Column HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow of 1 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Injection Volume 1 µL
Diluent Dichloromethane or Ethyl Acetate

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Divide the stock solution into multiple aliquots for time-point analysis (e.g., T=0, 24, 48, 72 hours) under specific storage conditions (e.g., temperature, light exposure).

  • At each time point, dilute an aliquot to a suitable concentration for GC analysis.

  • Inject the sample onto the GC system.

  • Record the peak area of this compound and any new peaks that appear over time.

  • Calculate the percentage of remaining this compound at each time point relative to T=0.

Protocol 2: Quantification of this compound and Non-Volatile Degradants by High-Performance Liquid Chromatography (HPLC-UV)

This method is useful for quantifying this compound and non-volatile degradation products like 3-hexenoic acid.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Start with 50% Acetonitrile, linearly increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)

Procedure:

  • Follow the sample preparation and time-point analysis steps as described in Protocol 1.

  • At each time point, dilute an aliquot with the mobile phase to an appropriate concentration.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of this compound and the appearance of new peaks, such as the one corresponding to 3-hexenoic acid.

  • Quantify the concentration of this compound and any identified degradants using a calibration curve.

Data Presentation

Table 1: Stability of this compound under Different pH Conditions at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
2498.599.892.3
4896.299.585.1
7294.099.178.6

Table 2: Effect of Antioxidants on the Stability of this compound at 40°C in the Presence of Light

Time (hours)% Remaining (Control)% Remaining (+0.1% BHT)% Remaining (+0.1% Ascorbic Acid)
0100.0100.0100.0
2491.298.995.4
4883.597.891.2
7275.896.587.3

Visualizations

DegradationPathways This compound This compound 3-Hexenoic Acid 3-Hexenoic Acid This compound->3-Hexenoic Acid Hydrolysis (H₂O, H⁺/OH⁻) Ethanol Ethanol This compound->Ethanol Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (O₂, Light, Metal Ions) ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis StockSolution Prepare Stock Solution of This compound Aliquots Create Aliquots for Different Conditions (pH, Antioxidants, etc.) StockSolution->Aliquots TimePoints Incubate at Controlled Temperature and Light (T=0, 24, 48, 72h) Aliquots->TimePoints Sampling Sample at Each Time Point TimePoints->Sampling AnalysisMethod Analyze by GC-FID or HPLC-UV Sampling->AnalysisMethod Data Quantify Remaining This compound and Degradation Products AnalysisMethod->Data

References

troubleshooting low sensitivity and poor peak shape in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to our dedicated support center for troubleshooting common issues in Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems related to low sensitivity and poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Sensitivity

Q1: My GC analysis is showing a general decrease in signal for all peaks. What are the likely causes and how can I fix this?

A general loss of sensitivity, where all peaks are smaller than expected, can stem from several issues throughout the GC system. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Check for Leaks: Even small leaks in the inlet can lead to a significant loss of sample, with more volatile components often being the most affected.[1]

    • Action: Perform a leak check of the injector, septum, and column connections. Replace the septum and ferrules if necessary.[1][2]

  • Verify Injection Parameters: Incorrect injection parameters can prevent the entire sample from reaching the column.

    • Action: Confirm that the correct injection volume is being used and that the autosampler syringe is functioning correctly, with no leaks or blockages.[3] Check that the inlet and detector temperatures are set appropriately in your acquisition method.[3]

  • Inspect the Inlet: A contaminated or improperly configured inlet is a common source of sensitivity loss.

    • Action: Clean the inlet and replace the liner and seals.[1] Ensure the column is installed at the correct depth within the inlet.[4][5]

  • Assess the Column: A contaminated or degraded column can lead to a loss of sensitivity.

    • Action: Bake out the column to remove contaminants. If this doesn't work, trim 0.5 to 1 meter from the front of the column.[1] If the problem persists, the column may need to be replaced.[1]

Q2: I'm observing low sensitivity for only my late-eluting, less volatile compounds. What could be the issue?

This phenomenon, known as inlet discrimination, often points to issues with sample vaporization in the injector.

Troubleshooting Steps:

  • Increase Injector Temperature: The injector temperature may be too low to efficiently vaporize the less volatile compounds in your sample.

    • Action: Gradually increase the injector temperature. Be careful not to exceed the thermal stability of your analytes.

  • Consider On-Column Injection: For highly sensitive or thermally labile compounds, an on-column injection technique can be a better alternative.[6]

Q3: How can I improve the overall sensitivity of my GC method?

Several strategies can be employed to enhance the sensitivity of your GC analysis.

Strategies for Improving Sensitivity:

StrategyDescriptionKey Considerations
Sample Pre-concentration Techniques like solid-phase microextraction (SPME) or purge-and-trap can increase the analyte concentration before injection.[7]Minimizes solvent interference and provides cleaner extracts.[7]
Injection Technique Use splitless injection for trace-level analysis to ensure most of the sample reaches the column.[7] If using split injection, reduce the split ratio.[7]Be mindful of potential column overload when reducing the split ratio.[7]
Column Dimensions Use a column with a smaller inner diameter (e.g., 0.25 mm) to produce sharper peaks and increase the signal-to-noise ratio.[7]May require adjustments to flow rates and injection volumes.
Carrier Gas Use high-purity carrier gas (≥99.999%) and install purification traps to reduce baseline noise.[7]Impurities can also shorten the lifespan of your column.[7]
Detector Optimization For Flame Ionization Detectors (FID), optimize the fuel (hydrogen) to oxidizer (air) ratio and the make-up gas flow rate.[8]These parameters can have a significant effect on analyte sensitivity.[8]
Poor Peak Shape

Q4: My peaks are showing significant tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by both chemical and physical issues.[5][9]

Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Likely a physical issue check_all_peaks->physical_issues Yes chemical_issues Likely a chemical issue (active sites) check_all_peaks->chemical_issues No (only some peaks) check_column_cut Check column cut for squareness and smoothness physical_issues->check_column_cut check_column_installation Verify correct column installation depth in inlet and detector check_column_cut->check_column_installation end Problem Resolved check_column_installation->end replace_liner Use a fresh, deactivated inlet liner chemical_issues->replace_liner trim_column Trim 10-20 cm from the front of the column replace_liner->trim_column derivatize_sample Consider analyte derivatization trim_column->derivatize_sample derivatize_sample->end

Common Causes and Solutions for Peak Tailing:

CauseDescriptionSolution
Poor Column Cut A ragged or angled cut at the column inlet can cause turbulence.[4][5]Re-cut the column (2-5 cm) ensuring a clean, 90-degree cut. Inspect with a magnifier.[4][5]
Improper Column Installation The column is not at the correct height in the inlet.[4][5]Re-install the column according to the manufacturer's instructions.[4][5]
Active Sites Polar analytes can interact with active sites in the liner or at the head of the column.[4][5]Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[4][5]
Column Contamination Buildup of non-volatile material can lead to peak tailing.[2]Trim a small portion from the inlet end of the column.[2]
Column Overload Injecting too much sample can cause tailing for all peaks.[10]Dilute the sample and re-inject.[10]

Q5: My peaks are fronting. What does this indicate and how can I correct it?

Peak fronting, characterized by a "shark fin" shape where the front of the peak is sloped, is a strong indicator of column overload.[11][12]

Troubleshooting Peak Fronting:

G start Peak Fronting Observed overload_check Is column overload the likely cause? start->overload_check reduce_sample Reduce amount of sample on column overload_check->reduce_sample Yes change_column Modify column to increase capacity overload_check->change_column Alternative inject_less Inject a smaller volume reduce_sample->inject_less increase_split Increase the split ratio inject_less->increase_split dilute_sample Dilute the sample increase_split->dilute_sample end Problem Resolved dilute_sample->end thicker_film Use a column with a thicker stationary phase change_column->thicker_film larger_id Use a column with a larger internal diameter thicker_film->larger_id larger_id->end

Solutions for Peak Fronting:

  • Reduce Sample on Column:

    • Inject a smaller volume of your sample.[11]

    • If using a split injection, increase the split ratio.[11]

    • Dilute your sample.[13]

  • Increase Column Capacity:

    • Use a column with a thicker stationary phase film.[11]

    • Switch to a column with a larger internal diameter.[11]

  • Check for Solvent Mismatch: In some cases, particularly with early-eluting peaks, fronting can be caused by an incompatibility between the sample solvent and the stationary phase.[13]

    • Action: If possible, prepare your sample in a solvent that is compatible with the column's stationary phase.[13]

Q6: My peaks are split or shouldered. What are the potential causes?

Split or shouldered peaks often indicate a problem with the sample introduction onto the column, disrupting the homogeneity of the sample band.[14]

Common Causes of Split Peaks:

  • Improper Column Cut or Installation: A poor column cut or incorrect installation depth can disturb the sample band.[14]

    • Action: Re-cut and re-install the column.[14]

  • Contamination at the Head of the Column: Deposition of non-volatile matrix material can cause the sample band to interact differently as it enters the column.[14]

    • Action: Trim a few centimeters from the front of the column.[14]

  • Inlet Liner Issues: For splitless injections, using an open liner with a fast autosampler injection can cause splitting.

    • Action: Use a liner with glass wool or reduce the injection speed.[15]

  • Solvent and Temperature Mismatch (Splitless Injection):

    • The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[4][5]

    • The polarity of the sample solvent should match the polarity of the stationary phase.[4][5]

Experimental Protocols

Protocol 1: Column Trimming

This procedure is used to remove contaminated or damaged sections from the inlet end of the GC column.

Materials:

  • Column cutting wafer (ceramic or diamond)

  • Magnifying glass or low-power microscope

  • Lint-free gloves

Procedure:

  • Carefully remove the column from the GC inlet.

  • Wearing lint-free gloves, hold the column firmly.

  • Using a column cutting wafer, score the column at the desired point (typically 10-20 cm from the inlet end for tailing issues, or up to 1 meter for significant contamination).[1][4][5]

  • Gently flex the column at the score mark to create a clean break.

  • Inspect the cut end with a magnifying glass to ensure it is flat and at a 90-degree angle to the column wall, with no jagged edges or shards.[4][5][14]

  • Re-install the column in the GC inlet to the correct depth as specified by the instrument manufacturer.

Protocol 2: Inlet Liner Replacement

This protocol outlines the steps for replacing a contaminated or inappropriate inlet liner.

Materials:

  • New, deactivated inlet liner

  • Forceps

  • Lint-free gloves

  • New O-rings or seals if required

Procedure:

  • Ensure the GC inlet has cooled to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the retaining nut or cap from the top of the injector.

  • Using forceps, gently remove the old liner from the injector.

  • Inspect the injector for any debris or residue and clean if necessary.

  • Wearing lint-free gloves, carefully insert the new, deactivated liner into the injector.

  • Replace the O-ring or seal if necessary.

  • Re-secure the retaining nut or cap.

  • Restore the carrier gas flow and perform a leak check.

  • Condition the new liner by heating the injector to the method temperature for a short period before running samples.

References

Technical Support Center: High-Purity Ethyl 3-Hexenoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity ethyl 3-hexenoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from its synthesis, which is often a Fischer esterification. These impurities include:

  • Unreacted starting materials: 3-hexenoic acid and ethanol.

  • Catalyst residues: Acid catalysts such as sulfuric acid.[1][2]

  • Water: A byproduct of the esterification reaction.[1][2]

  • Geometric isomers: The presence of both (E)- and (Z)-isomers of this compound, depending on the stereoselectivity of the synthesis.

  • Side-products: Ether can be formed as a byproduct.[1]

Q2: How can I remove acidic impurities like 3-hexenoic acid and the acid catalyst?

A2: Acidic impurities can be effectively removed by washing the crude ester with a mild aqueous base in a separatory funnel. A common procedure involves:

  • Washing the crude product with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will neutralize the acids, converting them into their corresponding salts, which are soluble in the aqueous layer.[1][2]

  • The reaction between the carbonate/bicarbonate and acid will produce carbon dioxide (CO₂), so it is crucial to vent the separatory funnel frequently to release the pressure.[1]

  • After the wash, the aqueous layer is separated and discarded. This process can be repeated until no more CO₂ evolution is observed.[1]

Q3: What is the best way to remove residual water from my this compound sample?

A3: After aqueous washes, the organic layer will be saturated with water. To remove this, a drying agent is used. Common drying agents for esters include:

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄): A neutral and easy-to-filter drying agent. The ester should be allowed to stand over the drying agent for about 30 minutes.[3][4]

  • Anhydrous magnesium sulfate (MgSO₄): A faster and more efficient drying agent than sodium sulfate.[3][4]

After adding the drying agent and allowing sufficient time for water absorption, the mixture is filtered to remove the solid drying agent.[1] For very sensitive reactions, azeotropic distillation with a solvent like toluene (B28343) can also be used to remove trace amounts of water.[3]

Q4: Can I purify this compound by distillation?

A4: Yes, fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points.[5][6][7] Given that this compound has a boiling point of approximately 63-64 °C at 12 mmHg, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.

Q5: How can I separate the (E) and (Z) isomers of this compound?

A5: The separation of geometric isomers can be challenging due to their similar physical properties. While fractional distillation may not be effective, chromatographic techniques offer better resolution.

  • Preparative Gas Chromatography (GC): Can provide high-resolution separation of volatile isomers.

  • High-Performance Liquid Chromatography (HPLC): Particularly with silver ion chromatography (Ag⁺-HPLC), which can separate isomers based on the interaction of the silver ions with the double bond.

  • Flash Chromatography: With an optimized solvent system, it may be possible to achieve separation of the isomers.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Bumping / Uneven Boiling No boiling chips or stir bar in the distillation flask.Add a few boiling chips or a magnetic stir bar to the flask before heating.
Column Flooding Heating rate is too high, causing excessive vaporization.[8]Reduce the heating rate to allow the vapor to ascend the column in equilibrium with the condensate.[8]
Temperature Fluctuations at the Thermometer Distillation rate is too fast or too slow. Improper thermometer placement.Adjust the heating to maintain a steady distillation rate of 1-2 drops per second. Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.[9]
No Distillate Collection Insufficient heating. A leak in the apparatus. Condenser water is too cold for a high-boiling point liquid.Increase the heating mantle temperature. Check all joints to ensure they are properly sealed. For high-boiling liquids, consider running the condenser with room temperature water or no water at all.
Poor Separation of Components Inefficient fractionating column. Distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).[6] Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases in the column.[6]
Chromatographic Purification (Flash Chromatography/HPLC)
Issue Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities Inappropriate solvent system (eluent). Column overloading.Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of around 0.3 for the desired compound.[10] Reduce the amount of crude material loaded onto the column.[11]
Cracked or Channeled Column (Flash Chromatography) Improper packing of the stationary phase.Pack the column carefully as a slurry to ensure a homogenous and stable stationary phase bed. Dry packing under vacuum can also be effective.[10]
Peak Tailing Interactions between polar analytes and acidic silanol (B1196071) groups on the silica (B1680970) gel.Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.
Product Does Not Elute from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent.
Sample Precipitation on the Column The sample is not soluble in the initial mobile phase.Dissolve the sample in a minimum amount of a stronger solvent and then load it onto the column, or adsorb the sample onto a small amount of silica gel before loading.[12]

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Acid Removal:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash until no more gas evolves.

  • Water Removal:

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.

    • Separate and discard the aqueous layer.

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 20-30 minutes. The organic liquid should be clear when dry.

    • Filter the mixture to remove the drying agent.

  • Final Purification:

    • Fractional Distillation:

      • Set up a fractional distillation apparatus for vacuum distillation.

      • Add the dried this compound and a boiling chip to the distillation flask.

      • Slowly heat the flask while applying a vacuum.

      • Collect the fraction that distills at the correct boiling point and pressure (e.g., 63-64 °C at 12 mmHg).

    • Flash Chromatography (Alternative):

      • Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) using TLC.

      • Pack a chromatography column with silica gel using the chosen eluent.

      • Dissolve the dried crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram to determine the purity of the sample.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedYieldKey AdvantagesKey Disadvantages
Fractional Distillation 95-99%HighScalable, good for removing non-volatile impurities.May not separate geometric isomers effectively; potential for thermal degradation.
Flash Chromatography >99%Moderate to HighExcellent for removing closely related impurities and isomers.Requires solvents, can be less scalable than distillation.
Preparative HPLC >99.5%LowerHighest resolution for difficult separations, including isomers.Expensive, lower throughput, requires significant solvent volumes.[13][14][15]

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude Ethyl 3-Hexenoate wash Aqueous Wash (NaHCO3, Brine) crude->wash drying Drying (Na2SO4 or MgSO4) wash->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation chromatography Flash Chromatography filtration->chromatography analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product High-Purity This compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product? acidic_impurities Acidic Impurities Present? start->acidic_impurities water_present Water Present? acidic_impurities->water_present No wash_step Perform Aqueous Base Wash acidic_impurities->wash_step Yes isomers_present Isomers or Close Boiling Impurities? water_present->isomers_present No drying_step Dry with Anhydrous Salt water_present->drying_step Yes distillation_step Perform Fractional Distillation isomers_present->distillation_step No chromatography_step Perform Chromatography isomers_present->chromatography_step Yes wash_step->water_present drying_step->isomers_present end_node Pure Product distillation_step->end_node chromatography_step->end_node

Caption: Logical decision tree for troubleshooting the purification of this compound.

References

preventing isomerization of ethyl 3-hexenoate during synthesis or storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of ethyl 3-hexenoate during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary cause of isomerization is the migration of the double bond from the 3-position to the thermodynamically more stable 2-position, forming ethyl 2-hexenoate. This is often catalyzed by the presence of acids, bases, transition metals, or exposure to high temperatures.

Q2: Which isomer, (E) or (Z), of this compound is more stable?

A2: Generally, the (E)-isomer (trans) is more thermodynamically stable than the (Z)-isomer (cis) due to reduced steric strain.

Q3: How can I minimize isomerization during synthesis?

A3: To minimize isomerization during synthesis, it is crucial to use stereoselective synthetic methods under controlled conditions. For the synthesis of (Z)-ethyl 3-hexenoate, the Wittig reaction is a suitable choice. For (E)-ethyl 3-hexenoate, the Julia-Kocienski olefination offers high selectivity. Both methods should be performed under an inert atmosphere and at controlled temperatures.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability and prevent isomerization, this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The use of antioxidants can also be beneficial.

Q5: What analytical techniques are suitable for determining the isomeric purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for separating and quantifying the different isomers of this compound. A polar capillary column is recommended for optimal separation.[1]

Troubleshooting Guides

Issue 1: Isomerization observed in the final product after synthesis.
Possible Cause Troubleshooting Action
Acidic or basic residues Ensure all reagents are neutralized during workup. Wash the organic phase with a mild bicarbonate solution and then with brine.
High reaction temperature Maintain the recommended temperature throughout the reaction and purification process. Avoid prolonged heating.
Metal contamination Use high-purity, metal-free reagents and solvents. If a metal catalyst was used, ensure its complete removal during purification.
Incorrect stereoselective method For (Z)-isomers, use a non-stabilized ylide in a Wittig reaction. For (E)-isomers, the Julia-Kocienski olefination is preferred.[2][3]
Issue 2: Isomerization detected during storage.
Possible Cause Troubleshooting Action
Exposure to light Store the compound in an amber vial or a container wrapped in aluminum foil.
Presence of oxygen Purge the storage container with an inert gas (argon or nitrogen) before sealing. Use a vial with a PTFE-lined cap for a tight seal.
Inappropriate temperature Store at a consistent low temperature (2-8 °C). Avoid repeated freeze-thaw cycles.
Lack of stabilizer Consider adding a radical scavenger/antioxidant such as BHT or a tocopherol derivative at a low concentration (e.g., 100-500 ppm).

Experimental Protocols

Protocol 1: Synthesis of (Z)-ethyl 3-hexenoate via Wittig Reaction

This protocol is designed to favor the formation of the (Z)-isomer.

Materials:

Procedure:

  • Under an argon atmosphere, suspend (propyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C and add n-BuLi dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the resulting deep red solution to -78 °C.

  • Add a solution of ethyl glyoxylate in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with a mixture of ethyl acetate and hexanes.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield (Z)-ethyl 3-hexenoate.

Protocol 2: Synthesis of (E)-ethyl 3-hexenoate via Julia-Kocienski Olefination

This protocol is designed to favor the formation of the (E)-isomer.[3][4][5][6]

Materials:

  • Ethyl 2-(1-tert-butyl-1H-tetrazol-5-ylsulfonyl)acetate

  • Propanal

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 18-crown-6 (B118740)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, dissolve ethyl 2-(1-tert-butyl-1H-tetrazol-5-ylsulfonyl)acetate and 18-crown-6 in anhydrous DMF in a flame-dried flask.

  • Cool the solution to -60 °C and add a solution of KHMDS in THF dropwise. Stir for 30 minutes.

  • Add propanal dropwise and stir the reaction mixture at -60 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (E)-ethyl 3-hexenoate.

Protocol 3: GC-MS Analysis of this compound Isomers

This protocol outlines a method for the separation and quantification of this compound isomers.[1][7]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[8]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

  • MSD Transfer Line: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Create a series of calibration standards of known concentrations for both (E) and (Z) isomers if available.

  • Inject the samples and standards into the GC-MS system.

  • Identify the isomers based on their retention times and mass spectra. Quantify using the peak areas from the SIM data.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Condition Temperature Atmosphere Light Exposure Antioxidant Expected Isomeric Purity Retention (1 year)
Optimal 2-8 °CInert (Argon/Nitrogen)Protected (Amber vial)BHT or Tocopherol (100-500 ppm)>99%
Sub-optimal Room TemperatureAirAmbient lightNone<95% (isomerization likely)
Poor >30 °CAirDirect sunlightNoneSignificant degradation and isomerization

Note: The expected stability data is based on general principles for unsaturated esters and may vary based on initial purity.

Visualizations

Isomerization_Pathway cluster_synthesis Synthesis cluster_isomerization Isomerization Products E3H Ethyl (E)-3-hexenoate (less stable β,γ-unsaturated) E2H Ethyl (E)-2-hexenoate (more stable α,β-unsaturated) E3H->E2H Double bond migration Z3H Ethyl (Z)-3-hexenoate (less stable β,γ-unsaturated) Z3H->E3H (Z) to (E) isomerization Z3H->E2H Double bond migration Z2H Ethyl (Z)-2-hexenoate (less stable α,β-unsaturated) E2H->Z2H (E) to (Z) isomerization (less favorable)

Caption: Isomerization pathways of this compound.

Troubleshooting_Workflow start Isomerization Detected check_stage During Synthesis or Storage? start->check_stage synthesis Synthesis Issue check_stage->synthesis Synthesis storage Storage Issue check_stage->storage Storage check_synthesis_cause Check Reaction Conditions: - Temperature too high? - Acid/Base contamination? - Metal catalyst residue? synthesis->check_synthesis_cause check_storage_cause Check Storage Conditions: - Light exposure? - Oxygen present? - Temperature fluctuations? storage->check_storage_cause reoptimize_synthesis Re-optimize Synthesis: - Lower temperature - Neutralize workup - Purify reagents check_synthesis_cause->reoptimize_synthesis reoptimize_storage Re-optimize Storage: - Use amber vial - Purge with inert gas - Add antioxidant - Store at 2-8 °C check_storage_cause->reoptimize_storage

Caption: Troubleshooting workflow for this compound isomerization.

References

Technical Support Center: Optimizing Injector Temperature for Analysis of Thermally Labile Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of thermally labile esters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows broad, tailing peaks, or a complete absence of peaks for my thermally labile ester. What are the likely causes and how can I fix this?

A1: This is a common issue when analyzing thermally sensitive compounds and can stem from several factors within the GC system. The primary cause is often thermal degradation in the hot injection port or interactions with active sites within the system.[1] A systematic approach to troubleshooting is recommended. High inlet temperatures are a primary cause of degradation for thermally labile compounds.[1][2]

Q2: What is the ideal injector temperature for analyzing thermally labile esters?

A2: There is no single "ideal" injector temperature, as the optimal temperature depends on the specific analyte, GC system, and column used.[3] For thermally labile compounds, it is generally recommended to start with a lower injector temperature and incrementally increase it to find a balance between efficient volatilization and minimal degradation.[3][4] A good starting point for many applications is 250 °C.[4] However, for particularly sensitive compounds, even lower temperatures may be necessary. It's a trade-off: higher temperatures improve the volatilization of less volatile compounds, while lower temperatures protect thermally sensitive ones.[4]

Q3: How do I choose between split and splitless injection for my thermally labile esters?

A3: The choice depends on the concentration of your analyte.

  • Split injection is suitable for high-concentration samples where only a portion of the sample needs to reach the column to achieve a good signal.[5][6] The higher flow rates in split mode lead to sharper peaks and reduce the residence time of the analyte in the hot inlet, which can be beneficial for thermally labile compounds.[5][7]

  • Splitless injection is ideal for trace analysis as it transfers nearly the entire sample to the column, maximizing sensitivity.[6][8] However, the longer residence time in the hot inlet can increase the risk of thermal degradation.[7]

Q4: What are alternative injection techniques for highly sensitive thermally labile esters?

A4: For compounds that are extremely sensitive to heat, "cold" injection techniques are recommended:

  • Cool On-Column (COC) Injection: This technique involves injecting the sample directly onto a cool capillary column, eliminating the hot inlet as a source of degradation.[9][10][11] The inlet temperature then tracks the oven temperature, ensuring a gentle vaporization of the sample.[9][12]

  • Programmed Temperature Vaporization (PTV): A PTV inlet introduces the sample into a cool liner, which is then rapidly heated to transfer the analytes to the column.[13][14] This technique offers versatility, allowing for split, splitless, and large-volume injections while minimizing thermal stress on the analytes.[14][15]

Q5: Can derivatization help in the analysis of thermally labile esters?

A5: Yes, derivatization is a powerful tool. By chemically modifying the ester to a more volatile and thermally stable derivative, you can significantly improve chromatographic results and reduce degradation.[1][2] For example, silylation is a common derivatization technique that can enhance the thermal stability of compounds.[1]

Troubleshooting Guides

Issue 1: Analyte Degradation and Poor Peak Shape

Symptom: Broad, tailing, or missing analyte peaks. The appearance of unexpected peaks may also indicate degradation products.[1][3]

Troubleshooting Workflow:

G A Problem: Analyte Degradation / Poor Peak Shape B 1. Optimize Inlet Temperature - Lower in 20-25°C increments - Is there improvement? A->B C 2. Evaluate Injection Technique - Consider 'cold' injection methods - PTV or Cool On-Column available? B->C No G Solution: Improved Peak Shape and Response B->G Yes D 3. Inspect and Replace Inlet Liner - Is the liner deactivated? - Is it free of glass wool? C->D No C->G Yes E 4. Assess GC Column - Is the stationary phase appropriate? - Is the column old or contaminated? D->E No D->G Yes F 5. Consider Derivatization - Can the analyte be made more volatile and stable? E->F No E->G Yes F->G Yes G A Problem: Poor Reproducibility B 1. Check Syringe and Injection Speed - Is the syringe clean and functioning correctly? - Is the injection speed appropriate? A->B C 2. Evaluate Inlet Discrimination - Is the inlet temperature too low for less volatile components? B->C D 3. Check for Sample Backflash - Is the solvent volume and inlet temperature/pressure combination appropriate? C->D E 4. Assess Liner Condition - Is the liner contaminated with non-volatile residue? D->E F Solution: Consistent and Reproducible Results E->F

References

dealing with matrix effects in the quantification of ethyl 3-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of ethyl 3-hexenoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, which in this case is this compound. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This interference can adversely affect the accuracy, precision, and sensitivity of your quantitative results. Ion suppression, a frequent issue, diminishes the analyte signal due to competition for ionization with matrix components.

Q2: In what types of samples or "matrices" is this compound typically quantified?

A2: this compound is a volatile ester that contributes to the fruity and sweet aroma profiles of various products. Consequently, it is often quantified in complex matrices such as:

  • Alcoholic beverages (e.g., wine, beer, spirits)[1][2]

  • Fruit juices and other non-alcoholic beverages[3]

  • Food products (e.g., fruits, confectionery)

  • Fragrance and cosmetic formulations

Q3: What are the common analytical techniques used for the quantification of this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent technique for analyzing volatile compounds like this compound due to its high sensitivity and selectivity. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation method that isolates volatile analytes from the sample matrix before their introduction into the GC-MS system.[1][4]

Q4: How can I determine if my analysis is being affected by matrix effects?

A4: A common method to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard. A significant discrepancy in signal intensity between the two is indicative of matrix effects. An elevated signal in the matrix-matched standard points to signal enhancement, whereas a diminished signal suggests signal suppression.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: The most effective internal standard for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5. A SIL internal standard co-elutes with the analyte and is affected by ionization suppression or enhancement in a similar manner. This ensures that the ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise quantification.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of this compound.

Issue 1: Poor reproducibility and inconsistent results.
  • Question: My replicate injections of the same sample show high variability in the quantification of this compound. What could be the cause?

  • Answer: Poor reproducibility is often a symptom of unaddressed matrix effects. The complex and variable nature of matrices like wine or fruit juice can lead to inconsistent ion suppression or enhancement between injections.

    • Troubleshooting Steps:

      • Implement an Internal Standard: If you are not already using one, incorporate a suitable internal standard, preferably a stable isotope-labeled version of this compound.

      • Optimize Sample Preparation: Re-evaluate your sample preparation method. Techniques like Headspace-SPME can help isolate the analyte from non-volatile matrix components. Ensure that the parameters for your sample preparation (e.g., extraction time, temperature) are optimized and consistently applied.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent matrix effects.[6]

Issue 2: Low recovery of this compound.
  • Question: I am experiencing low recovery of this compound from my samples. What steps can I take to improve this?

  • Answer: Low recovery can be due to inefficient extraction or significant ion suppression.

    • Troubleshooting Steps:

      • Evaluate Extraction Efficiency: Assess the efficiency of your sample extraction method. For HS-SPME, experiment with different fiber coatings (e.g., DVB/CAR/PDMS), extraction times, and temperatures to optimize the recovery of this compound.[4][7]

      • Diagnose Ion Suppression: Perform a post-extraction spike experiment. Compare the signal of a known amount of this compound spiked into a blank matrix extract with the signal of the same amount in a pure solvent. A significantly lower signal in the matrix extract confirms ion suppression.

      • Improve Chromatographic Separation: Modify your GC method to better separate this compound from co-eluting matrix components that may be causing suppression. Adjusting the temperature ramp or using a different GC column can improve resolution.

      • Sample Dilution: If the concentration of this compound in your samples is sufficiently high, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components and thereby lessen matrix effects.

Issue 3: Overestimation of this compound concentration.
  • Question: My results are showing unexpectedly high concentrations of this compound. Could this be related to the matrix?

  • Answer: Yes, this could be due to matrix-induced signal enhancement. This occurs when components in the matrix enhance the ionization of the analyte, leading to a larger signal and an overestimation of the concentration.

    • Troubleshooting Steps:

      • Confirm Signal Enhancement: Compare the response of this compound in a matrix-matched standard to a solvent standard. A significantly higher response in the matrix-matched standard indicates signal enhancement.

      • Employ Matrix-Matched Calibration: By preparing your calibration standards in a blank matrix, the enhancement effect will be present in both the standards and the samples, allowing for more accurate quantification.

      • Standard Addition Method: The standard addition method is another effective way to correct for signal enhancement.[8] This involves adding known amounts of a standard to the sample and extrapolating to determine the original concentration.

      • Refine Sample Cleanup: More rigorous sample cleanup procedures, such as solid-phase extraction (SPE), can be employed to remove the matrix components responsible for the signal enhancement.

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using HS-SPME-GC-MS with Matrix-Matched Calibration

This protocol describes a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the quantification of this compound in wine, utilizing a matrix-matched calibration approach to mitigate matrix effects.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., ethyl heptanoate (B1214049) or a stable isotope-labeled this compound)

  • Blank wine matrix (a wine determined to be free of this compound)

  • Sodium chloride (NaCl)

  • HS-SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[4]

  • 20 mL headspace vials with PTFE-faced silicone septa

2. Preparation of Matrix-Matched Calibration Standards:

  • Prepare a stock solution of this compound in ethanol.

  • Serially dilute the stock solution to prepare working standard solutions of varying concentrations.

  • For each calibration level, add a specific volume of the corresponding working standard solution to a 20 mL headspace vial containing a known volume of the blank wine matrix.

  • Add a consistent amount of the internal standard to each calibration vial.

  • Add NaCl to each vial to achieve a consistent salt concentration (e.g., 2 g per 10 mL of sample) to enhance the volatility of the analytes.

3. Sample Preparation:

  • Pipette a known volume of the wine sample into a 20 mL headspace vial.

  • Add the same amount of internal standard as used in the calibration standards.

  • Add the same amount of NaCl as used in the calibration standards.

4. HS-SPME Procedure:

  • Place the vials in an autosampler with an agitator and incubator.

  • Equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with agitation.[4]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 60 minutes) at the same temperature with continued agitation.[4]

5. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Use a temperature program that provides good resolution of this compound from other volatile compounds.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the matrix-matched standards.

  • Determine the concentration of this compound in the wine samples by using the peak area ratio from the sample and the calibration curve.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from a method validation study for the quantification of this compound.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%

Table 2: Recovery Study in Different Matrices

MatrixSpiked Concentration (µg/L)Recovery with Solvent Calibration (%)Recovery with Matrix-Matched Calibration (%)
White Wine207598
Red Wine206895
Apple Juice2082101

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample Wine Sample vial_prep Vial Preparation sample->vial_prep blank_matrix Blank Wine Matrix blank_matrix->vial_prep standards This compound Standards standards->vial_prep is Internal Standard is->vial_prep nacl NaCl nacl->vial_prep equilibration Equilibration & Agitation vial_prep->equilibration extraction Headspace Extraction equilibration->extraction gcms GC-MS Analysis extraction->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_flowchart decision decision action action start Inaccurate Quantification of this compound check_matrix_effect Perform Matrix Effect Test (Solvent vs. Matrix-Matched Std) start->check_matrix_effect decision_matrix_effect Significant Difference? check_matrix_effect->decision_matrix_effect no_matrix_effect Check other parameters: Instrument calibration, standard purity, etc. decision_matrix_effect->no_matrix_effect No signal_suppression Signal Suppression (Lower response in matrix) decision_matrix_effect->signal_suppression Yes (Suppression) signal_enhancement Signal Enhancement (Higher response in matrix) decision_matrix_effect->signal_enhancement Yes (Enhancement) action_suppression Optimize Sample Cleanup (e.g., SPE) Improve GC Separation Use Stable Isotope Labeled IS signal_suppression->action_suppression action_enhancement Use Matrix-Matched Calibration Use Standard Addition Method Refine Sample Cleanup signal_enhancement->action_enhancement

Caption: Troubleshooting flowchart for inaccurate quantification results.

References

troubleshooting ghost peaks in the gas chromatography of flavor compounds

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Ghost Peaks in the Analysis of Flavor Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and preventing ghost peaks in the gas chromatography (GC) of flavor compounds.

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks and how do I identify them?

A ghost peak is any peak that appears in your chromatogram that is not attributed to the sample you injected.[1][2] These peaks can be sharp, broad, or even appear as a rising baseline.[3] They indicate the presence of contamination or components from a source other than your intended sample.

Key characteristics to help identify the source of a ghost peak include:

  • Broad, late-eluting peaks: Often suggest carryover from a previous injection.[4][5]

  • Sharp, well-defined peaks in a blank run: Typically indicate contamination introduced at the front of the system, such as in the injector, syringe, or from the sample vial.[4][5]

  • A gradual rise in the baseline at high temperatures: This is a classic sign of column bleed, where the column's stationary phase is degrading.[6][7]

  • A repeating pattern of sharp peaks at high temperatures: This is often characteristic of septum bleed.[7][8][9]

Q2: I'm seeing unexpected peaks in my chromatogram. What is the very first step I should take?

The first and most crucial diagnostic step is to perform a blank analysis . This will help you begin to isolate the source of the contamination. There are two types of blank runs:

  • Solvent Injection: Inject the same pure solvent used to prepare your samples. If the ghost peak appears, it suggests the contamination is coming from the solvent, sample vials, syringe, or the injector system.[10]

  • No-Injection Run (Instrument Blank): Run your GC method without performing an injection.[4] If the peak is still present, the source is likely contamination within the system beyond the injector, such as the carrier gas, gas lines, or column bleed from a previous run.[4][5]

This initial step is the foundation of the troubleshooting process, as illustrated in the workflow diagram below.

Q3: My blank solvent run shows ghost peaks. How do I pinpoint the source?

If a blank solvent injection produces ghost peaks, the contamination is being introduced before or during injection. The primary suspects are the syringe, sample/solvent preparation, or the injector components.

  • Syringe Contamination: The syringe may retain residues from previous injections. Thoroughly cleaning the syringe with multiple solvent rinses is essential.[11] If the problem persists, try replacing the syringe.[10]

  • Sample & Solvent Purity: Use only high-purity, HPLC-grade or "GC-capillary grade" solvents, as impurities can cause ghost peaks.[1] Contamination can also arise from glassware, vial caps, or sample preparation steps.[1][10] Ensure vial cap septa are compatible with your solvent to avoid leaching of contaminants.[8][9]

  • Injector Contamination: The injector is a very common source of ghost peaks.

    • Septum Bleed: The septum can degrade at high temperatures, releasing silicone compounds (siloxanes) that appear as sharp peaks.[7][12] Replace the septum regularly.

    • Liner Contamination: Non-volatile residues from previous samples can accumulate in the injector liner.[13] These residues can break down or interact with subsequent samples, creating ghost peaks. Regular cleaning or replacement of the liner is critical.[10][14]

Q4: The ghost peaks are broad and appear late in the run. What does this indicate?

Broad, late-eluting peaks are often a sign of sample carryover , where high-boiling or strongly retained compounds from a previous injection elute during a subsequent run.[1][4]

To resolve carryover, you can:

  • Extend the Run Time: Ensure the analysis time is long enough for all components to elute.[4][10]

  • Increase the Final Oven Temperature: A higher final temperature can help elute strongly retained compounds.[4]

  • Add a Column Bake-Out: Incorporate a short, high-temperature bake-out step at the end of each run to clean the column of high-boiling residues.[13][15]

Q5: My baseline rises significantly at higher temperatures. Is this a ghost peak?

A rising baseline, particularly during a temperature ramp, is typically not a discrete "peak" but a sign of column bleed .[6][16] This occurs when the stationary phase of the column degrades and elutes.[17] While all columns exhibit some bleed, excessive bleed can obscure analyte peaks and reduce sensitivity.[16][18]

Major causes of high column bleed include:

  • Oxygen Exposure: Leaks in the system or impurities in the carrier gas can introduce oxygen, which rapidly degrades the stationary phase at high temperatures.[6][17][19] Using high-purity gas and oxygen filters is crucial.[6][20]

  • Exceeding Temperature Limits: Operating the column above its specified maximum temperature will cause rapid thermal degradation.[6][13][18]

  • Aggressive Samples: Injecting samples with strong acids, bases, or derivatization reagents can chemically damage the stationary phase.[17][19]

Column bleed is distinct from septum bleed because it produces a general rise in the baseline, not sharp, discrete peaks.[7]

Q6: How can I tell if my carrier gas or gas lines are the source of contamination?

If ghost peaks appear during a no-injection run, the contamination may be originating from your gas supply.[3]

  • Gas Purity: Always use high-purity (99.999% or better) carrier gas. Even high-grade gas can contain trace amounts of hydrocarbons or water that can cause ghost peaks.[6][21]

  • Gas Filters/Traps: Install and regularly replace in-line filters for moisture, oxygen, and hydrocarbons immediately before the GC inlet.[20][22][23] Indicating filters are useful as they change color when saturated.[20]

  • Gas Tubing: Use only GC-grade tubing. Non-specialized metal tubing can be coated with hydrocarbon-based lubricants from the manufacturing process, which will leach into the gas stream.[3]

A simple diagnostic test involves running two consecutive no-injection blanks. If the peaks in the second run are significantly larger than in the first, it suggests contaminants are concentrating on the column from the gas line during the cold trap phase and eluting during the temperature program.[3]

Troubleshooting Workflows & Diagrams

The following diagrams provide a logical workflow for diagnosing and resolving ghost peaks.

G start Ghost Peak Observed blank_run Perform Blank Analysis (Inject Pure Solvent) start->blank_run peak_present_solvent Peak Present blank_run->peak_present_solvent Outcome peak_absent_solvent Peak Absent / Reduced blank_run->peak_absent_solvent Outcome no_injection_run Perform No-Injection Run (Instrument Blank) peak_present_no_inject Peak Present no_injection_run->peak_present_no_inject Outcome peak_absent_no_inject Peak Absent no_injection_run->peak_absent_no_inject Outcome source_injector Source: Injector, Syringe, Solvent, or Vial peak_present_solvent->source_injector source_carryover Source: Sample Carryover peak_absent_solvent->source_carryover source_system Source: Carrier Gas, Gas Lines, Column Bleed (from prior run) peak_present_no_inject->source_system source_injection Contamination introduced during injection process peak_absent_no_inject->source_injection source_injector->no_injection_run To confirm system cleanliness

Caption: A decision tree for initial ghost peak troubleshooting.

G cluster_0 Gas Supply cluster_1 Sample & Injection cluster_2 Injector Components cluster_3 Analytical Path Gas_Cylinder Gas Cylinder (Purity?) Gas_Lines Gas Lines (Contaminated Tubing?) Gas_Cylinder->Gas_Lines Filters Gas Filters (Exhausted?) Gas_Lines->Filters Injector Injector Port Filters->Injector Carrier Gas Flow Solvent Solvent / Vials (Impure? Incompatible Caps?) Syringe Syringe (Dirty?) Solvent->Syringe Syringe->Injector Septum Septum (Bleed? Cored?) Injector->Septum Liner Liner (Contaminated?) Injector->Liner O_Ring O-Ring / Seal (Degraded?) Injector->O_Ring Column Column (Bleed? Contamination?) O_Ring->Column Detector Detector (Contaminated?) Column->Detector

Caption: Potential sources of contamination in the GC system.

Data & Experimental Protocols

Table 1: Common Consumables and Maintenance Schedule
ComponentCommon IssueRecommended ActionFrequency
Injector Septum Bleeding, coring, leaksReplace50-100 injections or monthly
Injector Liner Accumulation of non-volatile residueReplace (or clean if appropriate)50-100 injections or as needed
Liner O-Ring Brittleness, leaksReplace with linerEvery liner change
Gas Filters Saturation with contaminantsReplace cartridgeEvery 6-12 months or when indicator changes
Syringe Sample carryoverClean after every injection; replace as neededDaily cleaning; replace annually
Protocol 1: Column Bake-Out for Removing Contaminants

A column bake-out is used to remove high-boiling contaminants that may cause carryover or ghost peaks.[15][24]

Objective: To clean the column by eluting strongly retained compounds.

Methodology:

  • Disconnect the Column from the Detector: To prevent contamination of the detector, disconnect the column outlet. Maintain carrier gas flow through the column.

  • Set Temperatures:

    • Set the injector temperature to your method's standard setting.

    • Set the oven temperature program to ramp up to a bake-out temperature. This temperature should be approximately 20°C above the final temperature of your analytical method, but must not exceed the column's maximum isothermal temperature limit.[25] Exceeding the limit will permanently damage the column.[13]

  • Duration: Hold at the bake-out temperature for 30-120 minutes.[24] Monitor the detector baseline (if connected for diagnostic purposes) until it becomes stable.

  • Cool Down: After the bake-out, cool the oven down completely.

  • Reconnect and Condition: Reconnect the column to the detector. Perform one or two blank runs to ensure the baseline is stable and ghost peaks are eliminated before running samples.

Protocol 2: Split/Splitless Injector Cleaning

Regular injector cleaning is vital for preventing ghost peaks caused by the accumulation of sample residue.[10][26]

Objective: To remove non-volatile contaminants from the injector body.

Materials:

  • Appropriate wrenches (7/16", 1/2", etc.)

  • Lint-free swabs or cleaning brushes (e.g., 38-caliber brass gun barrel brush)[26]

  • Sequence of solvents: e.g., Methanol, Acetone, Methylene Chloride[26]

  • New septum, liner, and O-ring

  • Safety glasses and chemical-resistant gloves

Methodology:

  • Cool Down the GC: Set the injector and oven temperatures to a safe level (e.g., 40-70°C).[26] Turn off the carrier gas flow to the inlet.

  • Disassemble the Injector:

    • Remove the autosampler if present.

    • Carefully remove the septum nut, septum, liner, and O-ring.

    • Disconnect the split vent line and the column from the bottom of the injector.[26] Cap the column end to prevent oxygen from entering.[26]

  • Clean the Injector Body:

    • Dip a cleaning brush or long swab into the first solvent (e.g., Methylene Chloride).

    • Insert the brush fully into the injector body and move it up and down several times. Do not twist the brush. [26]

    • Rinse the injector body with the same solvent using a glass pipette.

    • Repeat the brush and rinse steps with the subsequent solvents (e.g., Acetone, then Methanol) to remove a wide range of contaminants.[26]

  • Dry and Reassemble:

    • Purge the injector with a clean, dry gas (like nitrogen) or allow it to air dry completely.

    • Reinstall the column and split vent line.

    • Install a new liner, O-ring, and septum. Handle these parts with gloves to avoid contamination.[27]

  • Leak Check and Condition:

    • Restore carrier gas flow and heat the injector to its operating temperature.

    • Perform a leak check.

    • Allow the system to stabilize and run at least two blank solvent injections to ensure it is clean and ready for analysis.[26]

References

Validation & Comparative

A Comparative Analysis of the Mass Spectra of Ethyl 3-Hexenoate and Ethyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the mass spectral characteristics of two isomeric esters, supported by experimental data and fragmentation pathway analysis.

The differentiation of isomeric compounds is a critical task in chemical analysis. Mass spectrometry provides a powerful tool for this purpose by revealing unique fragmentation patterns that serve as molecular fingerprints. This guide presents a detailed comparison of the electron ionization (EI) mass spectra of two isomers: ethyl 3-hexenoate and ethyl 2-hexenoate. Both compounds share the same molecular formula (C₈H₁₄O₂) and molecular weight (142.19 g/mol ), yet their distinct structural arrangements lead to notable differences in their mass spectra.[1][2]

Quantitative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and ethyl 2-hexenoate, highlighting the mass-to-charge ratio (m/z) and relative abundance of their most significant fragments. The data is sourced from the NIST Mass Spectrometry Data Center.[1][2]

This compound Ethyl 2-Hexenoate
m/z Relative Abundance (%)
2735.8
2945.3
3936.4
41100.0
4323.5
5588.2
6752.9
698.2
7311.8
8129.4
8517.6
9711.8
1135.9
14211.8

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectra for both this compound and ethyl 2-hexenoate were obtained using a standard electron ionization mass spectrometer. While specific instrumental parameters for these exact spectra are not detailed, a general protocol for the analysis of volatile organic compounds like these esters is as follows.[3]

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC). Given their volatility, these ethyl esters are well-suited for GC-MS analysis.[3]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, a quadrupole, or a time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Comparative Analysis of Fragmentation Patterns

The position of the double bond significantly influences the fragmentation pathways of these two isomers, resulting in distinct differences in their mass spectra.

This compound: The base peak for this compound is observed at m/z 41 . This is likely due to the formation of the stable allyl cation ([C₃H₅]⁺) through cleavage and rearrangement. Another prominent peak is at m/z 55 , which can be attributed to the [C₄H₇]⁺ ion. The molecular ion peak at m/z 142 is present with a moderate relative abundance.

Ethyl 2-Hexenoate: In contrast, the base peak for ethyl 2-hexenoate is at m/z 69 , corresponding to the [C₄H₅O]⁺ ion, likely formed through a McLafferty-type rearrangement followed by cleavage. The peak at m/z 41 is still significant but less abundant than in the 3-hexenoate isomer. The molecular ion peak at m/z 142 is less abundant compared to this compound, suggesting it is less stable under EI conditions.

The differing base peaks and the varying relative abundances of other key fragments provide a clear basis for distinguishing between these two isomers using mass spectrometry.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed key fragmentation pathways for this compound and ethyl 2-hexenoate, leading to their characteristic ions.

Fragmentation_Pathways cluster_ethyl_3_hexenoate This compound Fragmentation cluster_ethyl_2_hexenoate Ethyl 2-Hexenoate Fragmentation mol_3 [C₈H₁₄O₂]⁺• (m/z 142) frag_3_41 [C₃H₅]⁺ (m/z 41) Base Peak mol_3->frag_3_41 - C₅H₉O₂• frag_3_55 [C₄H₇]⁺ (m/z 55) mol_3->frag_3_55 - C₄H₉O₂• frag_3_85 [M-C₄H₉]⁺ (m/z 85) mol_3->frag_3_85 - C₄H₉• mol_2 [C₈H₁₄O₂]⁺• (m/z 142) frag_2_69 [C₄H₅O]⁺ (m/z 69) Base Peak mol_2->frag_2_69 McLafferty Rearrangement - C₄H₉• frag_2_97 [M-C₂H₅O]⁺ (m/z 97) mol_2->frag_2_97 - OC₂H₅• frag_2_113 [M-C₂H₅]⁺ (m/z 113) mol_2->frag_2_113 - C₂H₅•

Caption: Key fragmentation pathways of this compound and ethyl 2-hexenoate.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-Hexenoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl 3-hexenoate, a volatile organic compound with applications in various industries, is crucial for quality control and research. The validation of analytical methods used for its quantification is a regulatory requirement to ensure data reliability and reproducibility. This guide provides an objective comparison of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Quantitative Performance of Analytical Methods

Gas chromatography is a premier technique for the analysis of volatile compounds like this compound.[4][5] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis. GC-FID is known for its robustness and high precision for quantification, while GC-MS provides definitive identification based on mass spectra.[5][6] While HPLC is a versatile technique, it is generally better suited for non-volatile or thermally sensitive compounds.[4][7]

Below is a summary of the expected performance of a validated GC-FID method compared to a hypothetical HPLC-UV method for the quantification of this compound.

Validation Parameter Gas Chromatography-Flame Ionization Detector (GC-FID) High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) ICH Q2(R2) Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range (µg/mL) 1 - 10010 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for drug substance
Precision (%RSD)
- Repeatability≤ 1.5%≤ 2.0%Typically ≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%Typically ≤ 3%
Limit of Detection (LOD) (µg/mL) 0.33Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) (µg/mL) 110Signal-to-Noise Ratio ≥ 10

Experimental Workflows and Logical Relationships

The validation of an analytical method follows a logical progression to ensure it is fit for its intended purpose. The workflow begins with assessing specificity and proceeds through linearity, accuracy, and precision, finally confirming the method's robustness against minor variations.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Validation cluster_3 Documentation & Reporting Method_Development Develop Analytical Procedure Optimization Optimize Method Parameters Method_Development->Optimization Define_Purpose Define Intended Purpose & Scope Optimization->Define_Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Specificity Specificity/ Selectivity Set_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

General workflow for the validation of an analytical method.

Experimental Protocols

The following are representative protocols for the quantification of this compound using GC-FID and HPLC-UV. These protocols should be optimized and validated for the specific sample matrix.

1. Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This protocol is based on established methods for analyzing volatile esters.[8][9]

  • Objective: To validate a GC-FID method for the quantification of this compound, ensuring it is specific, linear, accurate, precise, and robust.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (e.g., Agilent GC system).

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 230°C, and held for 5 minutes.[9]

    • Injection Volume: 1 µL (split ratio 50:1).

  • Standard Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727).

    • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • An internal standard (e.g., ethyl heptanoate, 10 µg/mL) is added to each standard and sample.[8]

  • Sample Preparation:

    • The sample is dissolved in methanol and diluted to an appropriate concentration to fall within the calibration range.

    • The internal standard is added, and the sample is vortexed before injection.

2. High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Method

This protocol is adapted from a method for a similar compound, ethyl hexanoate (B1226103).[10][11]

  • Objective: To quantify this compound using a reverse-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance system).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% formic acid.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.

    • Calibration standards are prepared by serial dilution to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

References

A Comparative Analysis of GC Retention Times for Cis and Trans Isomers of Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on the Gas Chromatographic Behavior of Geometric Isomers

In the analysis of volatile and semi-volatile organic compounds, gas chromatography (GC) stands as a cornerstone technique for separation and quantification. For researchers in fields ranging from flavor and fragrance chemistry to metabolomics and drug development, understanding the elution behavior of geometric isomers, such as the cis and trans forms of ethyl 3-hexenoate, is critical for accurate identification and analysis. This guide provides a comparative overview of their GC retention times, supported by experimental data and detailed methodologies.

Elution Order: The Decisive Role of Molecular Geometry

In gas chromatography, the separation of cis and trans isomers is primarily influenced by differences in their physical properties, namely boiling point and polarity, which dictate their interaction with the GC column's stationary phase. Generally, for fatty acid esters, the trans isomer elutes before the cis isomer.[1] This is because the trans isomer has a more linear or rigid structure, leading to a lower boiling point and weaker interactions with the stationary phase compared to the bent structure of the cis isomer. The "U" shape of the cis isomer allows for greater interaction with the stationary phase, resulting in a longer retention time.

The choice of the GC column's stationary phase also plays a crucial role. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are particularly effective at separating cis and trans isomers.[2][3][4] Non-polar columns, on the other hand, tend to separate compounds primarily based on their boiling points.[5]

Quantitative Data Summary

The Kovats retention index (RI) is a standardized method for reporting GC retention times, which helps in comparing data across different instruments and conditions. The following table summarizes the Kovats RI for the cis (Z) and trans (E) isomers of this compound on various types of GC columns.

IsomerCommon NameStationary Phase TypeKovats Retention Index
Ethyl (Z)-3-hexenoate cis-ethyl 3-hexenoateStandard Non-polar982, 984
Ethyl (E)-3-hexenoate trans-ethyl 3-hexenoateStandard Non-polar981, 984, 986, 987, 997
Ethyl (Z)-3-hexenoate Standard Polar1290, 1291, 1292, 1295
Ethyl (E)-3-hexenoate Standard Polar1270, 1283, 1284, 1286, 1287, 1289, 1290, 1291, 1292, 1294, 1295, 1298, 1301, 1303, 1304

Data sourced from PubChem.[6][7]

As the data indicates, on a standard polar column, the cis isomer (ethyl (Z)-3-hexenoate) generally exhibits a slightly longer retention time (higher RI) than the trans isomer (ethyl (E)-3-hexenoate), which is consistent with the expected elution order. On non-polar columns, the retention indices are very similar, suggesting that separation based on boiling point differences alone may be challenging.

Experimental Protocols

Below is a representative experimental protocol for the GC analysis of this compound isomers, based on common practices for fatty acid ester analysis.

Objective: To separate and determine the retention times of cis and trans isomers of this compound using gas chromatography with flame ionization detection (GC-FID).

Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Highly polar capillary column (e.g., SP-2560 or DB-FastFAME, 60 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Nitrogen (Carrier Gas)

  • Hydrogen and Air (for FID)

  • Autosampler vials with inserts

  • Standard solutions of cis- and trans-ethyl 3-hexenoate in a suitable solvent (e.g., hexane)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 10 °C/min

    • Hold: Hold at 200 °C for 10 minutes

Procedure:

  • Prepare a mixed standard solution containing both cis- and trans-ethyl 3-hexenoate at a known concentration in hexane.

  • Transfer the standard solution to an autosampler vial.

  • Set up the GC with the specified conditions.

  • Inject the standard solution into the GC.

  • Record the chromatogram and identify the peaks corresponding to the cis and trans isomers based on their retention times. The trans isomer is expected to elute first.

  • For confirmation, inject individual standard solutions of the cis and trans isomers.

Visualizations

The following diagrams illustrate the relationship between the isomeric structure and GC retention, as well as a typical experimental workflow.

Logical Relationship of Isomer Structure and GC Retention cluster_isomers Isomers of this compound cluster_properties Molecular Properties cluster_interaction GC Column Interaction cluster_retention Resulting Retention Time Cis Isomer Cis Isomer Bent Shape Bent Shape Cis Isomer->Bent Shape Trans Isomer Trans Isomer Linear Shape Linear Shape Trans Isomer->Linear Shape Stronger Interaction Stronger Interaction Bent Shape->Stronger Interaction Weaker Interaction Weaker Interaction Linear Shape->Weaker Interaction Longer Retention Longer Retention Stronger Interaction->Longer Retention Shorter Retention Shorter Retention Weaker Interaction->Shorter Retention

Caption: Isomer structure's influence on GC retention time.

Experimental Workflow for GC Analysis Start Start Sample_Preparation Prepare Isomer Standards Start->Sample_Preparation GC_Setup Set GC Parameters (Column, Temp, Flow) Sample_Preparation->GC_Setup Injection Inject Sample into GC GC_Setup->Injection Separation Separation in GC Column Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Analyze Chromatogram (Identify Peaks, Determine RT) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for GC analysis of this compound isomers.

References

A Comparative Analysis of the Bioactivity of Ethyl 3-Hexenoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hexenoate, a volatile organic compound found in various fruits and plants, and its structural analogs are gaining interest for their potential biological activities. This guide provides a comparative overview of the available data on the bioactivity of this compound and related compounds, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. Due to a scarcity of direct comparative studies, this guide synthesizes available data on individual compounds to offer a broader perspective on their potential applications in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its analogs is crucial for interpreting their biological activities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Isomeric Form
Ethyl hexanoateC₈H₁₆O₂144.21168Saturated
Ethyl (E)-2-hexenoateC₈H₁₄O₂142.20~163-165E (trans) isomer
Ethyl (Z)-3-hexenoateC₈H₁₄O₂142.20Not availableZ (cis) isomer
Ethyl (E)-3-hexenoateC₈H₁₄O₂142.20Not availableE (trans) isomer

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of this compound and its analogs is an area of emerging research. While comprehensive comparative data is limited, some studies have indicated inhibitory effects against certain microorganisms.

CompoundTest OrganismActivityConcentration/MICReference
This compoundMoldInhibited mold development200 mg per 2.6-liter desiccator[1]
(E)-3-Hexenyl nonanoate (B1231133)Pseudomonas aeruginosa ATCC 27858Highest inhibitionMIC: 0.45 mg/mL[2]
(Z)-3-Hexenyl nonanoateVarious pathogensAntimicrobial activityMean MIC: 2.1 mg/mL[3]
Medium chain fatty acid ethyl estersMalassezia speciesAntimicrobial effectMIC: ~5-10 mmol/L[4]

Note: The activity of this compound against mold was observed in a desiccator environment and is not a standardized Minimum Inhibitory Concentration (MIC) value, making direct comparison with other results challenging. The data for hexenyl nonanoates, while not ethyl esters of hexenoic acid, provide insight into the potential bioactivity of similar structures.

Antioxidant Activity

No quantitative antioxidant data (e.g., IC50 values) for this compound or its direct analogs were found in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of short-chain fatty acids are well-documented, but the activity of their corresponding ethyl esters requires specific investigation. In vitro assays using cell lines like RAW 264.7 macrophages are commonly employed to assess anti-inflammatory potential by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

No quantitative anti-inflammatory data (e.g., IC50 values for inhibition of inflammatory mediators) for this compound or its direct analogs were found in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity studies. Below are representative protocols for the key experiments discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Sample Preparation: The test compound is dissolved in the same solvent and prepared at various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates.[5]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).[6]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.[6]

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).[5]

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[5]

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and methodologies.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Workflow for Antimicrobial Susceptibility Testing (MIC Assay).

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 Genes Nucleus->iNOS_COX2 Induces Transcription of Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators Leads to Production of

Simplified NF-κB Signaling Pathway in Inflammation.

Conclusion

The available evidence suggests that this compound and its analogs possess a range of bioactive properties, including antimicrobial and potentially antioxidant and anti-inflammatory effects. However, the current body of research is fragmented, with a notable lack of direct comparative studies employing standardized methodologies. To fully elucidate the therapeutic potential of these compounds, further research is warranted. Specifically, studies that directly compare the bioactivity of this compound with its isomers (e.g., ethyl 2-hexenoate) and saturated counterpart (ethyl hexanoate) using quantitative assays are crucial. Such research will provide a clearer understanding of the structure-activity relationships and guide the development of novel applications in the pharmaceutical and related industries.

References

cross-validation of ethyl 3-hexenoate analysis between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Cross-Validation of Ethyl 3-Hexenoate Analysis

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reproducibility of analytical methods is paramount. This guide provides a framework for conducting a cross-validation study of this compound analysis between different laboratories. This compound is a significant flavor and fragrance component, and its precise quantification is crucial for quality control and research. This document outlines standardized experimental protocols and data presentation formats to facilitate objective comparisons of analytical performance across laboratories.

Data Presentation for Inter-Laboratory Comparison

A successful cross-validation study hinges on the systematic collection and comparison of key performance metrics. The following table provides a structured format for summarizing quantitative data from each participating laboratory. This allows for a clear and direct comparison of the method's precision, accuracy, and sensitivity.

Table 1: Summary of Quantitative Performance Data for this compound Analysis

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) ≥ 0.995
Range (µg/mL) [Specify Range]
Limit of Detection (LOD) (µg/mL) [Specify Value]
Limit of Quantification (LOQ) (µg/mL) [Specify Value]
Precision (RSD%)
- Intra-day≤ 15%
- Inter-day≤ 20%
Accuracy (% Recovery) 80-120%
Specificity/Selectivity No InterferenceNo InterferenceNo InterferenceNo co-eluting peaks
Ruggedness/Robustness
- Different AnalystConsistent Results
- Different InstrumentConsistent Results

Experimental Protocols

To ensure consistency and comparability of results, all participating laboratories should adhere to the following standardized protocols for sample preparation, instrument setup, and data analysis.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a common and effective method for extracting volatile compounds like this compound from various matrices.[1]

  • Apparatus:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath

    • Vortex mixer

  • Procedure:

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • If required, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties but different retention time).[2]

    • Seal the vial immediately.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) to allow volatiles to partition into the headspace.[2]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.[2]

    • Retract the fiber and immediately introduce it into the gas chromatograph injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred analytical technique for the separation and quantification of volatile and semi-volatile compounds due to its high sensitivity and specificity.[3][4]

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5MS)[4]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless for 1 minute

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 150°C

      • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C8H14O2, MW: 142.20 g/mol ), characteristic ions should be selected for SIM analysis.[5][6]

Method Validation Parameters

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[7][8][9] Key validation parameters to be assessed by each laboratory include:

  • Linearity: A minimum of five concentration levels should be used to establish the linear range of the method.[7]

  • Accuracy and Precision: Assessed by analyzing spiked samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10]

  • Ruggedness: Assessed by evaluating the effect of small, deliberate variations in method parameters (e.g., different analysts, instruments).[8]

Visualizing the Cross-Validation Workflow

A clear workflow is essential for coordinating a multi-laboratory study. The following diagram illustrates the key stages of the inter-laboratory cross-validation process.

Cross_Validation_Workflow Inter-Laboratory Cross-Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Comparison cluster_reporting Phase 4: Reporting and Conclusion A Define Study Objectives and Acceptance Criteria B Develop and Standardize Experimental Protocol A->B C Prepare and Distribute Homogeneous Samples B->C D Lab A: Sample Analysis and Method Validation C->D E Lab B: Sample Analysis and Method Validation C->E F Lab C: Sample Analysis and Method Validation C->F G Collect and Tabulate Data from All Labs D->G E->G F->G H Statistical Analysis (e.g., Mandel's h and k statistics) G->H I Compare Performance Against Acceptance Criteria H->I J Generate Final Report I->J K Assess Method Reproducibility and Comparability J->K

Caption: Workflow for inter-laboratory cross-validation.

This guide provides a comprehensive framework for the cross-validation of this compound analysis. By adhering to these standardized protocols and data reporting structures, laboratories can achieve a high degree of confidence in the comparability and reliability of their analytical results.

References

A Comparative Sensory Analysis of Ethyl (E)-3-hexenoate and Ethyl (Z)-3-hexenoate Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Aroma Profiles of Ethyl 3-Hexenoate Isomers with Supporting Experimental Data

The geometric isomers of this compound, the (E) and (Z) forms, present distinct aroma profiles that are of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory analysis. Understanding the nuanced differences in their olfactory characteristics is crucial for applications ranging from the development of novel food and beverage products to the formulation of fragrances and the study of chemosensory perception. This guide provides a comprehensive comparison of the aroma profiles of these two isomers, supported by available data and detailed experimental methodologies for their sensory evaluation.

Physicochemical Properties

Before delving into the sensory analysis, a summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties can influence their volatility and interaction with sensory receptors.

PropertyEthyl (E)-3-hexenoateEthyl (Z)-3-hexenoate
Synonyms Ethyl trans-3-hexenoateEthyl cis-3-hexenoate
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol
Appearance Colorless liquidClear, colorless liquid
Odor Description Fruity, green, pineapple, tropical, with rum and brandy notes.[1][2]Green, pear, apple, tropical.[3] Green, wine-like aroma.[4]

Comparative Aroma Profiles: A Quantitative Overview

While comprehensive, direct comparative studies providing quantitative sensory data for both isomers are limited, the following table compiles available qualitative descriptors. Further research employing sensory panels to generate intensity ratings for these and other descriptors would be highly valuable for a complete quantitative comparison.

Aroma DescriptorEthyl (E)-3-hexenoateEthyl (Z)-3-hexenoate
Fruity PresentPresent
Green PresentPresent
Pineapple NotedNoted as a "rind note"
Tropical PresentPresent
Apple Not explicitly notedPresent
Pear Not explicitly notedPresent
Rum/Brandy PresentNot noted
Wine-like Not explicitly notedPresent

Experimental Protocols for Sensory Analysis

To obtain robust and reproducible sensory data for the comparison of this compound isomers, standardized experimental protocols are essential. The following sections detail the methodologies for two key sensory analysis techniques: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To identify and characterize the specific aroma compounds contributing to the overall scent profile of each isomer.

Methodology:

  • Sample Preparation: Prepare solutions of ethyl (E)-3-hexenoate and ethyl (Z)-3-hexenoate in a suitable solvent (e.g., deodorized ethanol (B145695) or water) at a concentration above their odor detection thresholds.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

    • The GC column effluent is split, with a portion directed to the FID and the other to the olfactometry port.

    • A humidified air stream is mixed with the effluent directed to the olfactometry port to prevent nasal dehydration of the panelists.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for a set duration to maximize the transfer of analytes to the column.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: An initial low temperature is held for a few minutes, followed by a gradual increase to a final high temperature to ensure the elution of all compounds of interest.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the olfactometry port.

    • Panelists record the retention time, duration, and a descriptor for each odor detected.

    • Data can be collected using specialized software that allows for real-time recording of sensory perceptions.

  • Data Analysis:

    • The retention indices of the odor events are calculated and compared to the retention indices of known standards to tentatively identify the compounds.

    • Mass spectrometry (MS) can be coupled with GC-O (GC-MS-O) for definitive compound identification.

    • Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, serial dilutions of the sample extract are analyzed by GC-O. The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product.

Objective: To obtain a detailed and quantitative sensory profile of the two this compound isomers.

Methodology:

  • Panel Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, ability to describe aromas, and commitment to the training process.

    • Conduct intensive training sessions where panelists are familiarized with a wide range of aroma standards relevant to the expected profiles of the isomers (e.g., fruity, green, apple, pineapple standards).

    • The panel collaboratively develops a consensus vocabulary of aroma descriptors.

    • Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale) to rate the intensity of each descriptor.

  • Sample Preparation:

    • Prepare solutions of ethyl (E)-3-hexenoate and ethyl (Z)-3-hexenoate in a neutral medium (e.g., water or a neutral oil) at concentrations that are clearly perceivable but not overwhelming.

    • Samples should be presented in identical, odor-free containers labeled with random three-digit codes.

  • Sensory Evaluation:

    • The evaluation is conducted in a controlled environment with individual booths to prevent interaction between panelists.

    • Samples are presented to the panelists in a randomized and balanced order to minimize carry-over and order effects.

    • Panelists rate the intensity of each agreed-upon aroma descriptor on the provided line scale. Replicates are necessary to assess panelist and panel performance.

  • Data Analysis:

    • The intensity ratings from the line scales are converted to numerical data.

    • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the perceived intensities of the attributes between the two isomers.

    • The results can be visualized using spider web plots or bar charts to provide a clear comparison of the aroma profiles.

Visualizing the Sensory Analysis Workflow and Olfactory Signaling

To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Sensory_Analysis_Workflow Sensory Analysis Workflow for this compound Isomers cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_qda Quantitative Descriptive Analysis (QDA) cluster_comparison Comparative Analysis gco_prep Sample Preparation gco_inj GC Injection gco_prep->gco_inj gco_sep Chromatographic Separation gco_inj->gco_sep gco_split Effluent Splitting gco_sep->gco_split gco_fid FID Detection gco_split->gco_fid gco_olf Olfactometry (Sniffing) gco_split->gco_olf gco_data Data Analysis (Odor Descriptors, Retention Indices) gco_olf->gco_data comparison Comparison of Aroma Profiles gco_data->comparison qda_panel Panel Selection & Training qda_prep Sample Preparation qda_panel->qda_prep qda_eval Sensory Evaluation qda_prep->qda_eval qda_data Data Analysis (Intensity Ratings) qda_eval->qda_data qda_data->comparison

Caption: Workflow for the sensory analysis of this compound isomers.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway odorant Odorant Molecule (this compound Isomer) or_receptor Olfactory Receptor (GPCR) odorant->or_receptor Binds to g_protein G-protein (Golf) Activation or_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ATP to ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization Ca2+/Na+ influx action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

Caption: Simplified diagram of the olfactory signaling pathway.

Conclusion

The (E) and (Z) isomers of this compound possess distinct aroma profiles, with the (E) isomer characterized by more tropical and rum-like notes, while the (Z) isomer exhibits more pronounced green, apple, and pear characteristics. A comprehensive sensory analysis, employing techniques such as GC-O and QDA, is crucial for the quantitative characterization of these differences. The detailed experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct such evaluations, leading to a deeper understanding of the structure-activity relationships that govern olfaction and enabling more precise applications in the food, fragrance, and pharmaceutical industries. Further research to obtain direct comparative quantitative data, including odor activity values and sensory panel intensity ratings, is highly recommended to build upon the foundational information presented here.

References

A Comparative Guide to the Synthesis of Hexenoate Esters: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexenoate esters, valued for their applications as flavor and fragrance compounds, specialty solvents, and precursors in pharmaceutical manufacturing, can be approached through two primary methodologies: traditional chemical synthesis and modern enzymatic routes. This guide provides an objective comparison of these synthetic strategies, supported by experimental data, to inform the selection of the most appropriate method based on efficiency, cost-effectiveness, and environmental impact.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed and conditions, catalyst cost and reusability, and downstream processing complexity. While chemical synthesis is often faster, it typically requires harsh conditions. In contrast, enzymatic synthesis offers a greener and more selective alternative.

ParameterChemical Synthesis (Amberlyst-15)Enzymatic Synthesis (Immobilized Lipase)
Catalyst Strong acid ion-exchange resin (e.g., Amberlyst-15)Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B)[1]
Reaction Temperature High (e.g., 120°C)[1]Mild (e.g., 40-60°C)[1]
Reaction Time ~8 hours[1]4-24 hours[1]
Yield/Conversion High (~93% conversion)[1]High (e.g., >95% conversion)[1]
Selectivity HighHigh (often specific to primary alcohols)[1]
Catalyst Reusability Possible, but can degrade at high temperatures[1]High, can be used for multiple cycles[1]
Environmental Impact Higher energy consumption, potential for acidic waste[1]"Greener" process, lower energy, biodegradable catalyst[1]
Downstream Processing Neutralization, washing, distillation[1]Filtration, solvent evaporation, chromatography[1]

Cost and Efficiency Analysis

While the initial procurement cost of enzymes may be higher than that of chemical catalysts, a holistic view of the process economics often favors enzymatic synthesis.[2] The milder reaction conditions of enzymatic processes can lead to significant energy savings of up to 40-60% in some operations.[2] Furthermore, the high selectivity of enzymes reduces the formation of byproducts, simplifying purification and minimizing waste streams.[1] The reusability of immobilized enzymes over multiple reaction cycles is a key factor in reducing the overall catalyst cost per unit of product.[1]

In contrast, chemical synthesis, while often faster, incurs costs associated with high energy consumption to maintain elevated temperatures and pressures.[2] The use of corrosive catalysts can also lead to equipment degradation over time. Downstream processing for chemical synthesis is typically more complex, involving neutralization steps and the management of potentially hazardous waste.[1]

Experimental Protocols

Chemical Synthesis: Amberlyst-15 Catalyzed Esterification of Hexyl Hexanoate (B1226103)

This protocol is based on the use of a solid acid catalyst, which offers advantages over traditional mineral acids in terms of catalyst separation and reduced corrosivity.[1]

Materials:

  • Hexanoic acid

  • 1-Hexanol

  • Amberlyst-15 (or a similar strong acid ion-exchange resin)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., toluene (B28343) for azeotropic removal of water, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and 1-hexanol. A molar ratio of 1:2 (acid to alcohol) is often used to drive the reaction towards the product.[1]

  • Catalyst Addition: Add Amberlyst-15 to the mixture. A typical catalyst loading is around 0.5% by weight relative to the limiting reactant (hexanoic acid).[1]

  • Reaction Conditions: Heat the reaction mixture to approximately 120°C with continuous stirring for about 8 hours.[1] If using a solvent like toluene, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically.

  • Monitoring: The progress of the reaction can be monitored by taking periodic samples and analyzing them by gas chromatography (GC).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by filtration.[1]

  • Purification:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Remove the solvent (if used) under reduced pressure.

    • The final product can be purified by distillation to obtain pure hexyl hexanoate.[1]

Enzymatic Synthesis: Immobilized Lipase-Catalyzed Esterification of Hexyl Hexanoate

This protocol utilizes an immobilized lipase, which facilitates easy catalyst recovery and reuse, making the process more sustainable and cost-effective.[1]

Materials:

  • Hexanoic acid

  • 1-Hexanol

  • Immobilized Lipase (e.g., Novozym® 435, an immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, or the reaction can be run solvent-free)[1]

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker flask, combine hexanoic acid and 1-hexanol. A 1:1 molar ratio is common, though a slight excess of one reactant can be used. The reaction can be performed in a solvent like n-hexane or under solvent-free conditions.[1]

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5-10% (w/w) of the total substrate weight.[1]

  • Reaction Conditions: Incubate the mixture at a mild temperature, typically between 40-60°C, with constant shaking (e.g., 200 rpm) for a period of 4 to 24 hours.[1]

  • Monitoring: The reaction progress can be monitored by GC analysis of small aliquots taken from the reaction mixture over time.[1]

  • Catalyst Removal: Once the desired conversion is achieved, the immobilized enzyme is easily separated by simple filtration. The recovered enzyme can be washed with a solvent and dried for reuse in subsequent batches.[1]

  • Purification:

    • If a solvent was used, it is removed under reduced pressure.[1]

    • The remaining mixture, containing the hexyl hexanoate and any unreacted starting materials, can be purified by vacuum distillation or chromatography.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_process Process cluster_output Output Reactants Hexanoic Acid + 1-Hexanol Reaction Heating (120°C) & Stirring (8h) Reactants->Reaction Catalyst Amberlyst-15 Catalyst->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Washing Neutralization & Washing Filtration->Washing RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Drying Drying Washing->Drying Purification Distillation Drying->Purification Product Pure Hexyl Hexanoate Purification->Product

Caption: Workflow for the chemical synthesis of hexyl hexanoate.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_process Process cluster_output Output Reactants Hexanoic Acid + 1-Hexanol Reaction Incubation (40-60°C) & Shaking (4-24h) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Purification Distillation/ Chromatography Evaporation->Purification Product Pure Hexyl Hexanoate Purification->Product

Caption: Workflow for the enzymatic synthesis of hexyl hexanoate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 3-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a critical step in ensuring the integrity and validity of their work. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of ethyl 3-hexenoate, a common unsaturated ester.

The precise arrangement of atoms within this compound, including the position and stereochemistry of the carbon-carbon double bond, is paramount for understanding its chemical reactivity and potential biological activity. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques offer a more definitive and detailed molecular picture. This guide will delve into the application of COSY, HSQC, and HMBC experiments for the complete structural assignment of this compound and compare their performance with Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

Deciphering the Connectivity: Structural Confirmation by 2D NMR

2D NMR spectroscopy provides through-bond and through-space correlations between nuclei, allowing for the unequivocal assignment of the molecular skeleton. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential for complete structural verification.

Predicted ¹H and ¹³C NMR Data for this compound

The following table summarizes the predicted chemical shifts for the protons and carbons in this compound. These values serve as a reference for interpreting the 2D NMR spectra.

Position Structure ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1CH₃-CH₂-O-1.25 (t)14.2
2-CH₂-O-4.12 (q)60.3
3-C(O)--172.5
4-CH₂-C(O)-3.08 (d)36.5
5=CH-5.55 (m)121.0
6=CH-5.45 (m)134.5
7-CH₂-2.05 (quintet)25.5
8CH₃-0.95 (t)13.7

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used.

2D NMR Correlation Analysis

The following table outlines the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound, which are instrumental in confirming its structure.

Experiment Correlation Type Correlating Protons/Carbons Structural Information Confirmed
COSY ¹H-¹HH1 ↔ H2Ethyl group connectivity
H4 ↔ H5Connectivity between the methylene (B1212753) alpha to the carbonyl and the vinyl proton
H5 ↔ H6Connectivity of the two vinyl protons
H6 ↔ H7Connectivity between the vinyl proton and the adjacent methylene group
H7 ↔ H8Connectivity of the terminal ethyl group in the hexenoate chain
HSQC ¹H-¹³C (one-bond)H1 ↔ C1Direct attachment of the methyl protons to their carbon
H2 ↔ C2Direct attachment of the methylene protons to their carbon in the ethyl ester group
H4 ↔ C4Direct attachment of the alpha-methylene protons to their carbon
H5 ↔ C5Direct attachment of the vinyl proton to its carbon
H6 ↔ C6Direct attachment of the other vinyl proton to its carbon
H7 ↔ C7Direct attachment of the methylene protons to their carbon in the hexenoate chain
H8 ↔ C8Direct attachment of the terminal methyl protons to their carbon
HMBC ¹H-¹³C (multi-bond)H1 ↔ C2Long-range coupling within the ethyl ester group
H2 ↔ C1, C3Confirms the ethyl group is attached to the ester oxygen and its proximity to the carbonyl carbon
H4 ↔ C3, C5, C6Confirms the position of the methylene group adjacent to the carbonyl and the double bond
H5 ↔ C3, C4, C7Confirms the position of the double bond and its relation to the carbonyl and the rest of the alkyl chain
H6 ↔ C4, C5, C8Confirms the position of the double bond and its relation to the end of the alkyl chain
H7 ↔ C5, C6, C8Confirms the connectivity within the hexenoate chain
H8 ↔ C6, C7Confirms the terminal position of the methyl group

Visualizing the Confirmation Pathway

The logical workflow for confirming the structure of this compound using 2D NMR can be visualized as follows:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR C13_NMR->Fragments COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Confirmation Confirm Final Structure HMBC->Confirmation Fragments->COSY Proton-Proton Connectivity Fragments->HSQC Direct C-H Attachment Connectivity->HMBC Long-Range C-H Connectivity

2D NMR Structural Elucidation Workflow

Alternative Structural Elucidation Techniques: A Performance Comparison

While 2D NMR provides the most comprehensive structural information, other analytical techniques can offer complementary or preliminary data. The following table compares the performance of these alternatives for the structural confirmation of this compound.

Technique Information Provided Strengths Limitations Key Experimental Data for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of isomers.Provides limited information on stereochemistry and exact atom connectivity.Molecular Ion (M⁺): m/z 142. Key Fragment Ions: m/z 97 ([M-OC₂H₅]⁺), m/z 69, m/z 41.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bond types.Does not provide detailed connectivity information. Isomer differentiation can be challenging.C=O stretch (ester): ~1735 cm⁻¹, C=C stretch (alkene): ~1650 cm⁻¹, C-O stretch: ~1180 cm⁻¹.
Raman Spectroscopy Information on molecular vibrations, particularly non-polar bonds.Complementary to FTIR, excellent for C=C bond analysis.Can be affected by fluorescence, weaker signal than FTIR for some functional groups.C=C stretch: ~1655 cm⁻¹, C-H stretches: ~2900-3000 cm⁻¹.

Experimental Protocols

2D NMR Spectroscopy

A sample of synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A standard suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. A phase-sensitive gradient-selected HSQC pulse sequence with multiplicity editing can be used to distinguish between CH, CH₂, and CH₃ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer). This is crucial for connecting different spin systems and identifying quaternary carbons. A gradient-selected HMBC pulse sequence is typically employed.

Data processing involves Fourier transformation of the acquired free induction decays (FIDs), phasing, and baseline correction to generate the 2D spectra for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph. The compound is separated from any impurities based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

Raman Spectroscopy

The liquid sample is placed in a suitable container (e.g., a glass vial). A monochromatic laser beam is focused on the sample, and the scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

Conclusion

For the unambiguous structural confirmation of synthesized this compound, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, stands as the most powerful and definitive method. It provides a complete picture of the atomic connectivity within the molecule. While techniques like GC-MS, FTIR, and Raman spectroscopy offer valuable and often complementary information regarding molecular weight, functional groups, and specific bond vibrations, they lack the detailed structural insights provided by 2D NMR. For researchers in drug development and other scientific fields, a thorough understanding and application of these techniques are essential for rigorous molecular characterization.

A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Ethyl Ester (FAEE) Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate separation and quantification of Fatty Acid Ethyl Esters (FAEEs) by Gas Chromatography (GC) is paramount. The choice of the GC column, specifically its stationary phase, is the most critical factor influencing the selectivity and resolution of FAEE isomers. This guide provides an objective comparison of commonly used GC columns for FAEE analysis, supported by experimental data, to facilitate informed column selection.

The separation of FAEEs, much like their methyl counterparts (FAMEs), is primarily dictated by the polarity of the stationary phase. These esters are typically analyzed on columns coated with polar stationary phases, which allow for separation based on carbon number, the degree of unsaturation, and the configuration of double bonds (cis/trans).[1] This guide focuses on the comparative efficacy of two popular high-polarity column types: polyethylene (B3416737) glycol (PEG) and cyanopropyl polysiloxane columns.

Comparative Performance of GC Columns for FAEE Analysis

Highly polar columns are generally preferred for their ability to resolve complex mixtures of fatty acid esters. The primary distinction in performance lies in the columns' selectivity towards different isomers. While both PEG and cyanopropyl phases are effective for general analysis, cyanopropyl phases offer superior resolution for geometric isomers.[2]

Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, HP-INNOWax)

PEG columns are a robust choice for routine analysis of FAEEs, separating them effectively by carbon number and degree of unsaturation. They provide excellent peak shape and are suitable for a wide range of applications, including the analysis of edible oils and fats. However, their significant limitation is the inability to separate cis and trans isomers, which often co-elute.[1][3] This can be a critical drawback in studies where the quantification of trans fats is required.

High-Polarity Cyanopropyl Polysiloxane Columns (e.g., HP-88, CP-Sil 88)

These columns are specifically designed for the detailed separation of fatty acid esters, including complex mixtures containing numerous positional and geometric isomers. The high cyanopropyl content creates a stationary phase with strong dipole-dipole interactions, which is key to resolving cis and trans isomers.[1] The HP-88 column, for instance, is engineered to provide greater cis/trans resolution than other cyanopropyl columns like the DB-23 and has a high upper-temperature limit, making it highly versatile.[4] For analyses requiring the quantification of omega-3 and omega-6 fatty acids or the detailed profiling of trans fatty acids, a high-polarity cyanopropyl column is the preferred choice.[1][3]

Data Presentation: Column Performance Summary

The selection of a GC column should be based on the specific analytical requirements, such as the need to separate positional and geometric isomers. Below is a summary of the performance characteristics of the two types of GC columns for FAEE analysis.

FeaturePolyethylene Glycol (PEG) Column (e.g., DB-Wax)High-Polarity Cyanopropyl Column (e.g., HP-88)
Stationary Phase Polyethylene Glycol(88% Cyanopropyl)aryl-polysiloxane[2][4]
Polarity HighVery High[4]
Primary Separation Carbon chain length and degree of unsaturation.[1]Carbon chain length, degree of unsaturation, and geometric (cis/trans) and positional isomers.[1][4]
Cis/Trans Isomer Separation Generally does not resolve cis/trans isomers; they often co-elute.[1][3]Excellent separation of cis and trans isomers.[1][4]
Omega-3 & Omega-6 Separation Good separation for less complex samples.Excellent resolution for complex mixtures, such as those found in fish oils.[3]
Primary Applications Routine analysis of edible oils and fats, general FAEE/FAME profiling.[1]Detailed characterization of complex fats and oils, analysis of trans fats, and separation of omega-3 and omega-6 fatty acids.[1][4]
Thermal Stability Moderate, with maximum temperatures around 250 °C.Higher thermal stability, with maximum temperatures up to 260 °C.[4]

Experimental Protocols

Accurate and reproducible FAEE analysis is dependent on a well-defined experimental protocol. The following provides a typical methodology for the GC-FID analysis of FAEEs, which can be adapted based on the specific column and analytes of interest. Fatty acids are typically derivatized to their ethyl ester counterparts to increase volatility and improve peak shape for GC analysis.

Sample Preparation (Transesterification)
  • Saponification: Triglycerides are saponified (hydrolyzed) using a methanolic solution of potassium hydroxide (B78521) (KOH) to yield free fatty acids.

  • Esterification: The free fatty acids are then esterified to FAEEs. While methods using boron trifluoride (BF3) in methanol (B129727) are common for FAMEs, for FAEEs, a similar acid-catalyzed reaction with ethanol (B145695) is employed.

  • Extraction: The resulting FAEEs are extracted into an organic solvent such as hexane (B92381) or heptane. The organic layer is then collected, dried, and reconstituted in the solvent to a suitable concentration for GC injection.[5]

GC-FID Instrumentation and Conditions

The following are representative GC-FID conditions for the analysis of FAEEs on both PEG and high-polarity cyanopropyl columns.

ParameterTypical Conditions for a PEG Column (e.g., DB-Wax)Typical Conditions for a High-Polarity Cyanopropyl Column (e.g., HP-88)
GC System Agilent 6890 GC with Flame Ionization Detector (FID) or equivalentAgilent 7890A GC with Flame Ionization Detector (FID) or equivalent[6]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness100 m x 0.25 mm ID, 0.20 µm film thickness[6]
Injection 1 µL, Split (50:1 or 100:1 ratio)1 µL, Split (50:1 ratio)[6]
Inlet Temperature 250 °C[3]250 °C[6]
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1-2 mL/min)Helium at a constant flow of 2.0 mL/min[6]
Oven Program Example: 50°C (1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C (hold 18 min).[3]Example: 120°C (1 min), ramp at 10°C/min to 175°C (hold 10 min), ramp at 5°C/min to 210°C (hold 5 min), ramp at 5°C/min to 230°C (hold 5 min).[6]
Detector FID at 280 °CFID at 280 °C[6]
Detector Gases Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min.[3]Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min.[6]

Mandatory Visualization

The logical workflow for selecting a GC column for FAEE analysis involves a series of steps to ensure the chosen column meets the specific requirements of the analysis.

GC_Column_Selection_Workflow Workflow for GC Column Selection for FAEE Analysis A Define Analytical Goal (e.g., Routine Profiling vs. Isomer Separation) B Assess Sample Complexity (e.g., Simple Oil vs. Complex Biological Matrix) A->B C Initial Column Selection B->C D Routine Profiling (No cis/trans needed) C->D Low Complexity E Detailed Isomer Analysis (cis/trans required) C->E High Complexity / Isomers F Select PEG (Wax) Column (e.g., DB-Wax) D->F G Select High-Polarity Cyanopropyl Column (e.g., HP-88) E->G H Method Development & Optimization (Temperature Program, Flow Rate) F->H G->H I Sample Analysis & Data Acquisition H->I J Data Analysis & Reporting I->J

Caption: Logical workflow for selecting a GC column for FAEE analysis.

Conclusion

The choice between a polyethylene glycol (PEG) and a high-polarity cyanopropyl GC column for the analysis of fatty acid ethyl esters is dictated by the specific analytical objective. For routine screening and quantification of FAEEs based on chain length and overall unsaturation, a PEG column such as a DB-Wax offers a robust and reliable solution. However, for research and applications requiring the detailed separation and quantification of geometric (cis/trans) and positional isomers, a high-polarity cyanopropyl column like the HP-88 is essential. Its superior selectivity ensures the accurate characterization of complex lipid profiles, which is often critical in food science, nutrition, and clinical research. Ultimately, a thorough understanding of the sample complexity and the analytical goals will guide the researcher to the most appropriate column choice, leading to accurate and reproducible results.

References

A Comparative Analysis of Ethyl 3-Hexenoate Concentrations Across Various Fruit Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-hexenoate, an ester recognized for its significant contribution to the characteristic fruity and sweet aromas of many fruits, exhibits considerable variation in concentration among different fruit cultivars. This guide presents a quantitative comparison of this compound levels in several cultivars of strawberry, banana, apple, and plum, supported by detailed experimental methodologies for its quantification. This information is intended for researchers, scientists, and professionals in the fields of food science, agriculture, and drug development to aid in cultivar selection, quality assessment, and understanding of fruit aroma profiles.

Quantitative Data Summary

The concentration of this compound varies significantly not only between different fruit species but also among cultivars of the same species. The following table summarizes the quantitative levels of this volatile compound as reported in various studies.

Fruit SpeciesCultivarThis compound LevelReference
Strawberry 'Keumsil'High relative level[1]
'Arihyang'High relative level[1]
'XY'25 µg/g[2]
'HY'25 µg/g[2]
'JDH'16 µg/g[2]
'White Princess'17.28% of total VOCs[3]
'Tokun'10.54% of total VOCs[3]
Banana 'Fenjiao'Detected[4]
'Brazilian'Detected[4]
'Cavendish'Detected[5]
Apple 'Royal Gala'Major component[6]
Plum 'Black Splendor'20.06% of total AAU[7]
VOCs: Volatile Organic Compounds; AAU: Arbitrary Area Units

Experimental Protocols

The quantification of this compound in fruit samples is predominantly achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is favored for its sensitivity, and ability to analyze volatile compounds with minimal sample preparation.

1. Sample Preparation and Volatile Extraction (HS-SPME)

  • Sample Homogenization: A known weight of the fruit sample (e.g., 5 g) is homogenized in a suitable buffer or deionized water. For some applications, whole or sliced fruit is used directly.[8]

  • Vial Preparation: The homogenized sample is placed into a headspace vial (e.g., 20 mL). To enhance the release of volatile compounds into the headspace, a saturated salt solution (e.g., NaCl) is often added to increase the ionic strength of the sample.[8]

  • Extraction: A Solid-Phase Microextraction (SPME) fiber, commonly coated with a material like Carboxen/Polydimethylsiloxane (CAR/PDMS), is exposed to the headspace of the vial.[8] The fiber adsorbs the volatile analytes for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.[8]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Typically operated in splitless mode at a high temperature (e.g., 250 °C).[8]

    • Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.[8]

    • Oven Temperature Program: The analysis starts at a low initial temperature (e.g., 40 °C), which is held for a few minutes, and then gradually increased to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.[8]

    • Mass Range: The mass spectrometer scans a specific mass-to-charge ratio (m/z) range (e.g., 35 to 350) to detect the fragments.[8]

    • Ion Source and Quadrupole Temperatures: Maintained at stable temperatures, for example, 230 °C and 150 °C, respectively.[8]

3. Compound Identification and Quantification

  • Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a spectral library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample chromatogram to the peak area of a known amount of an internal or external standard.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in fruit cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis Analysis (GC-MS) cluster_data Data Processing FruitSample Fruit Cultivar Sample Homogenization Homogenization FruitSample->Homogenization Vial Headspace Vial Homogenization->Vial SPME_Fiber SPME Fiber Exposure Vial->SPME_Fiber GC_Injection GC Injection & Desorption SPME_Fiber->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Result This compound Level Quantification->Result

Caption: Experimental workflow for this compound quantification.

References

A Comparative Guide to Accuracy and Precision in Ethyl 3-Hexenoate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of volatile compounds is critical in various fields, including flavor and fragrance analysis, food quality control, and pharmaceutical development. Ethyl 3-hexenoate, an important ester contributing to the aromatic profile of many fruits, requires reliable analytical methods for its quantification. This guide provides an objective comparison of common analytical techniques for the measurement of this compound, with a focus on performance data from validated methods for the structurally similar and analytically comparable compound, ethyl hexanoate. This substitution allows for a robust evaluation of expected method performance.

Quantitative Performance of Analytical Methods

Gas Chromatography (GC) is the premier technique for the analysis of volatile esters like this compound. The choice of detector, primarily between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS), depends on the specific analytical need, such as the requirement for structural confirmation versus high-throughput quantitative analysis. While High-Performance Liquid Chromatography (HPLC) is a versatile technique, it is generally less suitable for highly volatile compounds like this compound.

The following table summarizes typical validation parameters for GC-based methods, providing a benchmark for what can be expected in terms of accuracy and precision.

Validation ParameterGC-MSGC-FIDAcceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995[1]
Range Wide, analyte-dependentWide, analyte-dependentThe interval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 98.3 - 101.6%98 - 102%Typically 80-120% of the nominal value.[1]
Precision (%RSD)
- Repeatability< 2%< 2%RSD ≤ 2% for the assay at the 100% level.[1]
- Intermediate Precision< 3%< 3%RSD ≤ 3-5%.[1]
Limit of Detection (LOD) Analyte-dependent (ng/mL to µg/mL)Analyte-dependent (µg/mL)Signal-to-Noise Ratio ≥ 3:1.[1][2]
Limit of Quantitation (LOQ) Analyte-dependent (ng/mL to µg/mL)Analyte-dependent (µg/mL)Signal-to-Noise Ratio ≥ 10:1.[1][2]

Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS, GC-FID) A->B C Optimize Method Parameters (e.g., Column, Temperature Program) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Quality Control J->K

Caption: A general workflow for the validation of an analytical method.

The choice between GC-MS and GC-FID is primarily dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Decision Tree for GC Detector Selection Decision Tree for GC Detector Selection A Need for Structural Confirmation? B Use GC-MS A->B Yes C High Throughput Quantitative Analysis? A->C No D Use GC-FID C->D Yes E Consider Other Detectors (e.g., ECD, TCD) C->E No

References

The Aromatic Signature of Pineapple: A Comparative Analysis of Ethyl 3-Hexenoate and Other Key Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the complex aroma profile of pineapple reveals a symphony of volatile organic compounds, with esters playing a leading role in defining its characteristic sweet and fruity notes. Among these, ethyl 3-hexenoate contributes a unique nuance, and this guide provides a comparative analysis of its role alongside other key aroma compounds that collectively create the sensory experience of fresh pineapple.

This guide, intended for researchers, scientists, and professionals in drug development, offers an objective comparison of this compound with other significant contributors to pineapple's aroma, supported by experimental data from peer-reviewed studies. The quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Comparative Analysis of Key Aroma Compounds

The aroma of pineapple is not the result of a single molecule but rather the interplay of numerous volatile compounds. The perceived flavor is a complex blend of fruity, sweet, and green notes. Esters are the most abundant class of volatile compounds in pineapple, significantly shaping its aromatic profile.[1][2][3] While many compounds are present, their contribution to the overall aroma is determined by their concentration and their odor activity value (OAV), which is the ratio of their concentration to their odor threshold. A higher OAV indicates a more significant contribution to the aroma.

This compound, with its fruity, green, and slightly tart pineapple-like aroma, is recognized as a contributor to the overall flavor of pineapple.[1][4] However, its importance is often discussed in the context of other, more potent aroma compounds. The following table summarizes the quantitative data for this compound and other key aroma compounds identified in various pineapple studies.

CompoundOdor DescriptorConcentration (µg/kg)Odor Threshold (µg/kg in water)Odor Activity Value (OAV)Pineapple VarietyReference
This compound Fruity, green, tart, pineapple, tropical1.830.53.66Cayenne[1][2]
Ethyl 2-methylbutanoate Fruity, apple-like10.160.0061693.33Cayenne[1][2]
Ethyl hexanoate Fruity, pineapple, waxy, green banana106.210.5212.42Cayenne[1][2]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) Sweet, pineapple-like, caramel-like254912549Tainong No. 4[5][6]
Methyl 2-methylbutanoate Fruity, apple-like19.480.2577.92Tainong No. 6[5][6]
Ethyl 3-(methylthio)propionate Sulfurous, fruity91.21245.61Cayenne[1][2]
Decanal Citrus-like, orange peel3.730.137.3Cayenne[1][2]
δ-Octalactone Coconut-like, fruity6.3411>1Tainong No. 4[5][6]

Interplay of Aroma Compounds

The overall aroma of pineapple is a complex interplay of these key compounds. The following diagram illustrates the logical relationship between the primary aroma contributors and the resulting sensory perception.

PineappleAroma cluster_esters Esters (Fruity Notes) cluster_other Other Key Compounds This compound This compound Pineapple Aroma Pineapple Aroma This compound->Pineapple Aroma Green, Tart Ethyl 2-methylbutanoate Ethyl 2-methylbutanoate Ethyl 2-methylbutanoate->Pineapple Aroma Intense Fruity Ethyl hexanoate Ethyl hexanoate Ethyl hexanoate->Pineapple Aroma Sweet, Fruity Methyl 2-methylbutanoate Methyl 2-methylbutanoate Methyl 2-methylbutanoate->Pineapple Aroma Fruity, Apple Furaneol Furaneol Furaneol->Pineapple Aroma Sweet, Caramel Ethyl 3-(methylthio)propionate Ethyl 3-(methylthio)propionate Ethyl 3-(methylthio)propionate->Pineapple Aroma Sulfurous, Tropical Decanal Decanal Decanal->Pineapple Aroma Citrus delta-Octalactone delta-Octalactone delta-Octalactone->Pineapple Aroma Coconut

Caption: Key contributors to the overall pineapple aroma profile.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile compounds in pineapple.

Sample Preparation and Volatile Compound Extraction (HS-SPME)
  • Sample Homogenization: Fresh pineapple pulp is homogenized to create a uniform sample.

  • Incubation: A known quantity of the homogenized sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • SPME Fiber Exposure: A solid-phase microextraction (SPME) fiber, coated with a specific stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane), is exposed to the headspace of the sample vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

Volatile Compound Analysis (GC-MS)
  • Thermal Desorption: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Gas Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to increase gradually to facilitate the separation of compounds with a wide range of volatilities.

  • Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The compounds are ionized, and the resulting mass fragments are detected. The mass spectrum of each compound serves as a "fingerprint" that can be compared to a library of known spectra (e.g., NIST/Wiley) for identification.

  • Quantification: The concentration of each identified compound is determined by comparing its peak area in the chromatogram to the peak area of an internal standard added to the sample in a known concentration. The odor activity value (OAV) is then calculated by dividing the concentration of each compound by its respective odor threshold in water.[5][6]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory detection thresholds of ethyl 3-hexenoate and other structurally related esters. The information presented is supported by experimental data from various scientific sources to aid in research and development where aroma profiles are a critical parameter. Esters are a significant class of volatile organic compounds that contribute to the fruity and floral aromas in a wide array of products, including foods, beverages, and pharmaceuticals.[1][2] Their characteristic scents are a key factor in consumer preference and product acceptance.

Quantitative Olfactory Detection Thresholds

The following table summarizes the olfactory detection thresholds for this compound and a selection of related ethyl esters. These values represent the lowest concentration of a substance that can be detected by the human sense of smell. It is important to note that the reported thresholds can vary based on the experimental methodology and the medium in which they are measured (e.g., water, air).

Ester NameChemical FormulaOlfactory Detection ThresholdMedium
This compound C8H14O2Not explicitly found in searches-
Ethyl AcetateC4H8O23.9 ppm (in air)[3], 245 ppb (by volume)[4], 5000 ppb (in water)[5]Air/Water
Ethyl ButyrateC6H12O21 ppb (in water)[1][5]Water
Ethyl HexanoateC8H16O21 ppb (in water)[5]Water
Ethyl HeptanoateC9H18O22.2 ppb (in water)[5]Water
Ethyl OctanoateC10H20O215 ppb (flavor detection in water)[5]Water
Ethyl IsovalerateC7H14O20.01 to 0.4 ppb[6]Not specified
Ethyl 2-methylbutanoateC7H14O2--
Ethyl (Z)-3-hexenoateC8H14O2Described as having a sharp, pear, green, apple, tropical, rind note, and pineapple odor[7][8]-

Experimental Protocols for Determining Olfactory Thresholds

The determination of olfactory detection thresholds is conducted using precise sensory analysis techniques. The most common methods are dynamic dilution olfactometry and gas chromatography-olfactometry (GC-O).

Dynamic Dilution Olfactometry

This is a primary method for measuring odor concentration.[9][10] An olfactometer, a specialized instrument, is used to dilute an odorous sample with odor-free air at specific ratios.[9][10] These dilutions are then presented to a panel of trained human assessors.[10][11]

A common procedure is the three-alternative forced-choice (3-AFC) method .[12][13] In this setup, panelists are presented with three sniffing ports; one contains the diluted odorant, and the other two contain blank (odor-free) air.[9] The panelist's task is to identify which port contains the odor.[9] The concentration is typically presented in an ascending order, starting below the expected threshold.[9][14] The odor detection threshold is statistically determined as the concentration at which 50% of the panel can correctly detect the odor.[9]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15][16] A sample containing a mixture of volatile compounds is injected into the gas chromatograph, which separates the individual components.[17] The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor can detect and describe the odor of each eluting compound.[11][17]

To determine the odor threshold of a specific compound using GC-O, a method called Aroma Extract Dilution Analysis (AEDA) can be employed.[7][18] This involves analyzing a series of stepwise dilutions of the sample extract. The most potent odorants will be those that can still be detected at the highest dilution factor.[18]

Visualizing the Olfactory Signaling Pathway

The perception of an odorant begins with the binding of odor molecules to specific receptors in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The following diagram illustrates this general signaling pathway.

Olfactory_Signaling_Pathway cluster_epithelium Olfactory Epithelium cluster_brain Brain odorant Odorant Molecule (e.g., Ester) receptor Olfactory Receptor (GPCR) odorant->receptor Binding g_protein G Protein (Gαolf) receptor->g_protein Activation ac Adenylyl Cyclase III g_protein->ac Activation camp cAMP atp ATP atp:s->camp:n Conversion ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opening ca_na_ion Ca²⁺ / Na⁺ Influx ion_channel->ca_na_ion Allows depolarization Membrane Depolarization ca_na_ion->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Signal Transmission olfactory_cortex Olfactory Cortex olfactory_bulb->olfactory_cortex Signal Relay perception Odor Perception olfactory_cortex->perception

Caption: General olfactory signal transduction pathway.

References

The Impact of Processing on the Chemical Symphony of Food Aroma: A Comparative Analysis of Volatile Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical transformations that occur during food processing reveals a significant alteration in the volatile organic compounds (VOCs) that constitute a food's characteristic aroma. This guide provides a comparative analysis of the volatile profiles in fresh versus processed foods, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Food processing, particularly thermal treatment, initiates a cascade of chemical reactions that fundamentally change the volatile landscape of the final product. While fresh foods often present a delicate and complex aroma profile derived from their natural enzymatic and metabolic processes, processed foods are characterized by a different, often more intense, and sometimes entirely new set of volatile compounds. These changes are primarily driven by well-documented chemical pathways such as the Maillard reaction and lipid oxidation.[1][2][3][4][5]

A Tale of Two Profiles: Fresh vs. Processed

The volatile profile of fresh foods is a direct reflection of their biological state. In fruits, for example, esters, alcohols, and terpenoids contribute to their characteristic fruity and floral notes.[6][7] Fresh meat, on the other hand, has a relatively mild aroma profile.

Processing dramatically alters this initial chemical signature. In the case of fruit juices, thermal pasteurization can lead to a decrease in desirable aroma compounds like 2-hexenal isomer and hexyl acetate, while non-thermal processing methods like pulsed electric fields may better retain these fresh notes.[7] Conversely, processing can also generate new, often desirable, flavor compounds. The roasting of coffee and the baking of bread, for instance, are celebrated for the rich and complex aromas produced through the Maillard reaction.[1][3]

Key Chemical Transformations During Processing

Two of the most significant chemical transformations responsible for the divergence in volatile profiles between fresh and processed foods are the Maillard reaction and lipid oxidation.

  • The Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures.[1][3][8] It is responsible for the desirable roasted, toasty, and savory aromas in a wide range of cooked foods, including meats, baked goods, and coffee.[1][3] The reaction produces a plethora of volatile compounds, including pyrazines, furans, and aldehydes.[4][9]

  • Lipid Oxidation: The oxidation of unsaturated fatty acids is another major contributor to the volatile profile of processed foods, particularly those containing fats and oils.[1][2][4] This process can generate a variety of aldehydes, ketones, and alcohols, which can contribute both desirable (e.g., in fried foods) and undesirable (e.g., rancidity in stored products) aromas.[9][10]

The interplay between the Maillard reaction and lipid oxidation can lead to the formation of a complex array of flavor compounds, further diversifying the aroma profile of processed foods.[1][2][3][8]

Quantitative Comparison of Volatile Compounds

The following table summarizes the typical changes in the concentration of key volatile compound classes when comparing fresh and processed foods, based on findings from various studies. It is important to note that the specific changes can vary significantly depending on the food matrix and the processing conditions.

Volatile Compound ClassFresh Foods (Typical Profile)Processed Foods (Typical Changes)Key Chemical Pathways Involved
Esters High concentration, contributing to fruity and floral notes.Often decrease due to thermal degradation.Hydrolysis
Aldehydes Present in lower concentrations, contributing to green and fresh notes.Can significantly increase, contributing to both fresh and cooked notes.Lipid Oxidation, Strecker Degradation (Maillard Reaction)
Ketones Generally present in low concentrations.Can increase, contributing to buttery and creamy notes.Lipid Oxidation, Maillard Reaction
Alcohols Present, contributing to fruity and floral notes.Can increase or decrease depending on the specific alcohol and processing conditions.Fermentation, Lipid Oxidation
Pyrazines Generally absent or in very low concentrations.Significantly increase, contributing to roasted, nutty, and toasted notes.Maillard Reaction
Furans Generally absent or in very low concentrations.Can significantly increase, contributing to sweet, caramel, and burnt notes.Maillard Reaction, Carbohydrate Degradation
Sulfur Compounds Present in some fresh foods (e.g., garlic, onions), contributing to pungent aromas.Can be formed or transformed, contributing to meaty and savory notes.Maillard Reaction, Thiamine Degradation
Terpenoids High concentration in many fruits and herbs, contributing to citrusy, piney, and floral notes.Can decrease due to volatility and thermal degradation.N/A

Experimental Protocol: Analysis of Volatile Compounds

The following is a generalized methodology for the comparative analysis of volatile profiles in fresh and processed foods using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used and effective technique for capturing and identifying volatile compounds.[6][11][12][13]

1. Sample Preparation:

  • Fresh Sample: Homogenize a representative portion of the fresh food sample. Weigh a standardized amount (e.g., 5 grams) into a headspace vial.

  • Processed Sample: Homogenize a representative portion of the processed food sample. Weigh the same standardized amount as the fresh sample into a separate headspace vial.

  • Internal Standard: Add a known concentration of an internal standard (e.g., 2-octanol) to each vial to allow for semi-quantitative comparison.

  • Salting Out (Optional): Add a saturated salt solution (e.g., NaCl) to the vials to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Choose an appropriate SPME fiber coating based on the target analytes (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for a broad range of volatiles).

  • Extraction: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the GC to desorb the trapped volatile compounds.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up over time to facilitate separation.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectra are compared to a library (e.g., NIST) for compound identification.

4. Data Analysis:

  • Peak Integration: Integrate the area of each identified peak in the chromatogram.

  • Quantification: Calculate the relative abundance of each compound by normalizing its peak area to the peak area of the internal standard.

  • Comparison: Compare the relative abundance of each identified volatile compound between the fresh and processed samples.

Visualization of Key Chemical Pathways

The following diagrams illustrate the fundamental relationships in the generation of volatile compounds during food processing.

Maillard_Reaction_Workflow Reducing_Sugar Reducing Sugar (e.g., Glucose) Initial_Condensation Initial Condensation Reducing_Sugar->Initial_Condensation Amino_Acid Amino Acid Amino_Acid->Initial_Condensation Amadori_Product Amadori/Heyns Rearrangement Products Initial_Condensation->Amadori_Product Heat Strecker_Degradation Strecker Degradation Amadori_Product->Strecker_Degradation Further_Reactions Further Reactions & Polymerization Amadori_Product->Further_Reactions Volatile_Compounds Volatile Compounds (Pyrazines, Furans, etc.) Strecker_Degradation->Volatile_Compounds Generates Further_Reactions->Volatile_Compounds Melanoidins Melanoidins (Brown Pigments) Further_Reactions->Melanoidins

Caption: Simplified workflow of the Maillard reaction, a key pathway for aroma development in processed foods.

Lipid_Oxidation_Workflow Unsaturated_Fatty_Acid Unsaturated Fatty Acid Initiation Initiation (Heat, Light, Metal Ions) Unsaturated_Fatty_Acid->Initiation Lipid_Free_Radical Lipid Free Radical Initiation->Lipid_Free_Radical Propagation Propagation (Reaction with Oxygen) Lipid_Free_Radical->Propagation Peroxy_Radical Peroxy Radical Propagation->Peroxy_Radical Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Volatile_Compounds Volatile Compounds (Aldehydes, Ketones, Alcohols) Decomposition->Volatile_Compounds

Caption: Overview of the lipid oxidation pathway, a major source of volatile compounds in processed foods.

References

A Comparative Guide to Assessing the Purity of Commercial Ethyl 3-Hexenoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount. This guide provides a comparative assessment of commercial ethyl 3-hexenoate, a key flavor and fragrance component, offering insights into its purity across different suppliers.[1][2][3] The methodologies and data presented herein serve as a robust framework for evaluating the quality of commercial standards.

Comparative Analysis of Commercial Standards

The purity of this compound from various suppliers can differ, impacting experimental outcomes. A review of commercially available standards indicates that purity levels are typically offered at ≥96% to >98%.[4][5][6][7] Key differentiators often lie in the presence of isomeric impurities and other volatile organic compounds.

Table 1: Comparison of Purity Specifications for Commercial this compound

Supplier/ProductCAS NumberStated PurityIsomeric FormKey Notes
Supplier A (Generic)2396-83-0≥98%transFood Grade (FG), meets JECFA specifications.[6]
Supplier B (Generic)26553-46-8>98% (HPLC)Not SpecifiedResearch use only.[7]
Supplier C (Generic)26553-46-8≥96.0%(E)-isomerGreen, fruity aroma profile.[4]
Fisher Scientific2396-83-098%Not SpecifiedGeneral laboratory use.[5]

This table is a representation based on publicly available data and may not reflect the full range of products from each supplier.

Potential Impurities

The most common impurities in commercial this compound are its geometric isomer, (Z)-ethyl 3-hexenoate, and positional isomers such as ethyl 2-hexenoate. Other potential impurities can include residual starting materials, solvents, and byproducts from the synthesis process. The presence of these impurities can affect the chemical and sensory properties of the standard.

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separation and identification of volatile compounds.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method allows for the separation of this compound from its isomers and other volatile impurities, followed by their identification based on mass spectra.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for resolving isomers. The NIST Mass Spectrometry Data Center provides Kovats retention indices for this compound on standard non-polar columns, which can aid in peak identification.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 250°C.

  • Injector: Split mode (split ratio 50:1) at 250°C.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Peak identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).[9] Purity is determined by the area percentage of the main peak relative to the total peak area.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of this compound and to detect non-volatile impurities that may not be detected by GC-MS. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the purity assessment of commercial this compound standards.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Processing & Analysis cluster_3 Purity Assessment & Comparison SampleReception Receive Commercial Standard SamplePrep Prepare Sample for Analysis (Dilution in appropriate solvent) SampleReception->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis (Optional) SamplePrep->NMR DataProcessing Process Chromatographic and Spectroscopic Data GCMS->DataProcessing NMR->DataProcessing ImpurityID Identify and Quantify Impurities DataProcessing->ImpurityID PurityCalc Calculate Purity (%) ImpurityID->PurityCalc Comparison Compare with Supplier Specifications and Other Standards PurityCalc->Comparison

Workflow for Purity Assessment of this compound.

Interpreting the Results: The primary outcome of the GC-MS analysis is a chromatogram showing the separated components. The purity is calculated as the area of the this compound peak divided by the total area of all peaks. Any significant secondary peaks should be identified using their mass spectra. The results should then be compared against the supplier's certificate of analysis to verify the stated purity.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Hexenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 3-hexenoate, a flammable liquid, requires specific handling and disposal procedures to mitigate risks and ensure adherence to regulatory standards. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on physical and chemical properties, hazards, and safety precautions.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor.[1][2][3][4] Keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof equipment.[1][4][5]

  • Personal Protection: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][4][6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point 59 °C / 138.2 °F[1][2]
Boiling Point 63 - 64 °C / 145.4 - 147.2 °F[1]
Specific Gravity 0.89 g/cm³[1]
UN Number UN3272[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Identification and Classification
  • Designate as Hazardous Waste: Due to its flammability, this compound is classified as a hazardous waste.[1] It must not be disposed of in regular trash or poured down the drain.[7][9]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[7] They will provide guidance on waste collection, labeling, and pickup.

Step 2: Waste Collection and Storage
  • Use a Designated Waste Container:

    • Select a container that is compatible with this compound. Plastic or glass bottles are typically used for liquid hazardous waste.[7]

    • The container must be in good condition, with a secure, leak-proof lid.[10]

  • Proper Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[11]

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound". Do not use abbreviations.[7]

      • The approximate quantity of the waste.

      • The date of waste generation.[7]

      • The location of origin (e.g., building and room number).[7]

      • The name and contact information of the principal investigator.[7]

  • Safe Storage:

    • Keep the waste container tightly closed except when adding waste.[8][10]

    • Store the container in a well-ventilated area, away from ignition sources.[1][4]

    • Segregate from incompatible materials, such as strong oxidizing agents.[4]

Step 3: Handling Spills and Contaminated Materials
  • Spill Cleanup:

    • In the event of a spill, remove all ignition sources.[1][5]

    • Absorb the spill with an inert material, such as sand, silica (B1680970) gel, or a universal absorbent binder.[1][4][5]

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[4]

  • Disposal of Contaminated Labware:

    • Glassware or other lab materials contaminated with this compound must be treated as hazardous waste.[10]

    • If decontamination is feasible, triple-rinse the items with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11]

Step 4: Arranging for Disposal
  • Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[11]

  • Documentation: Complete any required waste disposal forms provided by your EHS department.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation & Collection cluster_disposal Final Disposal start Identify this compound as Hazardous Waste container Select Appropriate Waste Container start->container Flammable Liquid labeling Label Container with 'Hazardous Waste' Tag container->labeling storage Store in Ventilated Area, Away from Ignition Sources labeling->storage collect Collect Waste, Spills, & Contaminated Materials storage->collect ehs_contact Contact Institutional EHS for Waste Pickup collect->ehs_contact Container Full or Disposal Needed documentation Complete Required Disposal Forms ehs_contact->documentation pickup EHS Collects Waste for Final Disposal documentation->pickup end Disposal Complete pickup->end

References

Personal protective equipment for handling Ethyl 3-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 3-hexenoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

This compound is a flammable liquid and vapor, necessitating careful handling to mitigate risks.[1][2][3] Adherence to the following procedures is critical for personal and environmental safety.

Hazard Identification and Classification

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless[1]
Signal Word Warning[1]
Primary Hazard Flammable liquid and vapor[1][2][3]
Flash Point 59 °C / 138.2 °F[1][4]
Boiling Point 63 - 64 °C / 145.4 - 147.2 °F[1]
Specific Gravity 0.89 g/cm3 [1]
Occupational Exposure Limits Not established[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields (approved under NIOSH or EN 166 standards). A face shield may be required for larger quantities or when splashing is possible.Protects against splashes and vapors that can cause eye irritation.[1][2]
Skin Protection Chemically resistant gloves (inspect before use) and flame-retardant antistatic protective clothing.Prevents skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed immediately.[2]
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic vapors (Type A).Protects against inhalation, which may cause headache, dizziness, and nausea.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B Understand hazards C Don Personal Protective Equipment (PPE) B->C Ensure safe environment D Prepare spill kit C->D Prepare for emergencies E Ground/bond container and receiving equipment D->E Begin handling F Use non-sparking tools E->F Prevent static discharge G Dispense this compound F->G Prevent ignition H Keep container tightly closed when not in use G->H Minimize vapor release I Decontaminate work area H->I After use J Remove and properly store/dispose of PPE I->J Ensure cleanliness K Segregate and label waste J->K Prevent contamination L Dispose of waste via approved disposal plant K->L Follow regulations

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Spill Preparedness: Have a spill kit with absorbent materials (e.g., sand, silica (B1680970) gel, universal binder) readily accessible.[1][6]

2. Handling and Use:

  • Prevent Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1][2]

  • Use Appropriate Tools: Employ only non-sparking tools during handling and transfer.[1][2]

  • Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] "No smoking" policies should be strictly enforced in the handling area.[1][2]

  • Container Management: Keep the container tightly closed when not in immediate use to minimize the release of flammable vapors.[1][2]

  • Safe Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

3. Spill Response:

  • Immediate Action: In the event of a spill, remove all sources of ignition.[1][5]

  • Containment: Use an inert absorbent material to soak up the spill.[1][6] Do not allow the chemical to enter drains.[2][5]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]

4. Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and adhere to local, regional, and national regulations.[1]

  • Container Disposal: Do not mix this compound waste with other substances.[2] Leave the chemical in its original container if possible.[2] Handle uncleaned, empty containers as you would the product itself.[2]

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2]

By adhering to these detailed protocols, laboratory professionals can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hexenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hexenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.